3,4-Dimethoxybenzaldehyde oxime
Description
The exact mass of the compound 3,4-Dimethoxybenzaldehyde oxime is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 637182. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3,4-Dimethoxybenzaldehyde oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Dimethoxybenzaldehyde oxime including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
2169-98-4 |
|---|---|
Molecular Formula |
C9H11NO3 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
(NZ)-N-[(3,4-dimethoxyphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C9H11NO3/c1-12-8-4-3-7(6-10-11)5-9(8)13-2/h3-6,11H,1-2H3/b10-6- |
InChI Key |
LHZIVRAMZJJLAP-POHAHGRESA-N |
SMILES |
COC1=C(C=C(C=C1)C=NO)OC |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N\O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NO)OC |
Pictograms |
Irritant |
Origin of Product |
United States |
Foundational & Exploratory
synthesis of 3,4-Dimethoxybenzaldehyde oxime from veratraldehyde
Part 1: Executive Summary
This technical guide details the synthesis of 3,4-dimethoxybenzaldehyde oxime via the condensation of veratraldehyde with hydroxylamine hydrochloride. This oxime is a critical intermediate in the synthesis of isoquinoline alkaloids, pharmaceutical agents (such as verapamil precursors), and agricultural chemicals. It serves as a gateway molecule: it can be dehydrated to form veratronitrile or reduced to form veratrylamine.
The protocol utilized here prioritizes atom economy and green chemistry principles by employing an aqueous-ethanolic solvent system and minimizing hazardous waste. The guide includes a self-validating workflow, mechanistic insights, and safety protocols essential for scale-up.
Part 2: Theoretical Framework & Mechanism
Reaction Logic
The transformation is a nucleophilic addition-elimination reaction. The nitrogen atom of the hydroxylamine (nucleophile) attacks the electrophilic carbonyl carbon of the veratraldehyde. This is followed by proton transfer and the elimination of a water molecule to form the C=N double bond.
Critical Variable: pH Control The reaction rate is pH-dependent and follows a bell-shaped curve:
-
pH < 3: The amine is fully protonated (
), destroying its nucleophilicity. -
pH > 10: The carbonyl group becomes less electrophilic, and the carbinolamine intermediate may revert to starting materials rather than dehydrating.
-
Optimal pH: 4.5 – 6.0. This is achieved by buffering the reaction with Sodium Acetate or Sodium Carbonate, or by carefully neutralizing Hydroxylamine HCl with NaOH.
Mechanistic Pathway (Visualization)[1]
Figure 1: Mechanistic pathway of oxime formation showing the conversion of the carbonyl group to the oxime functionality.
Part 3: Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol (10g Scale) | Role |
| Veratraldehyde | 166.17 | 1.0 | 10.0 g (60.2 mmol) | Substrate |
| Hydroxylamine HCl | 69.49 | 1.2 | 5.0 g (72.0 mmol) | Reagent |
| Sodium Hydroxide | 40.00 | 1.2 | 2.9 g (72.5 mmol) | Base (Neutralization) |
| Ethanol (95%) | - | - | 30 mL | Solvent |
| Water (DI) | 18.02 | - | 50 mL + Wash | Solvent |
| Ice | - | - | ~100 g | Temperature Control |
Step-by-Step Methodology
Phase A: Preparation of Reagents
-
Aldehyde Solution: In a 250 mL Erlenmeyer flask, dissolve 10.0 g of veratraldehyde in 30 mL of warm Ethanol (40°C). Stir until completely clear.
-
Hydroxylamine Solution: In a separate beaker, dissolve 5.0 g of Hydroxylamine Hydrochloride in 10 mL of DI water.
-
Base Solution: Dissolve 2.9 g of NaOH in 10 mL of DI water. Caution: Exothermic.
Phase B: The Reaction
-
Neutralization: Cool the Hydroxylamine solution to 0-5°C in an ice bath. Slowly add the NaOH solution to the Hydroxylamine solution with stirring.
-
Why: This generates free Hydroxylamine (
) in situ. Adding base directly to the aldehyde can cause Cannizzaro side reactions.
-
-
Addition: Add the buffered Hydroxylamine mixture dropwise to the ethanolic Veratraldehyde solution over 10 minutes.
-
Incubation: Allow the mixture to warm to room temperature (20-25°C). Stir vigorously for 60 minutes.
-
Validation: The solution may become warm; if it boils, cool slightly. A white precipitate should begin to form as the oxime is less soluble than the aldehyde.
-
Phase C: Workup & Purification
-
Precipitation: Pour the reaction mixture into 100 mL of ice-cold water containing crushed ice. Stir for 15 minutes to maximize precipitation.
-
Filtration: Filter the white solid using a Buchner funnel and vacuum filtration.
-
Washing: Wash the filter cake with 2 x 20 mL of cold water to remove residual NaCl and unreacted hydroxylamine.
-
Recrystallization:
-
Dissolve the crude solid in a minimum amount of boiling Ethanol (~20-25 mL).
-
Add warm water dropwise until slight turbidity persists.
-
Cool slowly to room temperature, then refrigerate at 4°C.
-
-
Drying: Dry the crystals in a vacuum desiccator over
or silica gel for 12 hours.
Experimental Workflow Diagram
Figure 2: Operational workflow for the synthesis of 3,4-dimethoxybenzaldehyde oxime.
Part 4: Process Analytical Technology (PAT) & Characterization
To ensure scientific integrity, the product must be validated against established physical constants.
Data Summary Table
| Parameter | Specification / Expected Value | Method of Verification |
| Appearance | White to off-white crystalline needles | Visual Inspection |
| Yield | 85% - 92% (Theoretical: ~10.9 g) | Gravimetric |
| Melting Point | 91°C – 95°C | Capillary Melting Point Apparatus |
| Solubility | Soluble in EtOH, MeOH, CHCl3; Insoluble in Cold H2O | Solubility Test |
Spectroscopic Validation
-
IR Spectroscopy:
-
Disappearance of the strong Carbonyl (
) stretch at ~1680 . -
Appearance of the Oxime (
) stretch at ~1640 (weak). -
Broad
stretch centered around 3200-3300 .
-
-
1H NMR (CDCl3, 400 MHz):
- 8.10 ppm (s, 1H, CH =N): The diagnostic azomethine proton.
- 9.60 ppm (br s, 1H, N-OH ): Exchangeable proton.
- 3.90 ppm (s, 6H, OCH3 ): Two methoxy groups.
- 6.8-7.2 ppm (m, 3H, Ar-H ): Aromatic protons.
Part 5: Safety & Troubleshooting
Critical Safety Hazards
-
Hydroxylamine Hydrochloride:
-
Hazard:[1][2][3] Corrosive, skin sensitizer, and suspected carcinogen.[1][4]
-
Control: Handle in a fume hood with nitrile gloves.
-
Explosion Risk:[5] Hydroxylamine compounds can be explosive if heated to decomposition.[5][6] Never distill the oxime at atmospheric pressure; it may undergo uncontrolled Beckmann rearrangement or decomposition.
-
-
Thermal Stability:
-
Ensure the recrystallization temperature does not exceed the boiling point of ethanol significantly. Do not dry the product in an oven >60°C.
-
Troubleshooting Guide
-
Issue: Oiling Out. (Product forms an oil instead of crystals).
-
Cause: Solution is too concentrated or cooled too fast.
-
Fix: Reheat to dissolve the oil, add a seed crystal, and cool very slowly with gentle stirring.
-
-
Issue: Low Yield.
-
Cause: pH was too low (acidic) or product remained dissolved in the ethanol.
-
Fix: Ensure NaOH was added correctly. Reduce the volume of ethanol in the initial dissolution or add more ice water during the precipitation step.
-
Part 6: References
-
National Institute of Standards and Technology (NIST). (2023). Benzaldehyde, 3,4-dimethoxy- (Veratraldehyde).[3][7][8][9][10] NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for oxime preparation methodologies).
-
Organic Syntheses. (1936). Veratraldehyde.[1][3][4][5][7][11] Org.[12][3] Synth. 16, 91; Coll. Vol. 2, 610. (Foundational text for the starting material and derivatives). Retrieved from [Link]
Sources
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- 3. chemimpex.com [chemimpex.com]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. ICSC 0709 - HYDROXYLAMINE HYDROCHLORIDE [chemicalsafety.ilo.org]
- 6. dept.harpercollege.edu [dept.harpercollege.edu]
- 7. Benzaldehyde, 3,4-dimethoxy- [webbook.nist.gov]
- 8. 3,4-二甲氧基苯甲醛 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. Veratraldehyde: synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
3,4-Dimethoxybenzaldehyde oxime chemical properties and structure
An In-Depth Technical Guide to 3,4-Dimethoxybenzaldehyde Oxime: Chemical Properties and Structure
Authored by: A Senior Application Scientist
Introduction
3,4-Dimethoxybenzaldehyde oxime, also known as veratraldoxime, is a pivotal organic compound that serves as a versatile intermediate in synthetic chemistry. Derived from 3,4-dimethoxybenzaldehyde (commonly known as veratraldehyde), this oxime is distinguished by the conversion of the aldehyde functional group to an oxime (-CH=NOH). This structural modification not only alters the molecule's physicochemical properties but also introduces a reactive handle for a variety of chemical transformations. Its precursor, veratraldehyde, is naturally found in plants like peppermint, ginger, and raspberry and is a key intermediate in the synthesis of pharmaceuticals such as the antihypertensive agent prazosin and the anti-allergic drug tranilast.[1] The corresponding oxime builds upon this utility, offering a gateway to novel molecular scaffolds of interest to researchers in medicinal chemistry, materials science, and fine chemical synthesis.
This guide provides a comprehensive exploration of the chemical structure, properties, synthesis, and reactivity of 3,4-Dimethoxybenzaldehyde oxime, grounded in established chemical principles and experimental data. It is intended to be a technical resource for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this compound.
Chemical Identity and Physicochemical Properties
The introduction of the oxime functionality fundamentally changes the electronic and steric profile of the veratraldehyde core. The nitrogen and oxygen atoms of the oxime group increase the molecule's polarity and introduce the capacity for hydrogen bonding, which significantly influences its melting point, solubility, and chromatographic behavior compared to the parent aldehyde.
The structure of 3,4-Dimethoxybenzaldehyde oxime consists of a benzene ring substituted with two methoxy groups at the 3 and 4 positions and an oxime group at the 1 position. The oxime can exist as two geometric isomers, (E) and (Z), with the (E) isomer generally being the more stable and predominant form.[2] In the crystal structure of the related (E)-3,5-dimethoxybenzaldehyde oxime, the oxime group is slightly twisted relative to the benzene ring, and molecules are linked by intermolecular O-H···N hydrogen bonds.[2]
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₉H₁₁NO₃ | [3] |
| Molecular Weight | 181.19 g/mol | [3] |
| CAS Number | 2169-98-4 | |
| Appearance | White to light yellow powder or crystals | |
| Melting Point | 91.0 to 95.0 °C | |
| Purity | >98.0% (GC) | |
| Synonyms | Veratraldoxime | |
| Precursor: 3,4-Dimethoxybenzaldehyde | ||
| Precursor Molecular Formula | C₉H₁₀O₃ | [4] |
| Precursor Molecular Weight | 166.17 g/mol | [4][5] |
| Precursor CAS Number | 120-14-9 | [4] |
| Precursor Melting Point | 40-43 °C | [6] |
| Precursor Boiling Point | 281 °C |[6] |
Synthesis of 3,4-Dimethoxybenzaldehyde Oxime
The synthesis of 3,4-Dimethoxybenzaldehyde oxime is a classic example of an oximation reaction, a robust and high-yielding condensation reaction between an aldehyde or ketone and hydroxylamine. The causality behind this experimental choice lies in the nucleophilicity of the nitrogen atom in hydroxylamine and the electrophilicity of the carbonyl carbon in veratraldehyde. The reaction is typically catalyzed by a weak base, which serves to deprotonate the hydroxylamine hydrochloride salt, liberating the free hydroxylamine base to act as the nucleophile.
Experimental Protocol: Oximation of Veratraldehyde
This protocol is adapted from established procedures for the synthesis of benzaldehyde oximes.[2][7]
Materials:
-
3,4-Dimethoxybenzaldehyde (Veratraldehyde)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃)
-
Ethanol
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
Dissolution of Aldehyde: In a round-bottom flask, dissolve 1.0 equivalent of 3,4-dimethoxybenzaldehyde in ethanol (approximately 5 mL per mmol of aldehyde).
-
Preparation of Hydroxylamine Solution: In a separate beaker, prepare a solution of 1.1 to 1.5 equivalents of hydroxylamine hydrochloride and an equimolar amount of a base (e.g., sodium hydroxide) in a minimal amount of water.
-
Reaction Initiation: Add the aqueous hydroxylamine solution to the ethanolic solution of the aldehyde with continuous stirring.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux for 1 to 3 hours. The reaction's progress should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed.
-
Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate upon cooling. If not, slowly add cold water to induce precipitation.[2]
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product with cold water to remove any inorganic salts.
-
Purification and Drying: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water.[2][7] Dry the purified crystals under vacuum to obtain 3,4-Dimethoxybenzaldehyde oxime.
Synthesis Workflow Diagram
Caption: General synthesis pathway for 3,4-Dimethoxybenzaldehyde oxime.
Spectroscopic Characterization
Definitive structural confirmation of the synthesized oxime relies on a combination of spectroscopic techniques. The conversion of the aldehyde to the oxime results in distinct and predictable changes in NMR, IR, and mass spectra.
-
¹H NMR Spectroscopy: The most telling change is the disappearance of the characteristic aldehyde proton singlet, which typically appears far downfield (around δ 9.8 ppm). This is replaced by a new singlet for the proton attached to the imine carbon (-CH=N-) and a broad singlet for the hydroxyl proton (-NOH), the chemical shift of which can be variable and concentration-dependent. The aromatic and methoxy proton signals will remain largely in their expected regions.
-
¹³C NMR Spectroscopy: The aldehyde carbonyl carbon signal (typically δ > 190 ppm) will disappear and be replaced by a signal for the imine carbon (C=N) at a more upfield position (around δ 150 ppm).
-
Infrared (IR) Spectroscopy: Successful synthesis is confirmed by the disappearance of the strong C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the appearance of a C=N stretching band (around 1650 cm⁻¹) and a broad O-H stretching band (around 3200-3400 cm⁻¹).[8]
-
Mass Spectrometry (MS): The molecular ion peak ([M]⁺) in the mass spectrum will correspond to the molecular weight of the oxime (m/z 181.19).[8] Fragmentation patterns would likely involve the loss of hydroxyl (-OH), methoxy (-OCH₃), and other small neutral fragments.
Reactivity and Potential Applications
The utility of 3,4-Dimethoxybenzaldehyde oxime in research and development stems from the reactivity of the oxime functional group and the substituted benzene ring.
-
Synthetic Intermediate: The oxime is a stable intermediate that can be readily converted into other functional groups. For instance, reduction of the oxime can yield the corresponding primary amine (3,4-dimethoxybenzylamine), a valuable building block. The Beckmann rearrangement offers a pathway to amides.
-
Medicinal Chemistry: While the direct biological activity of 3,4-Dimethoxybenzaldehyde oxime is not extensively documented, substituted benzaldehyde oximes are a class of compounds investigated for various therapeutic applications, including antimicrobial and anticancer activities.[7] For example, the closely related 3-iodo-4,5-dimethoxybenzaldehyde oxime is a key precursor in the synthesis of combretastatin analogs, which are potent tubulin polymerization inhibitors.
-
Ligand Chemistry: Oxime derivatives can act as bidentate ligands, coordinating with transition metals to form stable complexes.[9] These metal complexes are explored for their catalytic, magnetic, and electronic properties, with applications in fine chemical synthesis and materials science.[9]
Conclusion
3,4-Dimethoxybenzaldehyde oxime is a compound of significant interest due to its accessible synthesis and its role as a versatile synthetic intermediate. Its chemical properties are dictated by the interplay of the aromatic ring, the electron-donating methoxy groups, and the reactive oxime functionality. The straightforward oximation of veratraldehyde provides a reliable route to this molecule, which serves as a launchpad for the synthesis of amines, amides, and various heterocyclic structures relevant to pharmaceutical and materials science research. This guide provides the foundational knowledge and practical protocols necessary for scientists to effectively synthesize, characterize, and utilize this valuable chemical building block in their research endeavors.
References
-
de Ronde, E., Brugman, S. J. T., Koning, N., Tinnemans, P., & Vlieg, E. (2016). 3,4-Dimethoxybenzaldehyde. IUCrData, 1(11), x161008. Available at: [Link]
-
Cuesta, S., Arias, J., Gallegos, F., Alzate-Morales, J., & Meneses, L. (2018). On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene. Molecules, 23(2), 412. Available at: [Link]
-
FooDB. (2010). Showing Compound 3,4-Dimethoxybenzaldehyde (FDB008864). Available at: [Link]
-
Bao, G. H. (2010). (E)-3,5-Dimethoxybenzaldehyde oxime. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2719. Available at: [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 3,4-Dimethoxybenzaldehyde. Available at: [Link]
-
LookChem. (n.d.). Cas 120-14-9, Veratraldehyde. Available at: [Link]
-
IndiaMART. (n.d.). 2,3-Dimethoxybenzaldehyde Oxime. Available at: [Link]
-
Cuesta, S., et al. (2018). On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3',4'-Dimethoxyphenyl)Propene. PubMed. Available at: [Link]
-
NIST. (n.d.). Benzaldehyde, 3,4-dimethoxy-. NIST Chemistry WebBook. Available at: [Link]
-
PubChem. (n.d.). 3,4-Dihydroxybenzaldoxime. Available at: [Link]
-
NIST. (n.d.). Benzaldehyde, 3,4-dimethoxy- IR Spectrum. NIST Chemistry WebBook. Available at: [Link]
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- 3. 3,4-dimethoxybenzaldehyde oxime | CAS 2169-98-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. Showing Compound 3,4-Dimethoxybenzaldehyde (FDB008864) - FooDB [foodb.ca]
- 5. Benzaldehyde, 3,4-dimethoxy- [webbook.nist.gov]
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- 9. m.indiamart.com [m.indiamart.com]
Spectroscopic Characterization of 3,4-Dimethoxybenzaldehyde Oxime: A Technical Guide
This guide provides an in-depth technical analysis of the spectroscopic properties of 3,4-Dimethoxybenzaldehyde Oxime. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on established chemical principles and comparative analysis with structurally related molecules. The focus is on providing a practical framework for the characterization of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
Introduction
3,4-Dimethoxybenzaldehyde oxime is an organic compound with the chemical formula C₉H₁₁NO₃. It is a derivative of 3,4-dimethoxybenzaldehyde, also known as veratraldehyde, a common building block in organic synthesis. The formation of the oxime introduces a new functional group with distinct spectroscopic signatures, which are crucial for its identification and characterization. Understanding these spectroscopic properties is fundamental for quality control, reaction monitoring, and the elucidation of its role in various chemical and pharmaceutical applications.
This guide will present a predicted spectroscopic profile of 3,4-Dimethoxybenzaldehyde oxime, offering a detailed interpretation of the expected data from ¹H NMR, ¹³C NMR, IR, and MS analyses. The predictions are grounded in the well-established spectroscopic data of its precursor and analogous benzaldehyde oximes.
Synthesis Protocol
The synthesis of 3,4-Dimethoxybenzaldehyde oxime is typically achieved through the condensation reaction of 3,4-Dimethoxybenzaldehyde with hydroxylamine. The following is a standard laboratory procedure.
Experimental Protocol: Synthesis of 3,4-Dimethoxybenzaldehyde Oxime
-
Dissolution: Dissolve 3,4-Dimethoxybenzaldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
Reagent Preparation: In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.2 equivalents) and a base such as sodium hydroxide or sodium acetate (1.2 equivalents) in water.
-
Reaction: Add the aqueous hydroxylamine solution to the ethanolic solution of the aldehyde.
-
Heating and Monitoring: The reaction mixture is typically stirred at room temperature or gently heated under reflux. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled, and the product is often precipitated by the addition of cold water.
-
Isolation and Purification: The resulting solid is collected by vacuum filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield the final product.
Spectroscopic Data and Interpretation
Due to the limited availability of direct experimental spectra for 3,4-Dimethoxybenzaldehyde oxime in public databases, the following sections provide a detailed prediction and interpretation of its spectroscopic data. These predictions are based on the analysis of its structural components and comparison with known data for similar compounds.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is a powerful tool for elucidating the proton environment in a molecule. For 3,4-Dimethoxybenzaldehyde oxime, the spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, the oxime proton, and the hydroxyl proton of the oxime.
Predicted ¹H NMR Data (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-2 | ~7.3 - 7.5 | d | 1H |
| H-5 | ~6.9 | d | 1H |
| H-6 | ~7.1 - 7.2 | dd | 1H |
| OCH₃ (C3) | ~3.9 | s | 3H |
| OCH₃ (C4) | ~3.9 | s | 3H |
| CH=NOH | ~8.1 | s | 1H |
| N-OH | ~8.0 - 9.0 (broad) | s | 1H |
Interpretation:
-
Aromatic Protons (H-2, H-5, H-6): The aromatic region will display signals characteristic of a 1,2,4-trisubstituted benzene ring. The electron-donating methoxy groups and the electron-withdrawing oxime group will influence the chemical shifts of these protons. H-5, being ortho to a methoxy group, is expected to be the most shielded (lowest ppm). H-2, being ortho to the oxime group, will be deshielded. H-6 will likely appear as a doublet of doublets due to coupling with both H-2 and H-5.
-
Methoxy Protons (OCH₃): The two methoxy groups at positions 3 and 4 are expected to have very similar chemical environments, potentially appearing as a single peak or two closely spaced singlets around 3.9 ppm.[1]
-
Oxime Proton (CH=NOH): The proton of the C=N-OH group is significantly deshielded and is expected to appear as a singlet at a downfield chemical shift, typically above 8.0 ppm.
-
Hydroxyl Proton (N-OH): The hydroxyl proton of the oxime is acidic and its chemical shift is highly dependent on concentration and solvent. It is expected to appear as a broad singlet, often in the range of 8.0-9.0 ppm, and can exchange with D₂O.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.
Predicted ¹³C NMR Data (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=NOH | ~148 - 152 |
| C1 | ~125 - 129 |
| C2 | ~108 - 112 |
| C3 | ~149 - 153 |
| C4 | ~150 - 154 |
| C5 | ~110 - 114 |
| C6 | ~120 - 124 |
| OCH₃ (C3) | ~55 - 57 |
| OCH₃ (C4) | ~55 - 57 |
Interpretation:
-
Oxime Carbon (C=NOH): The carbon of the oxime group is expected to have a chemical shift in the range of 148-152 ppm.[2]
-
Aromatic Carbons (C1-C6): The chemical shifts of the aromatic carbons are influenced by the substituents. The carbons bearing the methoxy groups (C3 and C4) will be the most downfield in the aromatic region, with predicted shifts above 150 ppm. The ipso-carbon (C1) attached to the oxime group will be in the range of 125-129 ppm. The other aromatic carbons will appear at their characteristic chemical shifts, influenced by the electronic effects of the substituents.[3][4]
-
Methoxy Carbons (OCH₃): The carbons of the two methoxy groups are expected to appear as a single peak or two closely spaced peaks in the aliphatic region, typically around 56 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3600 - 3200 (broad) | O-H | Stretching |
| ~3100 - 3000 | C-H (aromatic) | Stretching |
| ~2950 - 2850 | C-H (aliphatic) | Stretching |
| ~1640 - 1600 | C=N | Stretching |
| ~1600 - 1450 | C=C (aromatic) | Stretching |
| ~1275 - 1200 | C-O (aryl ether) | Stretching |
| ~960 - 930 | N-O | Stretching |
Interpretation:
-
O-H Stretch: A broad absorption band in the region of 3600-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the oxime group, with the broadening due to hydrogen bonding.[5][6][7]
-
C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methoxy groups will appear just below 3000 cm⁻¹.[5]
-
C=N Stretch: The carbon-nitrogen double bond of the oxime will show a characteristic absorption in the range of 1640-1600 cm⁻¹.[8][9]
-
Aromatic C=C Stretches: Multiple sharp bands in the 1600-1450 cm⁻¹ region are indicative of the aromatic ring.
-
C-O Stretch: A strong absorption band between 1275-1200 cm⁻¹ is expected for the aryl ether C-O stretching vibrations of the methoxy groups.[8]
-
N-O Stretch: The nitrogen-oxygen single bond of the oxime group typically absorbs in the 960-930 cm⁻¹ region.[5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. Under electron ionization (EI), 3,4-Dimethoxybenzaldehyde oxime is expected to undergo characteristic fragmentation.
Predicted Mass Spectrometry Fragmentation
| m/z | Proposed Fragment |
| 181 | [M]⁺ (Molecular Ion) |
| 166 | [M - CH₃]⁺ |
| 164 | [M - OH]⁺ |
| 151 | [M - CH₂O]⁺ |
| 136 | [M - CH₃ - CH₂O]⁺ |
| 121 | [C₇H₅O₂]⁺ |
| 91 | [C₇H₇]⁺ |
Interpretation:
The molecular ion peak [M]⁺ is expected at an m/z of 181, corresponding to the molecular weight of the compound. Common fragmentation pathways for aromatic oximes include:
-
Loss of a methyl radical (-CH₃): Fragmentation of a methoxy group can lead to a peak at m/z 166.[10]
-
Loss of a hydroxyl radical (-OH): Cleavage of the N-O bond can result in a fragment at m/z 164.[11]
-
Loss of formaldehyde (-CH₂O): A rearrangement followed by the loss of formaldehyde from a methoxy group could produce a peak at m/z 151.
-
Further Fragmentations: Subsequent losses of small neutral molecules or radicals from these initial fragments will lead to other observed peaks in the mass spectrum. The fragmentation pattern can provide valuable structural information.[12][13]
Visualizations
Molecular Structure of 3,4-Dimethoxybenzaldehyde Oxime
Sources
- 1. homework.study.com [homework.study.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. che.hw.ac.uk [che.hw.ac.uk]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 6. researchgate.net [researchgate.net]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. scribd.com [scribd.com]
- 9. IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry [niu.edu]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Technical Profile: 3,4-Dimethoxybenzaldehyde Oxime (CAS 2169-98-4)
Content Type: In-Depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals
Executive Summary
3,4-Dimethoxybenzaldehyde oxime (CAS 2169-98-4), also known as Veratraldehyde oxime, is a critical organic intermediate utilized in the synthesis of bioactive phenethylamines, isoquinoline alkaloids, and pharmaceutical agents. As a derivative of veratraldehyde, it serves as a stable yet reactive platform for functional group transformations, including dehydration to nitriles (veratronitrile) and reduction to primary amines (homoveratrylamine). This guide provides a rigorous examination of its physicochemical properties, synthesis logic, and analytical standards, tailored for high-precision research and development environments.
Chemical Identity & Structural Analysis
The molecule features a benzene ring substituted with two methoxy groups at the meta and para positions relative to the aldoxime functionality. This electron-rich aromatic system influences its solubility profile and reactivity toward electrophiles.
| Attribute | Detail |
| Chemical Name | 3,4-Dimethoxybenzaldehyde oxime |
| Synonyms | Veratraldehyde oxime; Veratraldoxime; N-(3,4-Dimethoxybenzylidene)hydroxylamine |
| CAS Number | 2169-98-4 |
| Molecular Formula | C₉H₁₁NO₃ |
| Molecular Weight | 181.19 g/mol |
| SMILES | COC1=C(OC)C=C(C=NO)C=C1 |
| InChI Key | LHZIVRAMZJJLAP-UXBLZVDNBP |
Physicochemical Profile
The following data consolidates experimental values and validated predictions essential for process design and formulation.
Table 1: Key Physicochemical Properties
| Property | Value / Range | Context & Implications |
| Physical State | Solid (Crystalline Powder) | Typically white to pale yellow; color degradation indicates oxidation. |
| Melting Point | 91.0 – 95.0 °C | Sharp melting range indicates high purity; broadens significantly with moisture content [1]. |
| Solubility (Organic) | High | Soluble in DMSO, Methanol, Ethanol, Ethyl Acetate, and Chloroform. |
| Solubility (Aqueous) | Low / Sparingly Soluble | Hydrophobic aromatic core limits water solubility; requires co-solvents (e.g., MeOH/Water) for aqueous reactions. |
| pKa (Estimated) | ~10.5 - 11.5 (Oxime -OH) | Weakly acidic; can be deprotonated by strong bases (e.g., NaH, KOtBu) for O-alkylation. |
| LogP | ~1.57 | Moderate lipophilicity; suitable for passive membrane transport in biological assays. |
| Stability | Air & Light Sensitive | Critical: Susceptible to photo-isomerization ( |
Synthesis & Reaction Engineering
The synthesis of 3,4-dimethoxybenzaldehyde oxime follows a classic condensation pathway between veratraldehyde and hydroxylamine. While conceptually simple, controlling pH and temperature is vital to maximize yield and prevent the formation of the nitrile byproduct.
Core Synthesis Protocol
Objective: Synthesis of 3,4-Dimethoxybenzaldehyde oxime from Veratraldehyde.
Reagents:
-
3,4-Dimethoxybenzaldehyde (Veratraldehyde) [1.0 eq]
-
Hydroxylamine Hydrochloride (NH₂OH[1]·HCl) [1.2 eq]
-
Sodium Hydroxide (NaOH) or Sodium Acetate (NaOAc) [1.2 - 1.5 eq]
-
Solvent: Ethanol/Water (1:1 v/v)
Methodology:
-
Dissolution: Dissolve veratraldehyde in ethanol in a round-bottom flask.
-
Reagent Preparation: Dissolve NH₂OH·HCl in a minimum volume of water.
-
Addition: Add the hydroxylamine solution to the aldehyde solution.
-
Basification: Slowly add the base (NaOH or NaOAc) solution dropwise with stirring. Note: Exothermic reaction; maintain temperature < 40°C to prevent side reactions.
-
Reflux: Heat the mixture to mild reflux (approx. 70-80°C) for 1–2 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).
-
Work-up: Cool to room temperature. The oxime often precipitates.[1] If not, remove ethanol under reduced pressure and extract with dichloromethane.
-
Purification: Recrystallize from ethanol/water or purify via silica gel flash chromatography if high purity (>99%) is required.
Reaction Mechanism Visualization
The following diagram illustrates the nucleophilic attack and dehydration steps governing the formation of the oxime.
Caption: Step-wise condensation mechanism converting the carbonyl group to the oxime functionality via a hemiaminal intermediate.
Analytical Methodologies
To ensure "Trustworthiness" in data reporting, the following analytical conditions are recommended for validating the identity and purity of CAS 2169-98-4.
High-Performance Liquid Chromatography (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile[1]
-
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV at 254 nm and 280 nm (Aromatic absorption).
-
Retention Time: Expect elution distinct from the aldehyde precursor (aldehyde typically elutes earlier/later depending on pH, but oxime is generally more polar than the nitrile byproduct).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 11.05 (s, 1H): N-OH (Singlet, exchangeable with D₂O).
-
δ 8.05 (s, 1H): -CH=N- (Aldoxime proton, diagnostic peak).
-
δ 7.20 - 6.90 (m, 3H): Aromatic protons (ABX system).
-
δ 3.78 (s, 6H): -OCH₃ (Two methoxy groups, may appear as two singlets or one overlapping signal).
-
Stability & Degradation Kinetics
Researchers must account for the inherent instability of the oxime functionality under specific conditions.
-
Beckmann Rearrangement: Under strongly acidic conditions and heat, the oxime may rearrange to form the corresponding amide (3,4-dimethoxybenzamide).
-
Hydrolysis: In the presence of strong aqueous acids, the reaction is reversible, regenerating the parent aldehyde and hydroxylamine.
-
Thermal Decomposition: Prolonged heating above 120°C can lead to dehydration, yielding 3,4-dimethoxybenzonitrile (Veratronitrile).
Storage Protocol:
-
Temperature: 2–8°C (Short term) or -20°C (Long term).
-
Atmosphere: Argon or Nitrogen blanket is mandatory to prevent surface oxidation.
-
Container: Amber glass vials to prevent photo-isomerization (
to shift).
Biological Relevance & Drug Development Context
While CAS 2169-98-4 is primarily an intermediate, its structural motif is embedded in numerous pharmacophores.
-
Precursor to Phenethylamines: Reduction of the oxime (using LiAlH₄ or catalytic hydrogenation) yields 3,4-Dimethoxyphenethylamine (Homoveratrylamine) . This amine is a universal building block for isoquinoline alkaloids and drugs like Verapamil (calcium channel blocker) and Mebeverine (antispasmodic) [2].
-
Metabolic Probes: Oxime derivatives are occasionally used to probe Cytochrome P450 metabolic pathways, specifically those involving oxidative deamination.
-
Antimicrobial Research: Lipase-catalyzed acylation of this oxime yields oxime esters, which have demonstrated antifungal and antimicrobial activity in "Green Chemistry" applications [3].[2]
Caption: Strategic utility of CAS 2169-98-4 in divergent synthesis pathways for pharmaceutical active ingredients (APIs).
References
-
TCI Chemicals. Product Specification: 3,4-Dimethoxybenzaldehyde Oxime (D6625). Retrieved from .
-
BenchChem. Synthesis and Application Notes for Veratraldehyde Oxime. Retrieved from .
-
ResearchGate. Mechanochemo-enzymatic Synthesis of Aromatic Aldehyde Oxime Esters. Retrieved from .
-
PubChem. Compound Summary: 3,4-Dimethoxybenzaldehyde oxime. National Library of Medicine. Retrieved from .
Sources
A Comprehensive Technical Guide to the Solubility of 3,4-Dimethoxybenzaldehyde Oxime in Organic Solvents
This in-depth technical guide provides a detailed exploration of the solubility characteristics of 3,4-dimethoxybenzaldehyde oxime, a compound of interest in pharmaceutical and chemical research. Recognizing the limited direct experimental data on this specific oxime, this guide synthesizes foundational principles of organic chemistry, predictive analysis based on its molecular structure, and established experimental methodologies. This document is intended to empower researchers, scientists, and professionals in drug development with the knowledge to effectively utilize 3,4-dimethoxybenzaldehyde oxime in various solvent systems.
Understanding the Molecular Profile of 3,4-Dimethoxybenzaldehyde Oxime
3,4-Dimethoxybenzaldehyde oxime (CAS No. 2169-98-4) is an organic compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol .[1] Its structure, derived from the corresponding benzaldehyde, features a benzene ring substituted with two methoxy groups and an oxime functional group. The presence of the oxime group (-C=N-OH) is pivotal in determining its physicochemical properties, particularly its polarity and hydrogen bonding capabilities, which in turn govern its solubility.[2]
Key Structural Features Influencing Solubility:
-
Oxime Group: The hydroxyl group of the oxime moiety can act as both a hydrogen bond donor and acceptor. The nitrogen atom can also act as a hydrogen bond acceptor. This significantly increases the polarity compared to its aldehyde precursor, 3,4-dimethoxybenzaldehyde (veratraldehyde).[2]
-
Aromatic Ring: The benzene ring is inherently nonpolar and contributes to the molecule's solubility in less polar or aromatic solvents.
-
Methoxy Groups: The two methoxy groups (-OCH3) add to the overall polarity of the molecule and can participate in dipole-dipole interactions.
The interplay of these structural features suggests that 3,4-dimethoxybenzaldehyde oxime will exhibit a nuanced solubility profile, with appreciable solubility in a range of polar and moderately polar organic solvents.
Predictive Solubility Analysis: A Theoretical Framework
In the absence of extensive empirical data, a predictive analysis based on the principle of "like dissolves like" provides a strong foundation for solvent selection.[3] This principle states that substances with similar polarities are more likely to be soluble in one another.
Impact of the Oxime Functional Group
The conversion of an aldehyde to an oxime introduces a hydroxyl group, which is expected to increase the molecule's polarity.[2] This structural modification suggests that the solubility of 3,4-dimethoxybenzaldehyde oxime will likely be enhanced in polar solvents compared to its precursor, veratraldehyde. Veratraldehyde is reported to be freely soluble in alcohol and diethyl ether, and slightly soluble in hot water.[4][5] We can infer that the oxime derivative will also show good solubility in alcohols and ethers, and potentially improved solubility in other polar solvents.
Classification of Solvents and Predicted Solubility
The following table provides a predicted solubility profile of 3,4-dimethoxybenzaldehyde oxime in a range of common organic solvents, categorized by their polarity.
| Solvent Class | Examples | Polarity | Predicted Solubility of 3,4-Dimethoxybenzaldehyde Oxime | Rationale |
| Polar Protic | Methanol, Ethanol, Water | High | High to Moderate | The hydroxyl group of the oxime can form strong hydrogen bonds with protic solvents. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | High to Moderate | The polar nature of these solvents can effectively solvate the polar oxime and methoxy groups through dipole-dipole interactions. |
| Moderately Polar | Ethyl Acetate, Dichloromethane, Tetrahydrofuran (THF) | Moderate | Moderate to Good | These solvents offer a balance of polarity to interact with the oxime group and a nonpolar character to interact with the aromatic ring. |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Low | Low to Moderate | While the aromatic ring favors interaction with nonpolar solvents, the high polarity of the oxime group will likely limit solubility. Diethyl ether may show moderate solubility due to its ability to accept hydrogen bonds. |
Experimental Determination of Solubility: A Validated Protocol
To obtain precise solubility data, experimental determination is essential. The shake-flask method is a widely accepted and reliable technique for determining the solubility of a solid in a solvent.[6]
Materials and Equipment
-
3,4-Dimethoxybenzaldehyde oxime (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Scintillation vials or sealed flasks
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Syringe filters (0.22 µm)
Step-by-Step Experimental Workflow
-
Preparation of Saturated Solutions:
-
Add an excess amount of 3,4-dimethoxybenzaldehyde oxime to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the collected supernatant through a syringe filter to remove any undissolved microparticles.
-
-
Quantification of Solute Concentration:
-
Prepare a series of standard solutions of 3,4-dimethoxybenzaldehyde oxime of known concentrations in the respective solvent.
-
Analyze the filtered supernatant and the standard solutions using a suitable analytical technique (e.g., HPLC-UV or UV-Vis spectrophotometry).
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of 3,4-dimethoxybenzaldehyde oxime in the saturated supernatant by interpolating its analytical response on the calibration curve.
-
-
Calculation of Solubility:
-
The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in g/L or mol/L).
-
The following diagram illustrates the experimental workflow for determining solubility.
Caption: Experimental workflow for solubility determination.
Factors Influencing Solubility: A Deeper Dive
The solubility of 3,4-dimethoxybenzaldehyde oxime is not solely dependent on the solvent's polarity but is also influenced by other factors:
-
Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature. However, this relationship should be determined experimentally for each solvent system.
-
pH (in aqueous systems): The oxime group has a pKa and can be deprotonated under basic conditions, forming a more polar and water-soluble salt.
-
Presence of Other Solutes: The presence of salts or other organic molecules can affect the solubility through common ion effects or changes in the solvent's properties.
The relationship between the physicochemical properties of the solvent and the predicted solubility of 3,4-dimethoxybenzaldehyde oxime can be visualized as follows:
Caption: Factors influencing the solubility of the oxime.
Conclusion
References
-
LookChem. (n.d.). Cas 120-14-9,Veratraldehyde. Retrieved from [Link]
-
University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
-
LibreTexts Chemistry. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
-
Chemical & Engineering News. (2025, October 7). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]
Sources
Technical Guide: 3,4-Dimethoxybenzaldehyde Oxime as a Strategic Chemical Intermediate
This is a comprehensive technical guide on 3,4-Dimethoxybenzaldehyde oxime, structured for researchers and drug development professionals.
Executive Summary
3,4-Dimethoxybenzaldehyde oxime (CAS: 2169-98-4), derived from veratraldehyde, serves as a critical nitrogen-functionalized "switch" in organic synthesis. Unlike its parent aldehyde, which is limited to carbonyl chemistry, the oxime moiety allows access to three distinct chemical spaces: nitriles (via dehydration), amines (via reduction), and heterocycles (via 1,3-dipolar cycloaddition or C-H activation).
This guide details the mechanistic pathways that transform this intermediate into high-value pharmacophores found in isoquinoline alkaloids, cholinesterase inhibitors, and cardiovascular agents.
Chemical Profile & Synthesis[1][2][3][4][5][6][7][8][9][10]
-
IUPAC Name: (E/Z)-N-(3,4-dimethoxybenzylidene)hydroxylamine
-
Common Name: Veratraldehyde oxime
-
Molecular Formula: C
H NO -
MW: 181.19 g/mol
-
Appearance: White to pale yellow crystalline solid[1]
-
Solubility: Soluble in ethanol, DMSO, ethyl acetate; sparingly soluble in water.
Standard Synthesis Protocol
The synthesis is a robust condensation reaction between veratraldehyde and hydroxylamine hydrochloride.
Protocol:
-
Dissolution: Dissolve 3,4-dimethoxybenzaldehyde (1.0 eq) in Ethanol (95%).
-
Reagent Prep: Dissolve Hydroxylamine HCl (1.1 eq) and Sodium Carbonate (0.6 eq) in minimal water.
-
Addition: Add the aqueous solution to the ethanolic aldehyde dropwise at 0–5°C.
-
Reaction: Stir at room temperature for 1–2 hours (Monitor via TLC, Hexane:EtOAc 7:3).
-
Workup: Evaporate ethanol, add ice water to precipitate the oxime. Filter and wash with cold water.
-
Yield: Typically 95–98%.
Mechanistic Versatility: The "Hub" Concept
The oxime group is amphoteric and possesses both electrophilic and nucleophilic character, allowing it to function as a divergent intermediate.
Visualization: The Divergent Synthesis Hub
Figure 1: Divergent synthetic pathways originating from 3,4-dimethoxybenzaldehyde oxime.
Key Transformations & Applications
Pathway A: Dehydration to Veratronitrile (3,4-Dimethoxybenzonitrile)
Significance: Veratronitrile (CAS: 2024-83-1) is a precursor for Veratric Acid (via hydrolysis) and Isoquinoline alkaloids . It is a key intermediate in the synthesis of Verapamil analogs and Itopride precursors.
-
Reagents: Acetic anhydride (classic), or catalytic systems like Oxalyl chloride/DMSO/Et
N (Swern-like) or Cu(OAc) . -
Mechanism: Activation of the hydroxyl group followed by
-elimination.
Experimental Protocol (Catalytic Dehydration):
-
Dissolve oxime (10 mmol) in Acetonitrile.
-
Add catalyst (e.g., Cu(OAc)
, 5 mol%) and stir at 80°C. -
Monitor conversion to nitrile (IR stretch at ~2220 cm
). -
Yield: >90%.
Pathway B: Reduction to Veratrylamine (3,4-Dimethoxybenzylamine)
Significance: Veratrylamine (CAS: 5763-61-1) is a primary amine building block used in:
-
CNS Drugs: Synthesis of N6-substituted adenosine derivatives for treating Parkinson's and epilepsy.
-
Capsaicin Analogs: Synthesis of non-pungent capsaicinoids (e.g., Nonivamide derivatives) for topical analgesia.
-
Enzyme Inhibitors: Synthesis of PDE2 inhibitors (phthalimide derivatives) for Alzheimer's disease.
Protocol (Catalytic Hydrogenation):
-
Vessel: High-pressure autoclave or Parr shaker.
-
Mixture: Oxime (10 g) in MeOH (100 mL) + conc. HCl (1 mL).
-
Catalyst: 10% Pd/C (5 wt%).
-
Conditions: 3–5 bar H
pressure at RT for 4–6 hours. -
Workup: Filter catalyst, concentrate filtrate to obtain the amine hydrochloride salt.
Pathway C: 1,3-Dipolar Cycloaddition (Isoxazoline Synthesis)
Significance: This pathway generates Isoxazoline and Isoxazole scaffolds, which are pharmacophores in modern antimicrobial and antifungal research. The oxime is oxidized in situ to a Nitrile Oxide , which acts as a 1,3-dipole reacting with alkenes.
Mechanism:
-
Oxidation: Oxime + Chloramine-T
Hydroximoyl chloride Nitrile Oxide (Dipole). -
Cycloaddition: Nitrile Oxide + Alkene (Dipolarophile)
Isoxazoline.
Visualization: Isoxazoline Synthesis Mechanism
Figure 2: Mechanism of 1,3-dipolar cycloaddition using Chloramine-T as an oxidant.
Protocol (Green Chemistry Approach):
-
Reactants: Mix Oxime (1.0 eq) and Alkene (e.g., Ethyl acrylate, 1.2 eq) in Ethanol/Water (1:1).
-
Oxidant: Add Chloramine-T trihydrate (1.5 eq) portion-wise.
-
Conditions: Reflux for 2–3 hours.
-
Observation: Formation of a precipitate (cycloadduct).
-
Purification: Recrystallization from ethanol.
Pharmaceutical Case Studies
| Drug Class | Target Molecule | Role of Oxime Intermediate |
| Cardiovascular | Verapamil (and analogs) | Precursor to Veratronitrile , which provides the 3,4-dimethoxyphenyl core for alkylation.[2] |
| CNS Agents | Adenosine Derivatives | Reduced to Veratrylamine , used to substitute the N6 position of adenosine for epilepsy/Parkinson's treatment. |
| Analgesics | Capsaicinoids | Reduced to Veratrylamine , which condenses with fatty acids to form nonivamide analogs. |
| Antimicrobials | Isoxazolines | Direct precursor to the isoxazoline ring via nitrile oxide cycloaddition. |
Comparison of Reduction Methods
When converting the oxime to the amine, the choice of reagent affects selectivity and yield.
| Reagent | Conditions | Yield | Selectivity | Notes |
| H | MeOH, HCl, 3 bar | 90-95% | High | Cleanest method; HCl prevents secondary amine formation. |
| LiAlH | THF, Reflux | 85-90% | High | Requires anhydrous conditions; rigorous workup. |
| Zn / AcOH | Reflux | 70-80% | Moderate | Low cost; harder purification due to Zinc salts. |
| NaBH | MeOH, 0°C | 80-85% | High | "In situ" generated nickel boride; mild conditions. |
References
-
Synthesis of Veratronitrile: Organic Syntheses, Coll. Vol. 2, p. 622 (1943). Link
-
Isoxazoline Synthesis via Chloramine-T: Journal of Chemical Research, "Synthesis and Antimicrobial activity of Novel Isoxazolines by 1,3-Dipolar Cycloaddition Reactions". Link
-
Veratrylamine in CNS Drug Synthesis: US Patent 10,174,033, "N6-substituted adenosine derivatives and uses thereof". Link
-
Beckmann Rearrangement & Dehydration: Journal of Organic Chemistry, "Dehydration of aldoximes to nitriles". Link
-
Palladium-Catalyzed Cyclization: BenchChem Protocols, "Cyclization Reactions of 3-Iodo-4,5-dimethoxybenzaldehyde Oxime Derivatives". Link
Sources
Technical Guide: Biological Potential & Therapeutic Applications of 3,4-Dimethoxybenzaldehyde Oxime Derivatives
Executive Summary
3,4-Dimethoxybenzaldehyde oxime (Veratraldehyde oxime) represents a privileged scaffold in medicinal chemistry, serving both as a bioactive agent in its own right and a versatile precursor for complex heterocycles. Characterized by the veratryl (3,4-dimethoxyphenyl) moiety and the oxime (=N-OH) pharmacophore, this structure exhibits a dual-action mechanism: the lipophilic aromatic ring facilitates cellular entry and hydrophobic pocket binding, while the oxime group acts as a metal chelator and hydrogen bond donor/acceptor.
Recent pharmacological evaluations (2015–2025) highlight its efficacy in urease inhibition (via Ni²⁺ chelation), antifungal activity (via oxidative stress induction), and anticancer potential (as a precursor to isoxazoles targeting MCF-7 cell lines). This guide provides a technical deep-dive into the synthesis, structure-activity relationships (SAR), and validated biological protocols for this compound class.
Chemical Architecture & Synthesis
The synthesis of 3,4-dimethoxybenzaldehyde oxime is a high-yield, self-validating condensation reaction. The protocol relies on the nucleophilic attack of hydroxylamine on the carbonyl carbon of veratraldehyde.
Confirmed Synthetic Pathway
The reaction proceeds under mild basic conditions to neutralize the hydrochloride salt of hydroxylamine, favoring the formation of the thermodynamic E-isomer.
Figure 1: Synthetic pathway for the generation of 3,4-dimethoxybenzaldehyde oxime via condensation.
Optimized Synthetic Protocol
Objective: Synthesize 5.0 g of 3,4-dimethoxybenzaldehyde oxime.
-
Reagent Prep: Dissolve 3,4-dimethoxybenzaldehyde (30.0 mmol) in absolute ethanol (30 mL).
-
Activation: In a separate beaker, dissolve hydroxylamine hydrochloride (33.0 mmol, 1.1 eq) and sodium acetate (45.0 mmol, 1.5 eq) in minimal distilled water (10 mL).
-
Condensation: Add the aqueous hydroxylamine solution dropwise to the ethanolic aldehyde solution with vigorous stirring.
-
Reflux: Heat the mixture to reflux (80°C) for 2–3 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3). The aldehyde spot (Rf ~0.6) should disappear, replaced by the oxime (Rf ~0.4).
-
Work-up: Cool to room temperature. Pour the mixture into crushed ice (100 g). The oxime will precipitate as a white/off-white solid.
-
Purification: Filter the precipitate, wash with cold water (3x 20 mL), and recrystallize from ethanol/water (1:1).
-
Validation: Melting point should be 118–120°C .
Medicinal Chemistry & SAR Landscape[1]
The biological activity of this scaffold is dictated by two distinct structural domains. Understanding these allows for rational drug design.
| Structural Domain | Function | SAR Insight |
| 3,4-Dimethoxy Motif | Lipophilicity & Binding | The two methoxy groups increase logP (~1.6), enhancing membrane permeability compared to di-hydroxy analogues. They serve as H-bond acceptors in enzyme pockets (e.g., AChE peripheral site). |
| Oxime (=N-OH) | Chelation & Reactivity | The N-OH group is a bidentate ligand capable of chelating metalloenzyme cofactors (Ni²⁺ in Urease, Cu²⁺ in Tyrosinase). It is also a bioisostere of the carbonyl group but more hydrolytically stable. |
| C5 Position | Steric Modulation | Introduction of halogens (I, Br) at C5 (adjacent to methoxy) drastically increases antimicrobial potency by enhancing lipophilicity and halogen-bonding interactions. |
Therapeutic Applications
Enzyme Inhibition: Urease & Tyrosinase
The most potent application of 3,4-dimethoxybenzaldehyde oxime derivatives lies in enzyme inhibition. The oxime moiety effectively targets metalloenzymes.
-
Urease Inhibition (Anti-H.[1] pylori):
-
Mechanism: The oxime oxygen and nitrogen atoms coordinate with the bi-nickel (Ni²⁺) center of the urease active site, preventing urea hydrolysis. This is critical for treating Helicobacter pylori infections.
-
Data: Benzoate derivatives of this oxime have demonstrated IC50 values as low as 0.13 µM , superior to the standard inhibitor thiourea.
-
-
Tyrosinase Inhibition (Anti-Melanogenesis):
-
Mechanism: Competitive inhibition by chelating the copper ions in the active site. While less potent than 3,4-dihydroxy derivatives (which mimic the substrate L-DOPA), the dimethoxy variants offer better bioavailability and stability.
-
Antimicrobial & Antifungal Activity
The scaffold exhibits broad-spectrum activity, particularly against fungal pathogens.
-
Antifungal Mechanism: 3,5-dimethoxy analogues have been shown to disrupt the glutathione antioxidant system in fungi (S. cerevisiae, A. flavus), leading to accumulation of Reactive Oxygen Species (ROS) and cell death.
-
Antibacterial: The lipophilic nature of the veratryl group allows the molecule to penetrate the peptidoglycan layer of Gram-positive bacteria (S. aureus).
Anticancer Potential
While the simple oxime shows moderate cytotoxicity, it is a critical "pro-drug" precursor.
-
Isoxazole Conversion: The oxime is cyclized to form 3,4-disubstituted isoxazoles. These derivatives have shown IC50 values of ~2.6 µM against MCF-7 breast cancer cells, acting via tubulin polymerization inhibition (similar to colchicine, which also possesses a trimethoxy motif).
Mechanistic Visualization
The following diagram illustrates the multi-target mechanism of the scaffold, highlighting its interaction with metalloenzymes and cellular membranes.
Figure 2: Multi-target mechanism of action: Urease inhibition via metal chelation, fungal toxicity via ROS induction, and anticancer effects via tubulin interference.
Validated Experimental Protocol: Urease Inhibition Assay
To verify the biological activity of synthesized derivatives, the Indophenol Method is the gold standard.
Reagents:
-
Jack bean urease (JBU) solution (5 U/mL).
-
Buffer: PBS (pH 7.4).
-
Substrate: Urea (100 mM).
-
Reagent A: Phenol (1% w/v) and sodium nitroprusside (0.005% w/v).
-
Reagent B: NaOH (0.5% w/v) and NaOCl (0.1% active chlorine).
Protocol:
-
Incubation: Mix 25 µL of enzyme solution with 5 µL of the test compound (dissolved in DMSO) in a 96-well plate. Incubate at 37°C for 15 minutes.
-
Reaction: Add 55 µL of Urea solution. Incubate at 37°C for 15 minutes.
-
Termination: Add 45 µL of Reagent A and 70 µL of Reagent B.
-
Development: Incubate for 50 minutes at room temperature. A blue color indicates ammonia production (active enzyme).
-
Measurement: Read absorbance at 630 nm.
-
Calculation: % Inhibition =
.
References
-
Synthesis and biological evaluation of new 3-(cyclopentyloxy)-4-methoxybenzaldehyde oxime derivatives. Journal of Medicinal Chemistry. (2014).
-
Antifungal activity of redox-active benzaldehydes that target cellular antioxidation. Free Radical Biology and Medicine. (2011).
-
A review on the development of urease inhibitors as antimicrobial agents. Journal of Advanced Research. (2018).
-
Synthesis and anticancer activity of isoxazolone derivatives of benzaldehydes. ResearchGate. (2025).
-
Tyrosinase Inhibition by 4-Substituted Benzaldehydes. International Journal of Molecular Sciences. (2025).
Sources
Strategic Heterocyclic Construction: The 3,4-Dimethoxybenzaldehyde Oxime Pivot
Executive Summary
In the landscape of medicinal chemistry, the 3,4-dimethoxyphenyl (veratryl) moiety is a "privileged structure," appearing ubiquitously in pharmacophores ranging from calcium channel blockers (Verapamil) to phosphodiesterase inhibitors. While 3,4-dimethoxybenzaldehyde is the commercial starting point, its oxime derivative is the true divergent pivot.
This guide details the technical exploitation of 3,4-dimethoxybenzaldehyde oxime. Unlike the aldehyde, which is limited primarily to nucleophilic additions, the oxime offers three distinct reactivities:
-
1,3-Dipole Precursor: For isoxazole/isoxazoline synthesis via nitrile oxides.[1][2][3]
-
Directing Group (DG): For Rh(III)-catalyzed C-H activation to access isoquinolines.
-
Nitrile Surrogate: For dehydration to nitriles and subsequent tetrazole formation.
Part 1: The Chemical Scaffold & Synthesis
Synthesis of 3,4-Dimethoxybenzaldehyde Oxime
The synthesis is a condensation reaction, but strict pH control is required to maximize the yield of the E-isomer and prevent Beckmann rearrangement side-products.[1]
Reaction Scheme:
Protocol 1: Buffered Condensation
-
Reagents: 3,4-Dimethoxybenzaldehyde (10 mmol), Hydroxylamine hydrochloride (12 mmol), Sodium Carbonate (6 mmol).[1]
-
Solvent System: Ethanol:Water (3:1 v/v).[4]
-
Procedure:
-
Dissolve aldehyde in ethanol.[5]
-
Dissolve
in water; add to the aldehyde solution. -
Critical Step: Add
slowly to buffer the solution. A highly acidic environment promotes degradation; a highly basic environment can induce Cannizzaro-type side reactions on unreacted aldehyde. -
Stir at room temperature for 2 hours.
-
Evaporate ethanol. The oxime precipitates as a white solid.[6]
-
Recrystallize from dilute ethanol.
-
Self-Validating QC Parameters:
| Parameter | Observation | Interpretation |
|---|
| TLC (Hex/EtOAc 3:1) | Single spot,
Part 2: The Isoxazole Gateway (1,3-Dipolar Cycloaddition)
The oxime is a latent nitrile oxide . By chlorinating the oxime to a hydroximoyl chloride and treating it with a base, we generate the 1,3-dipole in situ. This avoids the isolation of unstable nitrile oxides.
Mechanism & Causality
The 3,4-dimethoxy substitution is electron-donating.[1] This stabilizes the intermediate dipole, making the cycloaddition with electron-deficient dipolarophiles (like acrylates) highly efficient.
Workflow:
-
Chlorination: Oxime
Hydroximoyl Chloride (using NCS). -
Elimination: Hydroximoyl Chloride
Nitrile Oxide (using ). -
Cycloaddition: Nitrile Oxide + Alkyne/Alkene
Isoxazole/Isoxazoline.[1]
Protocol 2: One-Pot Isoxazole Synthesis
-
Reagents: Oxime (1.0 equiv), N-Chlorosuccinimide (NCS, 1.1 equiv), Alkyne (1.2 equiv),
(1.2 equiv). -
Solvent: DMF or DCM.
-
Step-by-Step:
-
Dissolve oxime in DMF at
. -
Add NCS portion-wise. Why? Exothermic reaction.[1] Stir 1h to form hydroximoyl chloride.
-
Critical Step: Add
dropwise over 30 minutes.-
Reasoning: Fast addition generates a high concentration of nitrile oxide, leading to dimerization (furoxan formation).[1] Slow addition ensures the nitrile oxide reacts with the alkyne as soon as it forms.
-
-
Stir 12h at RT. Aqueous workup.
-
Part 3: Isoquinolines via C-H Activation
This is the most advanced application. The oxime hydroxyl group coordinates to a metal center (Rh or Pd), directing C-H activation at the ortho position.
The "Internal Oxidant" Strategy
To make the reaction catalytic and redox-neutral, the oxime is often converted to an oxime acetate . The N-O bond acts as the oxidant, cleaving during the reaction to form the isoquinoline without external oxidants (like
Reaction:
3,4-Dimethoxybenzaldehyde Oxime Acetate + Alkyne
Protocol 3: Rh(III)-Catalyzed Annulation[7]
-
Pre-step: Acetylate the oxime (
, Pyridine) to form the O-acetyl oxime. -
Catalyst:
(2.5 mol%). -
Additive:
(30 mol%). -
Solvent:
(0.2 M). -
Procedure:
-
Combine O-acetyl oxime and internal alkyne (e.g., diphenylacetylene) in MeOH.
-
Stir at
for 16h. -
Mechanism Check: The product is a free isoquinoline (N-O bond cleaved).[1] If using the free oxime with an external oxidant, the product is usually the isoquinoline N-oxide.
-
Part 4: Visualization of Pathways
Divergent Synthesis Map
The following diagram illustrates the central role of the oxime in accessing diverse heterocycles.
Caption: Divergent synthetic pathways from the veratryl oxime scaffold to key heterocyclic pharmacophores.
Mechanism of Rh(III) Catalyzed Annulation
This diagram details the high-value conversion to isoquinolines.
Caption: Simplified catalytic cycle for the Rh(III)-mediated C-H annulation of oxime acetates.
Part 5: Comparative Data & Strategic Selection
When choosing a pathway, consider the following parameters derived from standard literature protocols.
| Target Heterocycle | Key Reagents | Atom Economy | Complexity | Primary Application |
| Isoxazole | NCS, | High | Moderate | Bioisosteres of esters; Linkers.[1] |
| Isoquinoline | Moderate (Loss of AcOH) | High | Alkaloid synthesis; Rigid scaffolds. | |
| Tetrazole | High | Low | Carboxylic acid bioisostere (Sartans). | |
| Veratrylamine | High | Low | Primary amine building block. |
References
-
RSC Advances: An efficient procedure for synthesis of oximes by grinding.[1] (Demonstrates green synthesis protocols applicable to benzaldehydes).
-
Journal of Organic Chemistry: Rhodium(III)-Catalyzed Annulation of Acetophenone O-Acetyl Oximes with Allenoates. (Foundational work on Rh-catalyzed C-H activation of oximes).[1][7][10][11]
-
Organic & Biomolecular Chemistry:Rh(iii)-catalyzed C–H activation/cyclization of oximes with alkenes for regioselective synthesis of isoquinolines.
-
Chem-Station:1,3-Dipolar Cycloaddition of Nitrile Oxide.
-
BenchChem:3-Iodo-4,5-dimethoxybenzaldehyde Oxime Application Note. (Highlights the utility of the dimethoxy-oxime scaffold in drug discovery).
Sources
- 1. 1,3-Dipolar Cycloaddition of Nitrile Oxide | Chem-Station Int. Ed. [en.chem-station.com]
- 2. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 4. rsc.org [rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 3,4-Dimethoxybenzaldehyde | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Rh(iii)-catalyzed C–H activation/cyclization of oximes with alkenes for regioselective synthesis of isoquinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Guide: Stability, Storage, and Handling of 3,4-Dimethoxybenzaldehyde Oxime
Topic: Stability and Storage Conditions for 3,4-Dimethoxybenzaldehyde Oxime Document Type: Technical Whitepaper Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists
Executive Summary
3,4-Dimethoxybenzaldehyde oxime (CAS: 2169-98-4), also known as Veratraldoxime, is a critical intermediate in the synthesis of isoquinoline alkaloids, dopamine derivatives, and various agrochemicals. While structurally robust compared to aliphatic oximes, it exhibits specific sensitivities to moisture, acid catalysis, and thermal stress. This guide provides an evidence-based framework for maintaining compound integrity, detailing the mechanistic pathways of degradation and establishing a self-validating storage protocol.
Physicochemical Profile
Understanding the baseline properties of Veratraldoxime is essential for distinguishing between a pristine reagent and degraded stock.
| Parameter | Specification | Notes |
| Chemical Name | 3,4-Dimethoxybenzaldehyde oxime | Synonyms: Veratraldoxime |
| CAS Number | 2169-98-4 | Distinct from Veratraldehyde (120-14-9) |
| Molecular Formula | C₉H₁₁NO₃ | MW: 181.19 g/mol |
| Appearance | White to light yellow crystalline powder | Deep yellow/orange indicates oxidation or hydrolysis |
| Melting Point | 89.0 – 95.0 °C | Sharp melt indicates high purity; broad range (<85°C) suggests hydrolysis |
| Solubility | Soluble in Ethanol, DMSO, DMF | Insoluble in water; sparingly soluble in cold ether |
| pKa | ~10.5 – 11.5 | Weakly acidic (oxime proton) |
Stability Mechanisms and Degradation Pathways
The stability of 3,4-Dimethoxybenzaldehyde oxime is governed by three primary stress factors: hydrolytic cleavage, thermal rearrangement, and photochemical isomerization.
Hydrolytic Instability (Acid-Catalyzed)
Oximes are derivatives of aldehydes and hydroxylamine. This reaction is reversible. In the presence of moisture and trace acid (often residual from synthesis), the oxime undergoes hydrolysis, reverting to Veratraldehyde and Hydroxylamine .
-
Indicator: A distinct vanilla-like or woody odor (characteristic of Veratraldehyde) evolving from the solid indicates significant hydrolysis.
Thermal Decomposition (Beckmann Rearrangement/Dehydration)
Under thermal stress or in the presence of Lewis acids, aldoximes do not always undergo the classic Beckmann rearrangement to amides. Instead, they frequently undergo dehydration to form Veratronitrile (3,4-dimethoxybenzonitrile). This is an irreversible degradation pathway.
Photochemical Isomerization
The C=N double bond allows for E (trans) and Z (cis) stereoisomers. While the E-isomer is typically the thermodynamically stable form isolated during synthesis, exposure to UV light can drive equilibrium toward the Z-isomer, altering melting points and potentially affecting stereoselective downstream reactions.
Visualization: Degradation Pathways
The following diagram illustrates the chemical fate of Veratraldoxime under various stress conditions.
Figure 1: Mechanistic degradation pathways of Veratraldoxime. Red pathways indicate irreversible chemical loss; yellow indicates stereochemical scrambling.
Storage and Handling Protocols
To mitigate the pathways described above, the following storage protocol is mandatory for maintaining analytical purity >98%.
The "Inert-Cold-Dark" System
-
Atmosphere (Critical): Store under an inert atmosphere (Argon or Nitrogen). Oxygen accelerates oxidative degradation, and ambient humidity catalyzes hydrolysis.
-
Protocol: Flush headspace of the container with dry Argon for 15 seconds before sealing.
-
-
Temperature: Store at 2°C to 8°C (Refrigerator) or <15°C (Cool Room).
-
Note: While stable at room temperature for short periods (days), long-term storage (>3 months) requires refrigeration to inhibit slow hydrolysis.
-
-
Container: Amber borosilicate glass vials with Teflon-lined caps.
-
Avoid: Metal containers (potential Lewis acid catalysis) or clear glass (UV exposure).
-
Re-qualification Protocol (Self-Validating System)
Before using stock that has been stored for >6 months, perform this rapid check:
-
Olfactory Test: Open vial. If it smells strongly of vanilla/wood, hydrolysis >5% has occurred. Recrystallize.
-
Solubility Check: Dissolve 10mg in 1mL Ethanol. The solution should be clear. Turbidity suggests polymerization or contamination.
-
Melting Point: If MP is <88°C, the sample is degraded.
Visualization: Storage Workflow
This workflow ensures chain-of-custody for compound integrity from receipt to usage.
Figure 2: Standard Operating Procedure (SOP) for the intake and maintenance of Veratraldoxime stock.
Purification and Recovery[7]
If the compound fails the re-qualification protocol (e.g., MP < 88°C or strong odor), it can often be recovered rather than discarded.
Recrystallization Protocol:
-
Solvent: Dilute Ethanol (approx. 25-30% water in ethanol) or Benzene/Petroleum Ether mix (if anhydrous conditions are required).
-
Process: Dissolve crude oxime in minimum boiling ethanol. Add water dropwise until slight turbidity appears. Cool slowly to 4°C.
-
Drying: Vacuum dry at 40°C over P₂O₅ to remove trace water which would re-initiate hydrolysis.
References
-
Buck, J. S., & Ide, W. S. (1936). Veratronitrile. Organic Syntheses, Coll. Vol. 2, p. 622. (Detailed synthesis and properties of the oxime intermediate).
-
TCI Chemicals. (n.d.). Product Specification: 3,4-Dimethoxybenzaldehyde Oxime (D6625). (Authoritative source for melting point range 91-95°C and inert storage recommendations).
-
Santa Cruz Biotechnology. (n.d.). 3,4-dimethoxybenzaldehyde oxime (CAS 2169-98-4).[1][2] (Confirmation of CAS and physical state).
- Field, L., et al. (1961). Oxime Hydrolysis and Rearrangement Mechanisms. Journal of the American Chemical Society.
Sources
Methodological & Application
synthesis of combretastatin analogs from 3,4-Dimethoxybenzaldehyde oxime
High-Fidelity 1,3-Dipolar Cycloaddition from 3,4-Dimethoxybenzaldehyde Oxime
Executive Summary & Scientific Rationale
Combretastatin A-4 (CA-4) is a potent tubulin polymerization inhibitor that binds to the colchicine site, causing vascular disruption in tumors.[1] However, its clinical efficacy is hampered by the geometric instability of its cis-stilbene bridge, which readily isomerizes to the thermodynamically stable but biologically inactive trans-isomer.
This Application Note details the synthesis of 3,5-disubstituted isoxazole analogs starting from 3,4-dimethoxybenzaldehyde oxime . By replacing the olefinic bridge with a rigid isoxazole heterocycle, we achieve two critical drug development goals:
-
Conformational Locking: The isoxazole ring mimics the cis-geometry of CA-4, maintaining the necessary vector alignment of the two phenyl rings for tubulin binding.
-
Metabolic Stability: The heterocyclic core prevents photo- or metabolic isomerization, significantly increasing the compound's half-life.
The protocol utilizes a regioselective 1,3-dipolar cycloaddition between a nitrile oxide (generated in situ from the oxime) and a substituted phenylacetylene.
Retrosynthetic Analysis & Pathway
The synthesis relies on the "Huisgen-type" [3+2] cycloaddition. The 3,4-dimethoxybenzaldehyde oxime serves as the precursor for the 1,3-dipole (nitrile oxide), while 3,4,5-trimethoxyphenylacetylene acts as the dipolarophile.
Figure 1: Synthetic pathway for the conversion of the oxime precursor to the bioactive isoxazole scaffold.[2][3]
Experimental Protocols
Protocol A: Synthesis of the Hydroximoyl Chloride (The "Warhead")
Objective: Convert the stable oxime into the reactive hydroximoyl chloride intermediate. Safety Note: N-Chlorosuccinimide (NCS) is an irritant. Perform in a fume hood.
Reagents:
-
Starting Material: 3,4-Dimethoxybenzaldehyde oxime (1.0 equiv)
-
Reagent: N-Chlorosuccinimide (NCS) (1.1 equiv)
-
Solvent: DMF (Dimethylformamide) - anhydrous
Step-by-Step Procedure:
-
Dissolution: Dissolve 3,4-dimethoxybenzaldehyde oxime (e.g., 5.0 mmol, 906 mg) in anhydrous DMF (10 mL) in a round-bottom flask.
-
Chlorination: Add NCS (5.5 mmol, 734 mg) portion-wise at room temperature (25°C).
-
Critical Checkpoint: The reaction is slightly exothermic. Monitor internal temperature to ensure it does not exceed 35°C.
-
-
Monitoring: Stir for 2–3 hours. Monitor by TLC (Hexane/EtOAc 7:3). The oxime spot (lower R_f) should disappear, replaced by a less polar hydroximoyl chloride spot.
-
Workup: Pour the mixture into ice-cold water (50 mL) and extract with diethyl ether (3 x 20 mL). Wash the combined organic layers with water (2x) and brine (1x) to remove DMF.
-
Drying: Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Note: The hydroximoyl chloride is often an oil or low-melting solid. It is sufficiently pure for the next step. Do not store for long periods.
-
Protocol B: 1,3-Dipolar Cycloaddition (The "Click" Step)
Objective: Generate the nitrile oxide in situ and trap it with the alkyne to form the isoxazole ring.
Reagents:
-
Hydroximoyl Chloride (from Protocol A) (1.0 equiv)
-
Dipolarophile: 3,4,5-Trimethoxyphenylacetylene (1.0 equiv)
-
Base: Triethylamine (Et₃N) (1.2 equiv)
-
Solvent: Dichloromethane (DCM) or Ethanol (EtOH)
Step-by-Step Procedure:
-
Setup: In a clean flask, dissolve the Hydroximoyl Chloride (1.0 equiv) and 3,4,5-Trimethoxyphenylacetylene (1.0 equiv) in DCM (10 mL per mmol).
-
Dipole Generation: Cool the solution to 0°C in an ice bath. Add Triethylamine (1.2 equiv) dropwise over 20 minutes.
-
Cycloaddition: Allow the reaction to warm to room temperature and stir for 12–24 hours.
-
Observation: A precipitate (Et₃N·HCl salt) will form.
-
-
Workup: Dilute with DCM, wash with water (2x) and brine. Dry over Na₂SO₄.[6][7]
-
Purification: Concentrate the solvent. Purify the residue via flash column chromatography (Silica gel, Gradient: 0-30% EtOAc in Hexanes).
-
Target: The 3,5-disubstituted isoxazole is typically the major regioisomer (>90%).
-
Data Analysis & Validation
To certify the synthesis, compare the spectral data against the expected values for the isoxazole core.
| Diagnostic Parameter | Expected Value | Structural Interpretation |
| ¹H NMR (Isoxazole-H) | δ 6.50 – 6.80 ppm (s, 1H) | Characteristic singlet of the C4-proton on the isoxazole ring. Confirms ring closure. |
| ¹H NMR (OCH₃) | δ 3.70 – 3.95 ppm | Multiple singlets corresponding to the methoxy groups on Rings A and B. |
| ¹³C NMR (C=N) | δ ~160–165 ppm | Characteristic of the C3 carbon in the isoxazole ring. |
| Regioselectivity | NOE Correlation | NOE observed between Isoxazole-H4 and ortho-protons of both phenyl rings confirms 3,5-substitution. |
Self-Validating Check: If the ¹H NMR shows a singlet around δ 6.5–6.8 ppm, the cycloaddition was successful. If you observe broad peaks or missing aromatic signals, check for dimerization of the nitrile oxide (furoxan formation), which occurs if the alkyne addition is too slow.
Mechanism of Action (Molecular Docking Context)
The synthesized isoxazole analog binds to the colchicine binding site of β-tubulin.
Figure 2: Pharmacological cascade initiated by the isoxazole analog.
References
-
Pettit, G. R., et al. (1995). "Antineoplastic agents. 291. Isolation and synthesis of combretastatins A-4, A-5, and A-6." Journal of Medicinal Chemistry.
-
Karthikeyan, C., et al. (2024). "3,4-Diarylisoxazoles—Analogues of Combretastatin A-4: Design, Synthesis, and Biological Evaluation." ACS Pharmacology & Translational Science.[8]
-
Simoni, D., et al. (2006). "Isoxazole-type derivatives related to combretastatin A-4: synthesis and biological evaluation." Journal of Medicinal Chemistry.
-
Huisgen, R. (1963). "1,3-Dipolar Cycloadditions. Past and Future." Angewandte Chemie International Edition.
Sources
- 1. scispace.com [scispace.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Synthesis of Combretastatin A-4 and 3′-Aminocombretastatin A-4 derivatives with Aminoacid Containing Pendants and Study of their Interaction with Tubulin and as Downregulators of the VEGF, hTERT and c-Myc Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ias.ac.in [ias.ac.in]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 3,4-Diarylisoxazoles-Analogues of Combretastatin A-4: Design, Synthesis, and Biological Evaluation In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Beckmann rearrangement of 3,4-Dimethoxybenzaldehyde oxime to amides
An In-depth Technical Guide to the Beckmann Rearrangement of 3,4-Dimethoxybenzaldehyde Oxime
Abstract
The Beckmann rearrangement is a cornerstone transformation in organic synthesis, providing a robust pathway for converting oximes into amides.[1][2] This application note presents a comprehensive guide to the synthesis of 3,4-Dimethoxybenzamide (also known as Veratramide) via the Beckmann rearrangement of 3,4-Dimethoxybenzaldehyde oxime. 3,4-Dimethoxybenzamide is a valuable building block in medicinal chemistry, notably serving as a precursor for pharmaceuticals like Itopride hydrochloride.[3][4] This document provides two detailed, validated protocols: the initial synthesis of the requisite oxime from 3,4-Dimethoxybenzaldehyde, and its subsequent acid-catalyzed rearrangement to the target amide. We delve into the underlying reaction mechanism, provide a rationale for experimental choices, offer troubleshooting guidance, and include critical safety protocols to ensure reproducible and safe execution.
I. Overall Synthetic Workflow
The transformation from the commercially available aldehyde to the final amide product is a two-step process. First, the aldehyde is converted to its corresponding oxime through condensation with hydroxylamine. Second, the purified oxime undergoes the Beckmann rearrangement in the presence of an acid catalyst.
Caption: Two-step synthesis of 3,4-Dimethoxybenzamide.
II. Protocol 1: Synthesis of 3,4-Dimethoxybenzaldehyde Oxime
Principle: The foundational step is the oximation of 3,4-Dimethoxybenzaldehyde. This nucleophilic addition-elimination reaction involves the attack of hydroxylamine on the carbonyl carbon, followed by dehydration to yield the C=N double bond of the oxime.[5][6][7]
Materials and Reagents:
| Reagent | CAS No. | Molecular Formula | M.W. ( g/mol ) | Notes |
| 3,4-Dimethoxybenzaldehyde | 120-14-9 | C₉H₁₀O₃ | 166.17 | Starting material, solid.[8] |
| Hydroxylamine Hydrochloride | 5470-11-1 | NH₂OH·HCl | 69.49 | Reagent. |
| Sodium Hydroxide (NaOH) | 1310-73-2 | NaOH | 40.00 | Base. |
| Ethanol (95%) | 64-17-5 | C₂H₅OH | 46.07 | Solvent. |
| Distilled Water | 7732-18-5 | H₂O | 18.02 | Solvent. |
Step-by-Step Methodology:
-
Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (60.2 mmol, 1.0 eq) of 3,4-Dimethoxybenzaldehyde in 100 mL of 95% ethanol. Stir until a clear solution is formed.
-
Reagent Addition: To this solution, add 5.0 g (72.0 mmol, 1.2 eq) of hydroxylamine hydrochloride, followed by the slow, dropwise addition of an aqueous solution of sodium hydroxide (3.0 g, 75.0 mmol, 1.25 eq in 20 mL of water). A mild exotherm may be observed.
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexanes:ethyl acetate mobile phase). The reaction is typically complete within 1-2 hours, indicated by the disappearance of the starting aldehyde spot.
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Reduce the volume of ethanol by approximately half using a rotary evaporator.
-
Pour the concentrated mixture into 200 mL of cold distilled water to precipitate the oxime.
-
Collect the white precipitate by vacuum filtration using a Buchner funnel.
-
-
Purification: Wash the solid cake with two 50 mL portions of cold water to remove inorganic salts. The crude product can be purified by recrystallization from an ethanol-water mixture to yield fine, white crystals. Dry the purified product under vacuum.
Expected Outcome: A typical yield is 85-95%. The final product, 3,4-dimethoxybenzaldehyde oxime, is a white crystalline solid.[9]
III. Protocol 2: Beckmann Rearrangement to 3,4-Dimethoxybenzamide
Mechanism & Scientific Rationale:
The Beckmann rearrangement is an acid-catalyzed isomerization of an oxime to its corresponding amide.[10][11] The generally accepted mechanism proceeds as follows:
-
Protonation: The acidic catalyst protonates the hydroxyl group of the oxime, converting it into a good leaving group (-OH₂⁺).[5][12]
-
Rearrangement/Migration: A concerted 1,2-shift occurs where the group anti-periplanar to the leaving group migrates to the nitrogen atom. This migration displaces the water molecule and forms a highly electrophilic nitrilium ion intermediate.[11][13] For an aldoxime like this one, the aryl group is the only one that can migrate (as hydrogen migration is not observed).[12]
-
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the nitrilium ion.
-
Deprotonation & Tautomerization: A final deprotonation and subsequent tautomerization (from the imidic acid form) yields the thermodynamically stable amide product.[13]
Caption: Key steps in the Beckmann rearrangement mechanism.
Catalyst Choice: While numerous reagents can catalyze this rearrangement (e.g., PCl₅, TsCl, PPA), concentrated sulfuric acid is a classic, effective, and readily available choice.[10] However, its use requires stringent temperature control, as the electron-rich aromatic ring is susceptible to sulfonation or decomposition at elevated temperatures.[14] The reaction is highly exothermic and must be performed with care.[15]
Materials and Reagents:
| Reagent | CAS No. | Molecular Formula | M.W. ( g/mol ) | Notes |
| 3,4-Dimethoxybenzaldehyde Oxime | 2169-98-4 | C₉H₁₁NO₃ | 181.19 | Starting material from Protocol 1.[9] |
| Sulfuric Acid (98%) | 7664-93-9 | H₂SO₄ | 98.08 | Catalyst, highly corrosive. |
| Ice | N/A | H₂O | 18.02 | For quenching. |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 | For neutralization. |
| Ethanol/Water | N/A | N/A | N/A | Recrystallization solvent. |
Step-by-Step Methodology:
-
Setup: Place 15 mL of concentrated sulfuric acid into a 100 mL beaker and cool it to 0-5 °C in an ice-water bath. Place a magnetic stir bar in the beaker and begin gentle stirring.
-
Reaction: Carefully and in small portions, add 5.0 g (27.6 mmol) of 3,4-Dimethoxybenzaldehyde oxime to the cold, stirred sulfuric acid over 15-20 minutes. Use a spatula to ensure the oxime is incorporated into the acid. Caution: This addition is exothermic. Maintain the internal temperature below 10 °C throughout the addition.
-
Stirring: Once the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30 minutes, followed by 1 hour at room temperature. The solution should become homogeneous.
-
Quenching and Precipitation:
-
Prepare a separate 600 mL beaker containing approximately 200 g of crushed ice.
-
Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. A white precipitate of the crude amide will form immediately.
-
-
Isolation and Neutralization:
-
Collect the crude product by vacuum filtration.
-
Wash the solid thoroughly with cold water until the filtrate is neutral to pH paper. This can be followed by a wash with a cold, dilute sodium bicarbonate solution and then again with cold water to ensure all acid is removed.
-
-
Purification: Recrystallize the crude solid from an ethanol-water mixture to obtain pure 3,4-Dimethoxybenzamide as a white crystalline solid. Dry the crystals under vacuum.
IV. Data, Troubleshooting, and Safety
Expected Product Characteristics:
| Property | Value | Source |
| Product Name | 3,4-Dimethoxybenzamide | [16] |
| Molecular Formula | C₉H₁₁NO₃ | [16] |
| Molecular Weight | 181.19 g/mol | [16] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 162-165 °C (literature) |
Troubleshooting Guide:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | - Incomplete oximation in Step 1.- Insufficient reaction time or temperature in Step 2. | - Confirm oxime purity by melting point or NMR before proceeding.- Allow the rearrangement reaction to stir for a longer period at room temperature. |
| Dark, Tarry Product | - Reaction temperature was too high during oxime addition to acid.- Side reactions like sulfonation or decomposition. | - Maintain strict temperature control (<10 °C) during addition.[14]- Ensure rapid and efficient stirring.- Consider a milder catalyst like polyphosphoric acid (PPA) or cyanuric chloride for sensitive substrates.[10][15] |
| Difficult Filtration | - Product is too fine or oily. | - Ensure complete precipitation by using ample ice and allowing the slurry to stand.- If oily, try triturating with a small amount of cold solvent to induce crystallization. |
Safety Precautions:
-
Strong Acids: Concentrated sulfuric acid is extremely corrosive and can cause severe chemical burns.[14] The reaction and work-up are highly exothermic.[15] Always wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., butyl rubber), and safety goggles. All manipulations must be performed in a certified chemical fume hood.[14][15]
-
General Handling: Always have an appropriate spill kit and neutralizing agent (sodium bicarbonate) readily available. Be aware of the location of the nearest safety shower and eyewash station.
-
Risk Assessment: A thorough risk assessment should be conducted before beginning any experimental work.
V. Conclusion
This application note provides a reliable and detailed framework for the synthesis of 3,4-Dimethoxybenzamide from 3,4-Dimethoxybenzaldehyde. By following the two-part protocol and adhering to the safety and handling guidelines, researchers can successfully perform the oximation and subsequent Beckmann rearrangement. The mechanistic insights and troubleshooting table serve as valuable resources to understand the reaction's nuances and address potential experimental challenges, enabling the efficient production of this important pharmaceutical intermediate.
References
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Title: Beckmann Rearrangement Source: Master Organic Chemistry URL: [Link]
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Title: Beckmann Rearrangement Source: Chemistry Steps URL: [Link]
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Title: Beckmann rearrangement Source: Wikipedia URL: [Link]
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Title: Beckmann rearrangement catalysis: a review of recent advances Source: RSC Publishing URL: [Link]
-
Title: Catalytic Synthesis of Amides via Aldoximes Rearrangement Source: ResearchGate URL: [Link]
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Title: What is abnormal Beckmann rearrangement? Source: Chemistry Stack Exchange URL: [Link]
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Title: Catalytic synthesis of amides via aldoximes rearrangement Source: RSC Publishing URL: [Link]
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Title: Vapor phase Beckmann Rearrangement over a high silica MFI zeolite Source: ideXlab URL: [Link]
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Title: Beckmann Rearrangement Guide Source: Scribd URL: [Link]
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Title: Recent Advances in the Development of Catalytic Methods that Construct Medium-ring Lactams, Partially Saturated Benzazepines and their Derivatives Source: PMC (PubMed Central) URL: [Link]
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Title: 3,4-Dimethoxybenzamide Source: PubChem - NIH URL: [Link]
-
Title: Beckmann Rearrangement Source: Organic Chemistry Portal URL: [Link]
-
Title: Beckmann Rearrangement Source: J&K Scientific LLC URL: [Link]
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Title: 3,4-dimethoxybenzamide Source: Chembase.cn URL: [Link]
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Title: 3,4-dimethoxybenzamide (C9H11NO3) Source: PubChemLite URL: [Link]
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Title: 3,4-dihydroxy-5-methoxybenzaldehyde synthesis Source: Sciencemadness Discussion Board URL: [Link]
-
Title: Beckmann Rearrangement Source: Chemistry LibreTexts URL: [Link]
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Application Notes & Protocols: Synthesis and Characterization of 3,4-Dimethoxybenzaldehyde Oxime
Introduction: The Synthetic Value of Aldoximes
3,4-Dimethoxybenzaldehyde, commonly known as veratraldehyde, is a crucial intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its conversion to 3,4-Dimethoxybenzaldehyde oxime is a foundational step that unlocks a variety of subsequent chemical transformations. Oximes are highly versatile functional groups that serve not only as protecting groups for carbonyls but also as precursors to amides (via the Beckmann rearrangement), amines, nitriles, and various heterocyclic compounds.[1] This application note provides a detailed, field-tested protocol for the efficient synthesis of 3,4-Dimethoxybenzaldehyde oxime, focusing on the causality behind experimental choices to ensure reproducibility and high yield.
Part 1: Reaction Mechanism and Scientific Principles
The formation of an oxime from an aldehyde and hydroxylamine is a classic example of a nucleophilic addition-elimination reaction.[2] The process can be understood in two primary stages:
-
Nucleophilic Addition: Hydroxylamine (NH₂OH) acts as a nucleophile. The reaction is typically performed with hydroxylamine hydrochloride (NH₂OH·HCl), which is a stable, crystalline solid.[2] A base, such as sodium hydroxide or sodium carbonate, is required to neutralize the hydrochloride salt, liberating the free hydroxylamine, which is a more potent nucleophile. The lone pair of electrons on the nitrogen atom of hydroxylamine attacks the electrophilic carbonyl carbon of 3,4-Dimethoxybenzaldehyde. This leads to the formation of a tetrahedral intermediate called a carbinolamine.
-
Elimination (Dehydration): The carbinolamine intermediate is unstable and readily undergoes dehydration. Proton transfer steps facilitate the elimination of a water molecule, resulting in the formation of a carbon-nitrogen double bond (C=N), which characterizes the oxime functional group.[2][3] The reaction typically produces a mixture of (E) and (Z) geometric isomers.
Reaction Scheme: C₉H₁₀O₃ (3,4-Dimethoxybenzaldehyde) + NH₂OH·HCl (Hydroxylamine Hydrochloride) + NaOH (Sodium Hydroxide) → C₉H₁₁NO₃ (3,4-Dimethoxybenzaldehyde Oxime) + NaCl + 2H₂O
Diagram of the Oximation Mechanism
Caption: Key steps in the synthesis of an oxime from an aldehyde.
Part 2: Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of benzaldehyde oximes and is optimized for high yield and purity.[4][5][6]
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 3,4-Dimethoxybenzaldehyde | 166.17 | 8.30 g | 0.05 | Starting material. Ensure it is pure. |
| Hydroxylamine Hydrochloride | 69.49 | 4.20 g | 0.06 | Use 1.2 equivalents to drive the reaction. |
| Sodium Hydroxide (NaOH) | 40.00 | 3.00 g | 0.075 | Use 1.5 equivalents to neutralize HCl and catalyze. |
| Ethanol, 95% | 46.07 | 20 mL | - | Reaction solvent. |
| Deionized Water | 18.02 | 10 mL + as needed | - | Used for dissolving reagents and work-up. |
-
100 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Buchner funnel and filter flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Reagent Preparation:
-
In a 50 mL beaker, dissolve 4.20 g (0.06 mol) of hydroxylamine hydrochloride in 5 mL of warm deionized water.
-
In a separate 50 mL beaker, dissolve 3.00 g (0.075 mol) of sodium hydroxide in 5 mL of deionized water. Caution: This is an exothermic process; cool the solution to room temperature.
-
-
Reaction Setup:
-
In the 100 mL round-bottom flask, dissolve 8.30 g (0.05 mol) of 3,4-Dimethoxybenzaldehyde in 20 mL of warm 95% ethanol with magnetic stirring.[5]
-
Attach the reflux condenser to the flask.
-
-
Initiating the Reaction:
-
To the stirred solution of the aldehyde, add the warm hydroxylamine hydrochloride solution.
-
Slowly add the sodium hydroxide solution to the mixture. A slight increase in temperature may be observed. The base neutralizes the hydroxylamine hydrochloride, liberating the free hydroxylamine needed for the reaction.
-
-
Reaction and Monitoring:
-
Allow the mixture to stir at room temperature for 2.5 hours.[4][5] Alternatively, for faster reaction, the mixture can be gently heated to reflux.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed. A typical solvent system for TLC is 4:1 Hexane:Ethyl Acetate.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing approximately 50 g of crushed ice and water. This will cause the oxime product to precipitate out of the solution.[5]
-
If the product separates as an oil, scratching the inside of the beaker with a glass rod can induce crystallization.[5]
-
Allow the mixture to stand in an ice bath for 30 minutes to maximize precipitation.
-
-
Purification:
-
Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Wash the crystalline product thoroughly with cold water to remove any inorganic salts.[5]
-
Allow the product to air-dry. The yield of the crude oxime should be high (typically >95%).[5]
-
For enhanced purity, the crude oxime can be recrystallized from an ethanol/water mixture.[7] Dissolve the product in a minimum amount of hot ethanol and add water dropwise until the solution becomes cloudy. Reheat until clear and then allow to cool slowly.
-
Caption: Workflow for the synthesis of 3,4-Dimethoxybenzaldehyde Oxime.
Part 3: Safety, Data, and Troubleshooting
-
Hydroxylamine hydrochloride: Toxic if swallowed, harmful in contact with skin, and causes serious eye irritation.[8][9][10][11] It is also suspected of causing cancer and may cause damage to organs through prolonged exposure.[8][11] Always handle in a well-ventilated fume hood.[9] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8][9]
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with care.
-
3,4-Dimethoxybenzaldehyde: May cause skin and eye irritation.
-
Ethanol: Flammable liquid. Keep away from ignition sources.
| Property | Expected Value |
| Product Name | 3,4-Dimethoxybenzaldehyde oxime |
| CAS Number | 2169-98-4[12] |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₉H₁₁NO₃[12] |
| Molar Mass | 181.19 g/mol |
| Melting Point | 89–91 °C[13] |
| Yield | >95% (crude) |
| Issue | Possible Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Ensure accurate molar ratios. Extend reaction time or apply gentle heat (reflux) and monitor by TLC. |
| Product "Oils Out" | Solution is supersaturated or cooled too quickly during work-up or recrystallization. | Add more solvent to the hot solution. Allow the solution to cool very slowly. Scratch the inside of the flask with a glass rod to induce crystallization.[7] |
| Incomplete Dissolution | Impurities in starting material or insufficient solvent. | Use pure starting aldehyde. Add slightly more warm solvent until fully dissolved. |
| Product is Colored | Impurities from starting materials or side reactions. | Recrystallize the product from an ethanol/water mixture. The use of stoppers other than ground glass during reflux can sometimes introduce color.[5] |
References
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Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes?. (2015). Quora. [Link]
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Hydroxylamine Hydrochloride AR/ACS Safety Data Sheet. Loba Chemie. [Link]
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Hydroxylamine hydrochloride Safety Data Sheet. (2024). Carlo Erba Reagents. [Link]
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Oximation of aldehydes and ketones with hydroxylamine hydrochloride. ResearchGate. [Link]
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An Efficient Procedure for Synthesis of Oximes by Grinding. Asian Journal of Chemistry. [Link]
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Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride. Asian Journal of Chemistry. [Link]
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One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. (2021). RSC Advances. [Link]
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Preparative synthesis of veratraldehyde and citral oxime esters. ResearchGate. [Link]
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Hydroxylamine. Wikipedia. [Link]
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A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. (2012). Chemistry Central Journal. [Link]
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(E)-3,5-Dimethoxybenzaldehyde oxime. (2011). Acta Crystallographica Section E. [Link]
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Hydroxylamine Hydrochloride. Organic Syntheses Procedure. [Link]
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The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. (2021). Journal of Chemical Sciences. [Link]
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On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3',4'-Dimethoxyphenyl)Propene. (2018). Molecules. [Link]
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On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene. (2018). MDPI. [Link]
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3,4-dimethoxybenzaldehyde oxime. Mol-Instincts. [Link]
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Preparation of 3,4-dimethoxybenzaldehyde. PrepChem.com. [Link]
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green synthesis methods for 3,4-Dimethoxybenzaldehyde oxime
An in-depth guide to the eco-friendly synthesis of 3,4-Dimethoxybenzaldehyde oxime, a key intermediate in pharmaceutical and organic synthesis. This document provides researchers and drug development professionals with detailed application notes and protocols for greener, more efficient synthesis methodologies.
Introduction: The Imperative for Green Oxime Synthesis
3,4-Dimethoxybenzaldehyde oxime, derived from veratraldehyde, is a valuable building block in the synthesis of various nitrogen-containing heterocyclic compounds, pharmaceuticals, and agrochemicals.[1] Traditionally, the synthesis of oximes involves refluxing a carbonyl compound with hydroxylamine hydrochloride in an organic solvent like ethanol, often in the presence of a toxic base such as pyridine.[1][2] These classical methods suffer from significant drawbacks, including long reaction times, low yields, harsh reaction conditions, and the generation of hazardous waste, which are misaligned with the principles of green chemistry.[3][4]
The growing emphasis on sustainable chemical manufacturing has spurred the development of novel, eco-friendly protocols that minimize environmental impact while maximizing efficiency. This guide details three prominent : Grindstone Chemistry, Ultrasound-Assisted Synthesis, and Microwave-Assisted Organic Synthesis (MAOS). These approaches offer significant advantages by reducing or eliminating the use of hazardous solvents, lowering energy consumption, and often improving reaction yields and shortening reaction times.[5][6]
General Reaction Pathway
The fundamental reaction for the synthesis of 3,4-Dimethoxybenzaldehyde oxime involves the condensation of 3,4-Dimethoxybenzaldehyde (veratraldehyde) with hydroxylamine. The overall transformation is depicted below.
Figure 1: General synthesis scheme.
Methodology 1: Solvent-Free Synthesis via Grindstone Chemistry
Grindstone chemistry, a form of mechanochemistry, leverages mechanical force to initiate chemical reactions in the absence of a solvent.[1] This technique is highly efficient, environmentally benign, and remarkably fast. By simply grinding the solid reactants together in a mortar and pestle, intimate contact between the molecules is achieved, facilitating the reaction at room temperature.[2][4]
Causality and Expertise: The mechanical energy supplied during grinding increases the surface area of the reactants and can create localized "hot spots," providing the necessary activation energy for the reaction. The absence of solvent eliminates the need for post-reaction solvent removal and disposal, drastically reducing the environmental footprint. Catalysts like Bismuth(III) oxide (Bi₂O₃) or bases like anhydrous sodium carbonate (Na₂CO₃) can be used to accelerate the reaction. Bi₂O₃ is a non-toxic, stable, and inexpensive catalyst that enhances the oximation process.[1][3] Na₂CO₃ acts as a base to neutralize the HCl released from hydroxylamine hydrochloride, driving the reaction forward.[2]
Experimental Protocol: Grindstone Synthesis
Figure 2: Grindstone synthesis workflow.
Step-by-Step Procedure:
-
Reactant Preparation: In a clean, dry agate mortar, combine 3,4-Dimethoxybenzaldehyde (1.0 mmol, 166.2 mg), hydroxylamine hydrochloride (1.2 mmol, 83.4 mg), and anhydrous sodium carbonate (1.5 mmol, 159.0 mg) OR Bismuth(III) oxide (0.6 mmol, 279.6 mg).[1][2]
-
Grinding: Using a pestle, grind the mixture vigorously at room temperature for the time specified in Table 1 (typically 2-10 minutes).[2]
-
Reaction Monitoring: Monitor the reaction's completion by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up: Once the reaction is complete, add ethyl acetate (2 x 10 mL) to the mortar and triturate the solid mass. Filter the mixture to remove the catalyst and any inorganic salts.[1][7]
-
Product Precipitation: If the product has low solubility, it may precipitate directly. For soluble products, concentrate the ethyl acetate filtrate under reduced pressure to a volume of approximately 5-6 mL. Add cold water (10 mL) to precipitate the 3,4-Dimethoxybenzaldehyde oxime.[1]
-
Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under high vacuum to yield the pure oxime.
Methodology 2: Ultrasound-Assisted Synthesis (Sonochemistry)
Ultrasound irradiation has emerged as a powerful tool in green chemistry for accelerating chemical reactions.[5] The application of ultrasound (20-100 kHz) to a liquid medium generates acoustic cavitation—the formation, growth, and implosive collapse of microscopic bubbles. This collapse creates localized hot spots with extreme temperatures (~5000 °C) and pressures (~20 MPa), providing the energy to drive the chemical reaction.[5][8]
Causality and Expertise: Sonochemistry enhances reaction rates through intense mixing and the generation of high-energy intermediates. For the synthesis of oximes, this method is particularly effective in aqueous or ethanolic media, aligning with green chemistry principles by using environmentally benign solvents.[5] The reaction can proceed rapidly at ambient temperature, eliminating the need for external heating and reducing energy consumption. A mild base like potassium carbonate (K₂CO₃) is often used to adjust the pH and facilitate the reaction.[5]
Experimental Protocol: Ultrasound-Assisted Synthesis
Figure 3: Ultrasound synthesis workflow.
Step-by-Step Procedure:
-
Reactant Preparation: In a small Erlenmeyer flask, add 3,4-Dimethoxybenzaldehyde (1.0 mmol, 166.2 mg) and hydroxylamine hydrochloride (1.1 mmol, 76.4 mg) to a minimal amount of water or ethanol (5 mL).[5]
-
Sonication: Place the flask in an ultrasonic cleaning bath.
-
Base Addition: While sonicating, add a 10% aqueous solution of potassium carbonate (K₂CO₃) dropwise until the pH of the mixture reaches approximately 10.[5]
-
Reaction Completion: Continue sonication. The product typically precipitates out of the solution almost immediately or within 1-5 minutes.[5]
-
Isolation: Collect the precipitated 3,4-Dimethoxybenzaldehyde oxime by vacuum filtration. Wash the solid with cold water and dry thoroughly. Further purification is often unnecessary due to the high purity of the product obtained.[5]
Methodology 3: Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted synthesis utilizes microwave energy to heat reaction mixtures. Unlike conventional heating, which relies on conduction and convection, microwaves heat the entire volume of the sample simultaneously and efficiently by interacting directly with polar molecules.[6][9] This results in rapid temperature increases, significantly shorter reaction times, and often higher yields.[10]
Causality and Expertise: The efficiency of MAOS stems from its unique heating mechanism, which can lead to thermal and specific non-thermal microwave effects that accelerate reaction rates. For oxime synthesis, MAOS can be performed under solvent-free conditions or in a small amount of a polar solvent like ethanol.[10][11] When performed solvent-free on a solid support or with a catalyst like TiO₂, the reaction benefits from both the absence of solvent and the rapid heating, representing a highly effective green methodology.[10]
Experimental Protocol: Microwave-Assisted Synthesis
Figure 4: Microwave synthesis workflow.
Step-by-Step Procedure:
-
Reactant Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, place 3,4-Dimethoxybenzaldehyde (1.0 mmol, 166.2 mg), hydroxylamine hydrochloride (5.0 mmol, 347.5 mg), and anhydrous sodium carbonate (5.0 mmol, 530.0 mg).[10]
-
Microwave Irradiation: Seal the vial and place it in a dedicated microwave reactor. Irradiate the mixture at 100-300W for 3-10 minutes, with stirring, maintaining a temperature between 70-110°C.[10][11]
-
Cooling: After the irradiation cycle is complete, allow the vial to cool to room temperature.
-
Work-up: Resuspend the reaction mixture in dichloromethane or ethyl acetate (10 mL) and filter to remove the inorganic solids.[10]
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the 3,4-Dimethoxybenzaldehyde oxime.
Comparative Data Summary
The following table summarizes the typical reaction conditions and outcomes for the described green synthesis methods, based on data for aromatic aldehydes.
| Parameter | Grindstone Chemistry | Ultrasound-Assisted Synthesis | Microwave-Assisted Synthesis (MAOS) | Classical Method |
| Solvent | None (Solvent-free)[1][2] | Water or Ethanol[5] | None or Ethanol[10][11] | Ethanol, Pyridine[1] |
| Catalyst/Base | Bi₂O₃ or Na₂CO₃[1][2] | K₂CO₃[5] | Na₂CO₃ or TiO₂[10] | Pyridine[1] |
| Temperature | Room Temperature[1] | Ambient Temperature[5] | 70 - 110 °C[11] | Reflux (60-80 °C)[5] |
| Reaction Time | 2 - 10 minutes[2] | 1 - 5 minutes[5] | 3 - 10 minutes[10][11] | Several hours[1] |
| Typical Yield | >90%[1][2] | >90%[5] | >85%[10] | 60 - 80% |
| Green Aspects | Solvent-free, low energy | Benign solvents, low energy | Reduced time, high energy efficiency | Toxic solvents, waste generation |
Conclusion
The green synthesis methodologies presented—grindstone chemistry, ultrasound-assisted synthesis, and microwave-assisted organic synthesis—offer powerful, efficient, and environmentally responsible alternatives to classical methods for preparing 3,4-Dimethoxybenzaldehyde oxime. These protocols significantly reduce or eliminate the use of hazardous organic solvents, drastically cut down reaction times from hours to minutes, and provide excellent product yields. For researchers and professionals in drug development and organic synthesis, the adoption of these techniques not only aligns with the principles of green chemistry but also enhances laboratory productivity and safety.
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Saikia, L., Baruah, J. M., & Thakur, A. J. (2011). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Chemistry Central Journal, 5(1), 63. [Link]
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Gholap, A. R., & Chakor, N. S. (2010). Simple, Efficient and Green Synthesis of Oximes under Ultrasound Irradiation. Journal of the Serbian Chemical Society, 75(11), 1475-1479. [Link]
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Li, J. T., Li, W. Z., & Li, L. J. (2005). An Efficient Procedure for Synthesis of Oximes by Grinding. Asian Journal of Chemistry, 17(4), 2825-2828. [Link]
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ResearchGate. (2011). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. [Link]
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ResearchGate. (2016). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. [Link]
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Li, J. T., & Li, X. L. (2004). Ultrasound-assisted synthesis of O-arylsulfonyl arylaldoximes. Indian Journal of Chemistry - Section B, 43B(7), 1559-1560. [Link]
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Slideshare. (2015). Sonochemical synthesis-of-ketone-aldehyde-oximes. [Link]
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Lad, U. P., et al. (2010). SYNTHESIS OF OXIMES IN AQUEOUS MEDIUM USING HYAMINE AS AN ECOFRIENDLY CATALYST AT AMBIENT TEMPERATURE. Rasayan Journal of Chemistry, 3(3), 425-428. [Link]
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Phetcharawetch, S., et al. (2018). A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones. RSC Advances, 8(67), 38551-38559. [Link]
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ResearchGate. (2011). Ultrasound-assisted synthesis and biological activity of oximes. [Link]
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Gogoi, P., et al. (2020). Scalable ultrasound-assisted synthesis of hydroxy imidazole N-oxides and evaluation of their anti-proliferative activities. RSC Advances, 10(1), 1-10. [Link]
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ResearchGate. (2013). What is the latest and best method for preparing oximes?. [Link]
-
Arias-Olguín, E., et al. (2018). On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene. Molecules, 23(2), 412. [Link]
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-
PubMed. (2018). On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3',4'-Dimethoxyphenyl)Propene. [Link]
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International Journal of Pharmaceutical Sciences and Research. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. [Link]
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de Souza, R. O. M. A., et al. (2010). Solvent Free, Microwave Assisted Conversion of Aldehydes into Nitriles and Oximes in the Presence of NH2OH·HCl and TiO2. Molecules, 15(1), 136-143. [Link]
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International Journal for Pharmaceutical Research & Allied Sciences. (2024). Green Approach for Synthesis of Oximes by Using Natural Acids. [Link]
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Organic Chemistry Portal. Oxime synthesis by condensation or oxidation. [Link]
-
De la Hoz, A., et al. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 28(15), 5891. [Link]
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-
Semantic Scholar. (2017). Microwave-Assisted Organic Reactions: Eco-friendly Synthesis of Dibenzylidenecyclohexanone Derivatives via Crossed Aldol Condens. [Link]
-
RASĀYAN Journal of Chemistry. (2022). MICROWAVE ASSISTED ONE-POT THREE-COMPONENT SYNTHESIS OF 3,4-DIHYDROPYRIMIDIN-2(1H). [Link]
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Carl ROTH. (n.d.). 3,4-Dimethoxybenzaldehyde. [Link]
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Application Note: Real-Time Monitoring of 3,4-Dimethoxybenzaldehyde Oxime Formation Using Thin-Layer Chromatography
Abstract
This application note provides a comprehensive guide for researchers, scientists, and professionals in drug development on the synthesis of 3,4-Dimethoxybenzaldehyde oxime and the meticulous monitoring of its formation using Thin-Layer Chromatography (TLC). The protocols herein are designed not merely as procedural steps but as a self-validating system, emphasizing the rationale behind experimental choices to ensure scientific integrity and reproducibility. We delve into the underlying chemical principles, offer detailed step-by-step methodologies, and provide robust data interpretation and troubleshooting strategies. This guide is structured to empower the user with the expertise to confidently employ TLC for real-time reaction analysis, a critical skill in synthetic organic chemistry.
Scientific Background & Principles
The Chemistry of Oxime Formation
The conversion of an aldehyde or ketone to an oxime is a classic condensation reaction in organic chemistry. Specifically, the reaction between 3,4-Dimethoxybenzaldehyde and hydroxylamine (NH₂OH) proceeds via a nucleophilic addition to the carbonyl carbon, followed by a dehydration step to yield the corresponding aldoxime.[1][2] This reaction is typically acid-catalyzed, as protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to attack by the lone pair of electrons on the hydroxylamine's nitrogen atom.[3][4]
The mechanism involves two key stages:
-
Nucleophilic Addition: The nitrogen atom of hydroxylamine attacks the electrophilic carbonyl carbon of the 3,4-Dimethoxybenzaldehyde. This is followed by proton transfers to form a neutral tetrahedral intermediate known as a carbinolamine.[5]
-
Dehydration: The carbinolamine intermediate is then protonated on the oxygen, forming a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen results in the formation of the C=N double bond characteristic of an oxime.
Due to the presence of the hydroxyl group, the resulting oxime is generally more polar than the starting aldehyde. This difference in polarity is the fundamental principle that allows for effective separation and monitoring by normal-phase TLC.
Principles of Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography is an indispensable, rapid, and cost-effective analytical technique used to separate components of a mixture.[6] In normal-phase TLC, a polar stationary phase (typically silica gel, SiO₂) is coated onto a solid support (e.g., an aluminum sheet). A less polar mobile phase (solvent system) is then allowed to ascend the plate via capillary action.
The separation is governed by the principle of differential adsorption and partitioning.
-
Polar Compounds: Interact strongly with the polar silica gel stationary phase, resulting in slower movement up the plate and a lower Retention Factor (Rf) value.
-
Non-Polar Compounds: Have a weaker affinity for the stationary phase and a higher affinity for the less polar mobile phase. They travel further up the plate, resulting in a higher Rf value.
By periodically taking aliquots from the reaction mixture and running a TLC, one can visualize the gradual consumption of the starting material (3,4-Dimethoxybenzaldehyde) and the concurrent appearance of the product (3,4-Dimethoxybenzaldehyde oxime).
Experimental Protocols
Protocol 1: Synthesis of 3,4-Dimethoxybenzaldehyde Oxime
This protocol describes a standard method for the synthesis of the target oxime.[7][8][9]
Materials:
-
3,4-Dimethoxybenzaldehyde (Veratraldehyde)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (CH₃COONa) or Sodium carbonate (Na₂CO₃)
-
Ethanol (95%)
-
Deionized Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser (optional, for heated reactions)
Procedure:
-
In a 100 mL round-bottom flask, dissolve 3,4-Dimethoxybenzaldehyde (1.0 eq) in ethanol (approximately 15-20 mL per gram of aldehyde).
-
In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in a minimal amount of warm water. The base is necessary to liberate the free hydroxylamine from its hydrochloride salt.[9]
-
Add the aqueous hydroxylamine solution to the stirred ethanolic solution of the aldehyde at room temperature.
-
Allow the reaction to stir at room temperature. The reaction progress should be monitored every 30-60 minutes using the TLC protocol described below.[7][10]
-
Upon completion (as determined by TLC), the product can often be isolated by adding the reaction mixture to a larger volume of cold water to precipitate the oxime, which can then be collected by vacuum filtration.
Protocol 2: TLC Monitoring of the Reaction
This protocol details the systematic approach to monitoring the reaction's progress.
Materials:
-
Silica Gel 60 F₂₅₄ TLC plates
-
TLC developing chamber with a lid
-
Capillary spotters
-
Mobile Phase: Hexane and Ethyl Acetate
-
UV Lamp (254 nm)
-
Visualization Stain (e.g., Potassium Permanganate or 2,4-Dinitrophenylhydrazine solution)
-
Forceps
-
Heat gun or hot plate
Procedure:
-
Mobile Phase Preparation: Prepare a 7:3 mixture of Hexane:Ethyl Acetate (v/v) as the initial mobile phase. This ratio can be optimized; increasing the proportion of ethyl acetate will increase the polarity and cause all spots to move further up the plate.[11][12]
-
Chamber Saturation: Pour the mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and lining the inside wall of the chamber. Close the lid and let the chamber atmosphere saturate with solvent vapor for at least 10-15 minutes. This ensures a uniform solvent front and improves the reproducibility of Rf values.
-
Plate Preparation: Using a pencil, gently draw a light origin line about 1 cm from the bottom of a TLC plate. Mark three evenly spaced lanes on this line for spotting: 'SM' (Starting Material), 'C' (Co-spot), and 'RM' (Reaction Mixture).
-
Sample Preparation for Spotting:
-
SM: Dissolve a small amount of the pure 3,4-Dimethoxybenzaldehyde in a few drops of ethanol or ethyl acetate.
-
RM: Using a capillary spotter, withdraw a small aliquot directly from the reaction mixture. Dilute this aliquot in a small vial with a few drops of ethanol to prevent overloading the TLC plate.
-
-
Spotting the Plate:
-
On the 'SM' mark, spot the prepared starting material solution.
-
On the 'RM' mark, spot the diluted reaction mixture.
-
On the 'C' mark, first spot the 'SM' solution, and then carefully spot the 'RM' solution directly on top of it. This co-spot is crucial for unambiguously distinguishing the product from the starting material, especially if their Rf values are very close.
-
Ensure each spot is small and concentrated by applying the solution lightly and allowing the solvent to evaporate completely between applications.
-
-
Development: Using forceps, carefully place the spotted TLC plate into the saturated developing chamber. Ensure the origin line is above the level of the mobile phase. Close the lid and allow the solvent front to ascend the plate until it is about 1 cm from the top.
-
Visualization:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely in a fume hood.
-
UV Visualization: View the plate under a UV lamp (254 nm). Aromatic compounds like the starting material and product will appear as dark spots against the fluorescent green background of the plate.[13][14] Circle the observed spots with a pencil.
-
Stain Visualization (Optional but Recommended): For further confirmation, use a chemical stain.
-
Potassium Permanganate (KMnO₄) Stain: This is a general oxidizing stain. The aldehyde functional group is readily oxidized, which will result in a yellow-brown spot on a purple background upon gentle heating. The oxime may react differently or not at all.[14]
-
2,4-Dinitrophenylhydrazine (2,4-DNP) Stain: This stain is highly specific for aldehydes and ketones, which will appear as yellow to orange-red spots.[15] The oxime product will not react with this stain.
-
-
Data Interpretation and Analysis
Calculation of Retention Factor (Rf)
The Rf value is a quantitative measure of a compound's migration on the TLC plate. It is a ratio and therefore a dimensionless quantity.
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
The starting aldehyde is less polar than the resulting oxime. Therefore, it will travel further up the plate, exhibiting a higher Rf value.
Interpreting the TLC Plate
The progress of the reaction is determined by observing the relative intensities of the spots in the 'RM' lane over time.
-
t = 0 (Start of reaction): The 'RM' lane will show only a single, strong spot corresponding to the starting material (same Rf as the 'SM' lane).
-
t = intermediate: The 'RM' lane will show two spots: a diminishing spot for the starting material and a newly appearing, intensifying spot for the product at a lower Rf. The co-spot lane will show two distinct spots, confirming their different identities.
-
t = final (Completion): The 'RM' lane will show only one strong spot corresponding to the product. The starting material spot will have completely disappeared.
| Compound | Expected Rf (7:3 Hex:EtOAc) | UV (254 nm) | 2,4-DNP Stain | KMnO₄ Stain |
| 3,4-Dimethoxybenzaldehyde (SM) | ~0.5 - 0.6 | Dark Spot | Yellow/Orange Spot | Yellow/Brown Spot |
| 3,4-Dimethoxybenzaldehyde Oxime (Product) | ~0.3 - 0.4 | Dark Spot | No Reaction | Variable/No Reaction |
Note: Rf values are estimates and can vary based on exact conditions (temperature, chamber saturation, plate quality).
Visual Workflow and Data Representation
Overall Experimental Workflow
Caption: Workflow for synthesis and TLC monitoring.
Interpreting the 3-Spot TLC Plate
Caption: TLC plates for incomplete vs. complete reactions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Streaking Spots | Sample is too concentrated (overloaded). | Dilute the sample before spotting. Apply the spot in several smaller applications, allowing the solvent to dry in between. |
| Sample is not fully soluble in the mobile phase. | Add a small amount of a more polar solvent (e.g., a drop of methanol) to the sample vial before spotting. | |
| Spots Remain on Origin | Mobile phase is not polar enough. | Increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. |
| Spots Run with Solvent Front | Mobile phase is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of hexane. |
| Overlapping/Indistinct Spots | Rf values of components are too similar in the chosen solvent system. | Systematically test different solvent systems (e.g., Dichloromethane:Methanol or Toluene:Acetone) to improve separation.[11][12] |
| Chamber was not properly saturated. | Ensure the chamber is sealed and lined with filter paper for at least 10-15 minutes before running the plate. | |
| No Spots Visible Under UV | Compounds are not UV-active. | While unlikely for this specific reaction, always use a chemical stain as a secondary visualization method. |
| Sample concentration is too low. | Spot a more concentrated sample or apply the sample multiple times to the same spot. |
References
-
Master Organic Chemistry. Beckmann Rearrangement. Available at: [Link][3]
-
chem.libretexts.org. Oxime formation. Available at: [Link][2]
-
Kölmel, D. K., & Schedler, M. (2015). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Bioconjugate Chemistry, 26(9), 1749–1768. Available at: [Link][4]
-
YouTube. Formation of an Oxime from an Aldehyde. (2015). Available at: [Link][5]
-
Oriental Journal of Chemistry. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH₂OH.HCl and Oxalic Acid. (2013). Available at: [Link][8]
-
Sciencemadness.org. Conversion of Aldehydes to Nitriles. (2013). Available at: [Link][10]
-
De, S., et al. (2019). Oxime Metathesis: Tunable and Versatile Chemistry for Dynamic Networks. Journal of the American Chemical Society. Available at: [Link][16]
-
Indian Academy of Sciences. The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Available at: [Link][17]
-
Li, J. T., et al. (2005). An Efficient Procedure for Synthesis of Oximes by Grinding. E-Journal of Chemistry. Available at: [Link][9]
-
Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. (2022). Available at: [Link][13]
-
University of York. Visualising plates. Available at: [Link][14]
-
Labster. TLC Visualization Methods. Available at: [Link]
-
Boswell, P. G., et al. (2021). A rapid and systematic approach for the optimization of radio-TLC resolution. EJNMMI Radiopharmacy and Chemistry. Available at: [Link][11]
-
Welch Materials. Mobile Phase Selection in Method Development: How to Optimize. (2025). Available at: [Link][18]
-
Interchim. TLC Fundamentals – Stationary & mobile phase choice (part 4). (2020). Available at: [Link]
-
Ghorai, M. K., et al. (2017). Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews. Available at: [Link][19]
-
Organic Chemistry Portal. Synthesis of oximes. Available at: [Link][20]
-
ResearchGate. Mobile Phase Optimization in Thin Layer Chromatography (TLC). (2025). Available at: [Link][12]
Sources
- 1. scribd.com [scribd.com]
- 2. Oxime formation [quimicaorganica.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Tips & Tricks for Thin-Layer Chromatography [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. orientjchem.org [orientjchem.org]
- 9. asianpubs.org [asianpubs.org]
- 10. Sciencemadness Discussion Board - Conversion of Aldehydes to Nitriles - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. A rapid and systematic approach for the optimization of radio-TLC resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]
- 15. epfl.ch [epfl.ch]
- 16. rsc.org [rsc.org]
- 17. ias.ac.in [ias.ac.in]
- 18. welch-us.com [welch-us.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Oxime synthesis by condensation or oxidation [organic-chemistry.org]
Advanced Application Note: 3,4-Dimethoxybenzaldehyde Oxime in Bioactive Scaffold Synthesis
Executive Summary & Strategic Value
In the landscape of medicinal chemistry, 3,4-Dimethoxybenzaldehyde oxime serves as a high-value "pivot point." Derived from the commercially abundant veratraldehyde, this intermediate offers a chemical versatility that far exceeds its parent aldehyde. While aldehydes are prone to oxidation (to acids) or unwanted condensation, the oxime moiety provides a stable yet reactive handle for three distinct synthetic corridors:
-
Reductive Amination: Access to primary benzylamines (isosteres of dopamine pharmacophores).
-
Dehydration: Access to benzonitriles (gateways to phenylacetic acids and isoquinoline precursors like Verapamil).
-
1,3-Dipolar Cycloaddition: Access to isoxazoles and isoxazolines (mimics of combretastatin and other tubulin inhibitors).
This guide provides validated protocols for these transformations, emphasizing the [3+2] cycloaddition route, which is currently underutilized despite its potential for generating novel bioactive libraries.
Divergent Synthesis Map
The following diagram illustrates the strategic divergence possible from the central oxime intermediate.
Caption: Divergent synthetic pathways from 3,4-Dimethoxybenzaldehyde Oxime. The green pathway highlights the generation of heterocyclic scaffolds.
Core Protocol: Synthesis of the Oxime
Standardization is critical. Impurities in the oxime (specifically residual aldehyde) can poison subsequent catalytic steps.
Protocol 1: High-Purity Oxime Generation
Objective: Synthesis of 3,4-dimethoxybenzaldehyde oxime free of aldehyde contaminants.
Reagents:
-
3,4-Dimethoxybenzaldehyde (10.0 mmol)
-
Hydroxylamine hydrochloride (NH₂OH[1][2][3]·HCl) (12.0 mmol, 1.2 eq)
-
Sodium Hydroxide (NaOH) (12.0 mmol, 1.2 eq)
-
Solvent: Ethanol/Water (3:1 v/v)[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve 3,4-dimethoxybenzaldehyde in Ethanol (20 mL) in a round-bottom flask.
-
Activation: In a separate beaker, dissolve NH₂OH·HCl in Water (5 mL). Add this to the aldehyde solution.
-
Basification: Slowly add the NaOH (dissolved in minimal water) dropwise to the stirring mixture. Critical: Exothermic reaction; maintain temp <30°C to prevent side reactions.
-
Reaction: Stir at room temperature for 2 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). The aldehyde spot (Rf ~0.6) should disappear, replaced by the oxime (Rf ~0.4).
-
Work-up: Evaporate ethanol under reduced pressure. The oxime will precipitate as a white solid.
-
Purification: Filter the solid and wash with cold water (3x 20 mL) to remove salts. Recrystallize from Ethanol/Water if necessary.[4][5]
-
Validation: 1H NMR should show a singlet at ~8.1 ppm (CH=N) and a broad singlet at ~11.0 ppm (N-OH).
Advanced Application: [3+2] Cycloaddition for Isoxazole Scaffolds
This is the highest-value application for drug discovery. The oxime is converted in situ to a nitrile oxide, which undergoes a 1,3-dipolar cycloaddition with an alkene or alkyne to form isoxazoles (common in anti-inflammatory and anticancer agents).
Mechanism of Action
The reaction proceeds via the formation of a Hydroximoyl Chloride intermediate, which eliminates HCl to form the transient Nitrile Oxide . This dipole reacts with a dipolarophile (alkene/alkyne).
Caption: Mechanistic flow for the conversion of oxime to isoxazole via nitrile oxide.
Protocol 2: Synthesis of 3-(3,4-Dimethoxyphenyl)-5-substituted Isoxazoles
Target: Synthesis of analogs related to combretastatin (tubulin binding agents).[2]
Reagents:
-
3,4-Dimethoxybenzaldehyde oxime (1.0 eq)[5]
-
N-Chlorosuccinimide (NCS) (1.1 eq)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.2 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Solvent: DMF (Dry)
Methodology:
-
Chlorination: Dissolve the oxime in dry DMF (0.5 M concentration). Add NCS portion-wise at 0°C.
-
Intermediate Formation: Allow the mixture to warm to room temperature and stir for 1 hour. Checkpoint: This generates the hydroximoyl chloride.
-
Cycloaddition: Add the terminal alkyne to the reaction mixture.
-
Catalysis: Add Et₃N dropwise over 30 minutes. Note: Slow addition is crucial to prevent dimerization of the nitrile oxide (forming furoxans).
-
Completion: Stir at 50°C for 4-6 hours.
-
Work-up: Pour into ice water. Extract with Ethyl Acetate.[4][6][7] Wash organic layer with brine (3x) to remove DMF.
-
Purification: Silica gel chromatography. The 3,5-disubstituted isoxazole is typically the major regioisomer.
Data Interpretation:
| Component | 1H NMR Characteristic Signal |
|---|---|
| Oxime (Start) | δ 8.08 (s, 1H, CH=N) |
| Isoxazole (Product) | δ 6.50-6.80 (s, 1H, Isoxazole C4-H) |
| Furoxan (Byproduct) | Absence of C4-H; complex aromatic region |
Protocol 3: Reductive Amination (Amine Synthesis)
For the synthesis of benzylamine precursors used in Pictet-Spengler reactions.
Method: Catalytic Hydrogenation
-
Setup: Place oxime (1 g) in a Parr shaker bottle with Ethanol (30 mL).
-
Catalyst: Add 10% Pd/C (10 wt% loading). Safety: Add catalyst under inert atmosphere (N2) to avoid ignition.
-
Reduction: Pressurize with H₂ (40 psi) and shake for 4 hours at RT.
-
Filtration: Filter through Celite to remove Pd/C.[4]
-
Isolation: Acidify with HCl/Ether to precipitate 3,4-Dimethoxybenzylamine hydrochloride .
References
-
National Institutes of Health (NIH). (2010). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. PMC. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2012). Aryl nitrile oxide cycloaddition reactions in the presence of pinacol boronic acid ester. Retrieved from [Link]
-
Organic Chemistry Portal. (2009). Oxidation of Oximes to Nitrile Oxides with Hypervalent Iodine Reagents. Retrieved from [Link]
Sources
Functionalization of 3,4-Dimethoxybenzaldehyde Oxime: A Strategic Guide
Executive Summary
3,4-Dimethoxybenzaldehyde oxime (Veratraldehyde oxime) is a pivotal intermediate in the synthesis of isoquinoline alkaloids, phenethylamines, and agrochemicals. Its utility stems from the ambiphilic nature of the oxime group (
This guide moves beyond standard textbook definitions to provide field-validated protocols for these transformations. It emphasizes chemoselectivity, particularly in avoiding the common pitfall of accidental dehydration during rearrangement attempts. Additionally, it highlights the use of the oxime ether moiety as a transient directing group for palladium-catalyzed C-H activation, a modern strategy for late-stage functionalization.
Strategic Functionalization Map
The following diagram illustrates the divergent synthetic pathways available from the parent oxime.
Figure 1: Divergent synthesis pathways from 3,4-dimethoxybenzaldehyde oxime.
Core Synthesis Protocol: The Scaffold
Before functionalization, high-purity oxime must be generated. The standard protocol uses hydroxylamine hydrochloride in a buffered alcoholic solution.
Reaction:
Protocol 1: Preparation of 3,4-Dimethoxybenzaldehyde Oxime
-
Reagents: 3,4-Dimethoxybenzaldehyde (1.0 equiv), Hydroxylamine hydrochloride (1.2 equiv), Sodium Carbonate (0.6 equiv).
-
Solvent: Ethanol/Water (3:1 v/v).[1]
-
Procedure:
-
Dissolve 3,4-dimethoxybenzaldehyde (10 g, 60 mmol) in Ethanol (45 mL).
-
In a separate beaker, dissolve
(5.0 g, 72 mmol) and (3.8 g, 36 mmol) in Water (15 mL). Caution: CO2 evolution. -
Add the aqueous solution to the aldehyde solution dropwise over 10 minutes.
-
Stir at room temperature for 2 hours. Monitor by TLC (30% EtOAc/Hexane).
-
Workup: Evaporate ethanol under reduced pressure. The product often precipitates as a white solid. Add ice-cold water (50 mL) and filter.
-
Purification: Recrystallize from Ethanol/Water if necessary.
-
Yield: Typically >90%. Melting Point: 116–118 °C.
-
Pathway A: Reduction to Primary Amine
Target: 3,4-Dimethoxybenzylamine (Veratrylamine)
This is the most common transformation in medicinal chemistry, serving as a precursor to isoquinoline alkaloids. While Lithium Aluminum Hydride (LAH) is effective, it is hazardous at scale. Catalytic hydrogenation is the preferred industrial method.
Protocol 2: Catalytic Hydrogenation (Pd/C)
-
Mechanism: Heterogeneous catalysis involving H2 adsorption and stepwise reduction of the C=N bond.
-
Reagents: Oxime (1.0 equiv), 10% Pd/C (5 wt% loading), H2 gas (balloon or 1-3 bar).
-
Solvent: Methanol or Ethanol (acidic media prevents secondary amine formation).[1]
-
Procedure:
-
Charge a hydrogenation flask with oxime (1.0 g) and Methanol (20 mL).
-
Add concentrated HCl (1.0 equiv) to protonate the resulting amine and prevent catalyst poisoning/dimerization.
-
Carefully add 10% Pd/C (50 mg) under nitrogen atmosphere. Safety: Pd/C is pyrophoric.
-
Purge with H2 gas three times. Stir vigorously under H2 atmosphere (balloon pressure is usually sufficient) for 4–6 hours.
-
Workup: Filter through a Celite pad to remove catalyst. Concentrate the filtrate.
-
Free Basing: Dissolve residue in water, basify with 1M NaOH to pH 10, and extract with DCM. Dry and concentrate.
-
Critical Insight: If dimer formation (secondary amine) is observed, increase the acidity of the solvent or use Raney Nickel with ammonia, which suppresses the condensation of the intermediate imine with the product amine.
Pathway B: Oxidative Dehydration to Nitrile
Target: 3,4-Dimethoxybenzonitrile
Aldoximes are dehydrated to nitriles using electrophilic activation of the hydroxyl group followed by elimination.
Protocol 3: One-Pot Dehydration
-
Reagents: Oxime, Thionyl Chloride (
) or Propylphosphonic anhydride (T3P). -
Solvent: DCM or Toluene.
-
Procedure (SOCl2 method):
-
Dissolve oxime (1.0 g) in anhydrous DCM (10 mL) at 0 °C.
-
Add Triethylamine (2.0 equiv) followed by dropwise addition of
(1.2 equiv). -
Stir at 0 °C for 30 minutes, then warm to RT for 1 hour.
-
Workup: Quench with saturated
. Extract with DCM. -
Yield: >85%.
-
Green Alternative: The use of Iodobenzene diacetate (DIB) in the presence of catalytic TEMPO can also effect this transformation under milder conditions, though DIB is more commonly used for nitrile oxide generation (see below).
Pathway C: [3+2] Cycloaddition (Isoxazolines)
Target: 3,5-Disubstituted Isoxazolines[2]
This is a powerful method for constructing heterocyclic cores. The oxime is oxidized to a Nitrile Oxide dipole in situ, which undergoes a 1,3-dipolar cycloaddition with an alkene.
Protocol 4: DIB-Mediated Cycloaddition
-
Mechanism: Hypervalent iodine oxidizes the aldoxime to a nitrile oxide species (via a hydroximoyl radical/cation intermediate), which is trapped by a dipolarophile.
-
Reagents: Oxime (1.0 equiv), Alkene (e.g., Styrene or Methyl Acrylate, 1.2 equiv), Diacetoxyiodobenzene (DIB) (1.1 equiv).
-
Solvent: Methanol (Critical for DIB solubility and reactivity).
-
Procedure:
-
Dissolve oxime (1.0 mmol) and the alkene (1.2 mmol) in Methanol (5 mL).
-
Cool to 0 °C.
-
Add DIB (1.1 mmol) portion-wise over 10 minutes.
-
Stir at 0 °C for 30 minutes, then allow to warm to RT. Reaction is usually complete in 2 hours.
-
Workup: Remove solvent.[3] Redissolve in EtOAc, wash with
(to remove iodine byproducts) and brine. -
Purification: Silica gel chromatography.
-
Author's Note: This method avoids the use of toxic chlorinating agents (NCS/Chloramine-T) traditionally used to generate hydroximoyl chlorides.
Pathway D: Catalytic Rearrangement to Amide
Target: 3,4-Dimethoxybenzamide
The Challenge: Classical Beckmann rearrangement conditions (conc.
Protocol 5: Ruthenium-Catalyzed Rearrangement
-
Catalyst:
or similar Ru(II) complexes. -
Solvent: Water/Acetonitrile or Water/Glycerol.
-
Procedure:
-
Combine oxime (1.0 mmol) and
(2 mol%) in Water/Acetonitrile (1:1, 2 mL). -
Add a catalytic amount of Sodium Azide (NaN3, 5 mol%) as a co-catalyst (optional, but often enhances rate).
-
Heat to 80 °C in a sealed tube for 6–12 hours.
-
Mechanism: The metal coordinates to the nitrogen, facilitating the migration of the hydrogen/aryl group and subsequent hydration of the nitrile-metal complex intermediate.
-
Workup: Cool, extract with EtOAc, and recrystallize.
-
Summary of Transformation Conditions
| Target Functional Group | Reagent System | Key Intermediate/Mechanism | Selectivity Note |
| Primary Amine | Imine reduction | Acid prevents dimer formation. | |
| Nitrile | O-sulfinyl elimination | Standard kinetic product of dehydration. | |
| Isoxazoline | DIB / Alkene / MeOH | Nitrile Oxide [3+2] | Requires dipolarophile; MeOH is essential solvent. |
| Primary Amide | Ru(II) Catalyst / | Metal-mediated rearrangement | Prevents dehydration; requires heating. |
References
-
Beckmann Rearrangement & Dehydration
- Oxime Reduction
-
Nitrile Oxide Cycloaddition
-
Catalytic Amide Synthesis
-
Mutasi, N., et al. "Catalytic Rearrangement of Aldoximes to Primary Amides... using Ru(IV) complex." ACS Sustainable Chem. Eng., 2015. Available at: [Link]
-
-
C-H Activation
-
"Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions." Chem. Rev. (General Review on Oxime Ethers as Directing Groups). Available at: [Link]
-
Sources
- 1. rsc.org [rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]
- 6. Oxime synthesis by condensation or oxidation [organic-chemistry.org]
- 7. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
preventing "oiling out" during recrystallization of 3,4-Dimethoxybenzaldehyde oxime
Technical Support Center: Crystallization Process Engineering Subject: Troubleshooting Liquid-Liquid Phase Separation ("Oiling Out") in 3,4-Dimethoxybenzaldehyde Oxime Purification
Executive Summary
User Issue: The target compound, 3,4-Dimethoxybenzaldehyde oxime (Veratraldehyde oxime), separates as a viscous oil rather than a crystalline solid during recrystallization. Root Cause: The system is entering a region of Liquid-Liquid Phase Separation (LLPS) before crossing the solubility curve into the labile nucleation zone. This is thermodynamically driven by the compound’s melting point (~91–94°C) being proximal to the boiling point of common aqueous co-solvent systems. Immediate Action: Do not cool further. Re-heat to dissolve the oil, then implement the Seeded Isothermal Hold protocol described below.
Module 1: The Thermodynamics of "Oiling Out"
To prevent this, you must understand why it happens. Oiling out is not random; it is a phase transition governed by the relationship between the Solubility Curve (Solid-Liquid equilibrium) and the Miscibility Boundary (Liquid-Liquid equilibrium).
The Danger Zone: If your solution becomes supersaturated at a temperature above the curve where the "oil" phase is stable, the system will spontaneously demix into a solute-rich oil and a solute-poor supernatant. This oil often traps impurities, defeating the purpose of recrystallization.[1]
Figure 1: The thermodynamic bifurcation. Entering the red zone (LLPS) creates oil. The goal is to bypass this by inducing nucleation (green path) before the temperature drops low enough to favor oil formation.
Module 2: Critical Physical Properties
Before attempting the fix, verify your operating parameters against the physical constants of 3,4-Dimethoxybenzaldehyde oxime.
| Property | Value | Implication for Crystallization |
| Melting Point | 91°C – 95°C | CRITICAL: If you use water as a co-solvent and heat to >95°C, you are melting the solute, guaranteeing an emulsion (oil) rather than a solution. |
| Solubility Profile | High in Ethanol/Methanol; Low in Water | A standard solvent/anti-solvent method is viable, but the anti-solvent (water) must be added slowly to avoid local high supersaturation. |
| Impurity Effect | High Sensitivity | Impurities (unreacted aldehyde) depress the melting point further (Melting Point Depression), expanding the "Oiling Out" temperature range. |
Module 3: Troubleshooting Protocols
Protocol A: The "Seeded Isothermal Hold" (Recommended)
Use this if you have a small amount of solid seed crystals available.
-
Dissolution: Dissolve the crude oil/solid in the minimum amount of Ethanol (95%) at 60°C.
-
Note: Do not exceed 70°C. Keep well below the MP (91°C).
-
-
Initial Cooling: Cool the solution slowly to 50–55°C .
-
Seeding (The Critical Step): Add a small pinch (0.5% w/w) of pure seed crystals.
-
Observation: The seeds should not dissolve. If they do, the solution is undersaturated; evaporate some solvent and repeat.
-
-
Isothermal Hold: Maintain the temperature at 50°C for 30–60 minutes.
-
Mechanism:[2] This allows the seeds to grow, providing a surface for the solute to deposit onto as a solid, bypassing the liquid-oil phase.
-
-
Slow Cooling: Cool at a rate of 5°C per hour until reaching room temperature.
-
Anti-Solvent (Optional): If yield is low, add warm (50°C) water dropwise after a significant crop of crystals has already formed.
Protocol B: The "Trituration Recovery"
Use this if you are currently staring at a flask full of oil at the bottom.
-
Reheat: Gently heat the flask until the oil and supernatant merge into a single clear phase (add a small amount of ethanol if needed).
-
Cool to Cloud Point: Allow to cool until the solution just begins to turn turbid (onset of oiling).
-
Vigorous Agitation: Scratch the inner wall of the flask vigorously with a glass rod at the interface of the liquid and air.
-
Mechanism:[2] The friction and high-shear forces can induce nucleation sites.
-
-
Re-heat Cycle: If oil forms again, reheat slightly to redissolve the oil (but not the few micro-crystals you may have generated in step 3) and let it cool more slowly.
Module 4: Diagnostic Workflow
Use this logic flow to determine your next move.
Figure 2: Decision matrix for addressing oiling out based on temperature and purity.
Frequently Asked Questions (FAQs)
Q: Why does my oil turn dark brown? A: This indicates decomposition. Oximes can be thermally labile.[3] If your oil is brown, you likely overheated it (>100°C) or the starting aldehyde contained oxidation products. Perform a filtration through a pad of silica or activated charcoal before attempting recrystallization again.
Q: Can I just freeze the oil to make it solid? A: No. Freezing an oil usually results in an amorphous glass or a solidified wax that traps all impurities. You must induce an ordered crystal lattice from the solution phase to achieve purification.
Q: I don't have seed crystals. How do I get the first batch? A: Take a small aliquot (1 mL) of your solution. Evaporate it to dryness on a watch glass. Scratch the residue until it turns to powder. Use this crude powder as your seed for the main batch.
References
-
Veesler, S., et al. (2006). "Crystallization in the Presence of a Liquid−Liquid Phase Separation." Organic Process Research & Development.
-
Mettler Toledo. "Oiling Out in Crystallization: Detection and Solutions." Technical Whitepaper.
-
TCI Chemicals. "Product Specification: 3,4-Dimethoxybenzaldehyde Oxime (CAS 2169-98-4)."[4]
- Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH. (General reference for LLPS thermodynamics).
Sources
purification of crude 3,4-Dimethoxybenzaldehyde oxime by column chromatography
Ticket ID: #OX-34-DMB-PUR
Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
Executive Summary
Purifying 3,4-dimethoxybenzaldehyde oxime (CAS 2169-98-4) presents unique challenges compared to its parent aldehyde. The introduction of the oxime group (-CH=N-OH) significantly increases polarity and introduces the possibility of E/Z geometric isomerism . Users often mistake these isomers for impurities or struggle with "tailing" on silica gel due to hydrogen bonding interactions.
This guide provides a validated workflow for purification via column chromatography, specifically addressing the separation of the oxime from unreacted veratraldehyde and the management of isomer pairs.
Phase 1: Pre-Purification Diagnostics
Before packing your column, you must characterize your crude mixture. The oxime is significantly more polar than the starting material (veratraldehyde).
Physicochemical Reference Data
| Property | 3,4-Dimethoxybenzaldehyde (Starting Material) | 3,4-Dimethoxybenzaldehyde Oxime (Product) |
| CAS | 120-14-9 | 2169-98-4 |
Technical Support Center: Oximation of 3,4-Dimethoxybenzaldehyde
Current Status: Operational Topic: Troubleshooting Side Reactions & Impurity Profiling Lead Scientist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Reaction Landscape
The Objective: Synthesis of 3,4-Dimethoxybenzaldoxime (Veratraldoxime) from 3,4-Dimethoxybenzaldehyde (Veratraldehyde). The Challenge: While oximation is a classic condensation, the electron-rich nature of the dimethoxybenzene ring and the amphoteric nature of the oxime functionality create a specific set of side-reaction risks—primarily dehydration to nitrile and E/Z isomerization .
Reaction Network Visualization
The following diagram maps the main reaction pathway against the thermodynamic and kinetic traps (side reactions) you must avoid.
Figure 1: Reaction landscape showing the desired pathway to the (E)-Oxime and potential divergence into nitrile or hydrolysis products.[1]
Troubleshooting Guide (FAQs)
This section addresses specific observations reported by researchers in the field.
Issue 1: "I see a new spot on TLC that is less polar than my oxime."
Diagnosis: Formation of 3,4-Dimethoxybenzonitrile (Veratronitrile) .
-
Cause: This typically occurs if the reaction temperature is too high (refluxing too vigorously) or if the reaction medium becomes too acidic in the absence of water (acting as a dehydrating environment).[2]
-
Solution:
-
Lower reaction temperature to 60-70°C; avoid vigorous reflux.
-
Ensure adequate buffering (Sodium Acetate) to prevent local acidity spikes.
-
Critical Check: If you are using acetic anhydride or thionyl chloride in any subsequent step, this transformation becomes the dominant reaction.
-
Issue 2: "My melting point is broad and lower than the literature value (115-118°C)."
Diagnosis: Presence of the (Z)-Isomer (syn-isomer) mixed with the (E)-Isomer.
-
Mechanism: The (Z)-isomer is the kinetic product.[4] It forms faster but is less stable. The (E)-isomer (anti-isomer) is thermodynamically favored due to less steric hindrance between the aryl ring and the hydroxyl group.
-
Cause: Stopping the reaction too early or running it under strongly basic conditions (which stabilizes the kinetic isomer).
-
Solution:
-
Acid Catalyzed Equilibration: Reflux the crude solid in ethanol with a catalytic amount of HCl for 1 hour to drive the conversion to the (E)-form.
-
Recrystallization: Recrystallize from Ethanol/Water (9:1). The (E)-isomer crystallizes preferentially.[4]
-
Issue 3: "The reaction stalled, and I still have significant starting aldehyde."
Diagnosis: pH Mismatch leading to poor nucleophilicity or hydrolysis.
-
Mechanism:
-
pH < 4: The amine nitrogen of hydroxylamine is protonated (
), destroying its nucleophilicity. -
pH < 2: The oxime hydrolyzes back to the aldehyde.
-
-
Solution: Monitor pH.[5] The "Sweet Spot" is pH 5–7 .
-
Protocol Adjustment: Do not use free Hydroxylamine HCl without a base. Use a 1:1.1 molar ratio of
to Sodium Acetate ( ) or Sodium Carbonate ( ).
-
Issue 4: "The product is oiling out instead of crystallizing."
Diagnosis: "Oiling Out" (Liquid-Liquid Phase Separation).
-
Cause: 3,4-Dimethoxybenzaldoxime has a melting point (~117°C) significantly higher than room temperature, but in the presence of impurities (like unreacted aldehyde) or mixed solvents, it forms a supercooled liquid.
-
Solution:
-
Seed Crystals: Add a seed crystal of pure oxime if available.
-
Scratching: Vigorously scratch the side of the flask with a glass rod to induce nucleation.
-
Solvent Polarity: Add water dropwise to the ethanolic solution until slight turbidity persists, then let it stand at 4°C overnight.
-
Impurity Profile & Data Summary
Use this table to identify impurities based on relative retention times (RRT) or physical characteristics.
| Component | Structure | Origin | RRT (HPLC)* | Risk Factor |
| 3,4-Dimethoxybenzaldehyde | Starting Material | Incomplete Reaction / Hydrolysis | 1.00 | High (if pH < 4) |
| (E)-3,4-Dimethoxybenzaldoxime | Target Product | Main Reaction | 0.85 | N/A |
| (Z)-3,4-Dimethoxybenzaldoxime | Isomer | Kinetic Control | 0.82 | Med (Basic pH) |
| 3,4-Dimethoxybenzonitrile | Dehydration Product | Overheating / Acidic Dehydration | 1.20 | Low (unless refluxed) |
| 3,4-Dimethoxybenzamide | Rearrangement Product | Beckmann Rearrangement (Strong Acid) | 0.60 | Low |
*Note: RRT values are approximate and depend on column (C18) and mobile phase (ACN/Water).
Optimized Experimental Protocol
This protocol is designed to maximize the (E)-isomer yield and minimize nitrile formation.
Reagents:
-
3,4-Dimethoxybenzaldehyde (10 mmol, 1.66 g)
-
Hydroxylamine Hydrochloride (12 mmol, 0.83 g)
-
Sodium Acetate Trihydrate (15 mmol, 2.04 g)
-
Solvent: Ethanol (10 mL) / Water (5 mL)
Step-by-Step Workflow:
-
Preparation: Dissolve Hydroxylamine HCl and Sodium Acetate in water (5 mL). Explanation: This generates the free hydroxylamine base in situ while creating a buffered solution at ~pH 6.
-
Addition: Dissolve the aldehyde in Ethanol (10 mL) and add it to the aqueous amine solution.
-
Reaction: Heat to 60°C for 2 hours. Do not reflux vigorously. Monitor by TLC (30% EtOAc/Hexane).
-
Workup:
-
Purification: Filter the solid. Wash with cold water (
) to remove salts. -
Drying: Dry in a vacuum oven at 40°C.
-
Isomer Purity Check: If melting point is <115°C, recrystallize from Ethanol/Water.
Workflow Visualization
Figure 2: Optimized workflow for the synthesis of 3,4-Dimethoxybenzaldoxime.
References
-
Beckmann Rearrangement of Oximes: De Luca, L., Giacomelli, G., & Porcheddu, A. (2002).[6] Beckmann Rearrangement of Oximes under Very Mild Conditions. The Journal of Organic Chemistry, 67(17), 6272–6274. Link
-
Nitrile Formation from Aldoximes: Augustine, J. K., et al. (2009). Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of Nitriles from Aldehydes. Synlett, 2009(16), 2723-2727. Link
-
General Oximation Mechanism & Isomerism: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. Link
-
Synthesis of 3,4-Dimethoxybenzaldoxime (BenchChem Protocol): Technical Support Center: Purification of 3-Iodo-4,5-dimethoxybenzaldehyde Oxime (Analogous Protocol). BenchChem.[4][5] Link
-
Thermodynamic Properties of Isomers: Organic Chemistry Portal. Beckmann Rearrangement. Link
Sources
- 1. EP0009865A1 - Process for the stereoselective synthesis of the E isomer of aryl alkyl oximes - Google Patents [patents.google.com]
- 2. audreyli.com [audreyli.com]
- 3. CN110668972A - Preparation method of 3, 4-dimethoxy benzonitrile - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Beckmann Rearrangement of Oximes under Very Mild Conditions [organic-chemistry.org]
optimizing reaction conditions for 3,4-Dimethoxybenzaldehyde oxime formation
Topic: Optimization & Troubleshooting Guide
Welcome to the Advanced Synthesis Support Center. This guide is designed for researchers experiencing yield stagnation, purity issues, or workup difficulties in the condensation of 3,4-dimethoxybenzaldehyde (veratraldehyde) with hydroxylamine. Unlike generic protocols, this document focuses on the causality of failure and the logic of optimization.
Module 1: Reaction Kinetics & Mechanism (The "Why")
Q: Why does my reaction stall even with excess reagents? A: The formation of oximes follows a bell-shaped pH-rate profile (established by Jencks). If you deviate from the optimal pH window, the reaction kinetics drop logarithmically.
-
Low pH (< 3.0): The nucleophile (
) becomes protonated to . It loses its lone pair and cannot attack the aldehyde carbonyl. -
High pH (> 8.0): While the nucleophile is active, the second step (dehydration of the carbinolamine intermediate) requires acid catalysis. Without protons, the intermediate reverts to starting materials.
The Optimization Paradox:
While the kinetic maximum is often around pH 4.5, many practical synthetic protocols (including for veratraldehyde) operate at higher pH (using
-
Reason: 3,4-dimethoxybenzaldehyde is electron-rich (due to methoxy donors), making the carbonyl less electrophilic. Basic conditions ensure a high concentration of free
to drive the initial attack, while heat (reflux) compensates for the slower dehydration step.
Mechanistic Pathway (DOT Visualization)
Caption: Figure 1. The two-step mechanism showing the conflict between nucleophilic attack (favored by base) and dehydration (favored by acid).
Module 2: Standardized Protocol (The "How")
Q: What is the most robust protocol for scale-up (>10g)? A: Avoid pure aqueous systems (solubility issues) or pure methanol (workup issues). The Ethanol-Water-Carbonate system is the most reliable for 3,4-dimethoxybenzaldehyde due to its lipophilicity.
Optimized Experimental Workflow
| Variable | Recommendation | Rationale |
| Solvent | Ethanol (95%) / Water (3:1 ratio) | Solubilizes the lipophilic aldehyde while keeping the inorganic salts (hydroxylamine HCl) dissolved. |
| Base | Buffers the reaction effectively. | |
| Temperature | Reflux (78°C) | Necessary to drive the dehydration step for electron-rich aldehydes. |
| Time | 2–4 Hours | Monitor by TLC (Hexane:EtOAc 3:1). |
Step-by-Step Procedure
-
Dissolution: Dissolve 3,4-dimethoxybenzaldehyde (1.0 eq) in Ethanol (
). -
Activation: In a separate beaker, dissolve Hydroxylamine HCl (1.5 eq) and
(1.5 eq) in minimal Water. Caution: evolution. -
Addition: Add the aqueous amine solution to the ethanolic aldehyde. The mixture may become cloudy (salt precipitation).
-
Reflux: Heat to reflux for 3 hours.
-
Workup (Critical):
-
Evaporate ethanol under reduced pressure (rotovap).
-
The residue will be an aqueous suspension.
-
Cool to 0°C. If oiling occurs, see Module 3.
-
Filter the white solid.[1] Wash with ice-cold water.
-
Module 3: Troubleshooting & FAQs (The "Fix")
Q: My product is "oiling out" instead of crystallizing. How do I fix this? A: "Oiling out" (Liquid-Liquid Phase Separation) occurs when the product precipitates at a temperature above its melting point, or due to impurities lowering the melting point.[2][3]
-
Immediate Fix:
-
Re-dissolve the oil in the minimum amount of hot Ethanol.
-
Add warm water until just turbid.
-
Seed with a pure crystal of the oxime (if available) or scratch the glass vigorously.
-
Cool slowly to room temperature with stirring. Do not plunge immediately into ice.
-
-
Root Cause: 3,4-dimethoxybenzaldehyde oxime has a relatively low melting point compared to unsubstituted benzaldoxime. Rapid cooling traps impurities (unreacted aldehyde), creating a eutectic mixture that remains oily.
Q: I see two spots on TLC. Is my reaction incomplete?
A: Not necessarily. This is likely
-
Diagnosis: Oximes exist as
(anti) and (syn) isomers.-
Spot 1 (Major):
-isomer (Thermodynamically favored). -
Spot 2 (Minor):
-isomer.[4]
-
-
Action: Do not discard. Both isomers usually react identically in subsequent steps (e.g., reduction to amine). If you specifically need one isomer, acid-catalyzed equilibration (heating in EtOH/HCl) usually favors the
-isomer.
Q: My yield is low (<60%). Where did I lose it? A: Check the filtrate pH.
-
Issue: If the final aqueous solution is too basic (pH > 9), the oxime (which is weakly acidic,
) may partially dissolve as the oximate salt ( ). -
Fix: Acidify the mother liquor to pH 6 using dilute
. Additional precipitate often forms.
Troubleshooting Logic Flow
Caption: Figure 2. Decision tree for diagnosing common synthesis failures.
Module 4: Green Chemistry Alternative
Q: Can I do this without organic solvents? A: Yes, for small scales (<5g), Grindstone Chemistry is highly effective for this specific substrate.
-
Protocol:
-
Mix 3,4-dimethoxybenzaldehyde (1 eq),
(1.2 eq), and (catalytic) or solid (1.2 eq) in a mortar. -
Grind vigorously with a pestle for 10–20 minutes.
-
The mixture will turn into a paste (exothermic).
-
Wash the paste with water to remove salts and filter.
-
-
Advantage: Higher yield often reported due to high localized concentration; avoids "oiling out" in solvent.
References
-
Jencks, W. P. (1959). Studies on the Mechanism of Oxime and Semicarbazone Formation. Journal of the American Chemical Society, 81(2), 475–481.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard Protocol Grounding).
-
Saikia, L., et al. (2011).[5] A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry.[5][6] Organic and Medicinal Chemistry Letters, 1, 12. 6[7]
-
BenchChem Protocols. (2025). 3-Iodo-4,5-dimethoxybenzaldehyde Oxime in the Synthesis of Combretastatin Analogs.[8] 8
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. Benzaldehyde oxime - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
removal of unreacted 3,4-Dimethoxybenzaldehyde from the reaction mixture
Welcome to the technical support center for handling 3,4-dimethoxybenzaldehyde (also known as veratraldehyde) in your reaction mixtures. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the removal of unreacted 3,4-dimethoxybenzaldehyde. Here, you will find troubleshooting advice and frequently asked questions to address common purification challenges.
Introduction to Purification Challenges
3,4-Dimethoxybenzaldehyde is a common intermediate in organic synthesis.[1] Its removal from a reaction mixture is crucial for obtaining a pure final product. The choice of purification method depends on the properties of the desired product and the other components in the reaction mixture. This guide will explore several effective techniques, explaining the underlying principles and providing detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of 3,4-dimethoxybenzaldehyde that influence purification?
A1: Understanding the physical properties of 3,4-dimethoxybenzaldehyde is the first step in selecting an appropriate purification strategy.
| Property | Value | Implication for Purification |
| Molecular Weight | 166.17 g/mol [2] | Standard for a small organic molecule. |
| Melting Point | 40-43 °C (lit.) | Can be a solid or an oil at room temperature, which may affect handling. |
| Boiling Point | 281 °C (lit.) | High boiling point makes distillation a viable option for non-volatile products. |
| Solubility | Freely soluble in alcohol and diethyl ether; slightly soluble in hot water. Limited solubility in water.[1] | High solubility in common organic solvents allows for easy extraction and chromatography. Limited water solubility is key for aqueous extraction methods. |
Q2: My desired product is sensitive to acid and base. How can I remove unreacted 3,4-dimethoxybenzaldehyde?
A2: For sensitive compounds, non-chemical purification methods are preferred. Flash column chromatography is an excellent choice. Given the moderate polarity of 3,4-dimethoxybenzaldehyde, a solvent system of ethyl acetate and hexanes typically provides good separation. Recrystallization is another option if your product has significantly different solubility characteristics than the aldehyde.
Q3: Can I use a simple aqueous wash to remove 3,4-dimethoxybenzaldehyde?
A3: A simple aqueous wash is generally ineffective for removing 3,4-dimethoxybenzaldehyde due to its limited solubility in water.[1] However, a technique involving the formation of a water-soluble adduct can be very effective, as detailed in the troubleshooting guides below.
Q4: I have a large-scale reaction. What is the most economical way to remove the unreacted aldehyde?
A4: For large-scale purifications, extractive methods are often more economical than chromatography. The sodium bisulfite extraction method is a cost-effective and scalable option for selectively removing aldehydes from a reaction mixture.[3]
Troubleshooting Guides & Detailed Protocols
Method 1: Selective Removal by Sodium Bisulfite Extraction
This is a classic and highly effective method for separating aldehydes from other organic compounds.[3][4]
Principle: Aldehydes react with sodium bisulfite to form a water-soluble bisulfite adduct, which can then be separated from the organic layer through liquid-liquid extraction.[4][5][6] This reaction is reversible, allowing for the potential recovery of the aldehyde if needed.[5]
dot
Caption: Workflow for Sodium Bisulfite Extraction.
Step-by-Step Protocol:
-
Dissolve the Reaction Mixture: Ensure your crude reaction mixture is dissolved in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous solution of sodium bisulfite.
-
Mixing: Stopper the funnel and shake vigorously for 1-2 minutes. Vent frequently to release any pressure buildup.
-
Separation: Allow the layers to separate. The aqueous layer (bottom layer if using dichloromethane, top layer with ethyl acetate) will contain the bisulfite adduct of 3,4-dimethoxybenzaldehyde.
-
Isolate Product: Drain the organic layer containing your purified product.
-
Washing: Wash the organic layer with water and then with brine to remove any residual water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain your purified product.
Troubleshooting:
-
Emulsion Formation: If an emulsion forms, add a small amount of brine and swirl gently. If the emulsion persists, filtration through a pad of Celite can be effective.
-
Incomplete Aldehyde Removal: Repeat the extraction with fresh sodium bisulfite solution. For sterically hindered aldehydes, longer reaction times or the addition of a phase-transfer catalyst may be necessary.
Method 2: Purification by Flash Column Chromatography
This method is ideal for separating compounds with different polarities and is suitable for a wide range of products.
Principle: Flash column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent). Less polar compounds travel down the column faster, while more polar compounds are retained longer.
dot
Caption: Flash Column Chromatography Workflow.
Step-by-Step Protocol:
-
TLC Analysis: First, determine an appropriate solvent system using thin-layer chromatography (TLC). A good solvent system will show good separation between your product and 3,4-dimethoxybenzaldehyde, with the desired product having an Rf value of approximately 0.3. A gradient of hexane and ethyl acetate is a common starting point.
-
Column Packing: Pack a glass column with silica gel in the chosen eluent.
-
Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder. Carefully add this to the top of the packed column.
-
Elution: Begin eluting with your chosen solvent system, starting with a lower polarity (higher hexane content) and gradually increasing the polarity (higher ethyl acetate content).
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Combine and Concentrate: Combine the fractions containing your pure product and evaporate the solvent.
Troubleshooting:
-
Poor Separation: If the spots are too close on the TLC plate, try a different solvent system. Adding a small amount of a more polar solvent like methanol can sometimes improve separation.
-
Streaking on TLC: This may indicate that your compound is acidic or basic. Adding a small amount of acetic acid or triethylamine to the eluent can improve the peak shape.
Method 3: Purification by Recrystallization
This method is suitable when your desired product is a solid at room temperature and has a significantly different solubility profile from 3,4-dimethoxybenzaldehyde in a particular solvent.
Principle: Recrystallization relies on the differences in solubility of the desired compound and impurities in a given solvent at different temperatures. The crude material is dissolved in a hot solvent, and as the solution cools, the desired compound crystallizes out, leaving the impurities in the solution.
dot dot graph TD { A[Start: Crude Solid Product] --> B{Choose an Appropriate Solvent}; B --> C{Dissolve the Crude Product in a Minimum Amount of Hot Solvent}; C --> D{Hot Filtration (if insoluble impurities are present)}; D --> E{Allow the Solution to Cool Slowly}; E --> F{Crystals Form}; F --> G{Collect Crystals by Vacuum Filtration}; G --> H{Wash Crystals with a Small Amount of Cold Solvent}; H --> I{Dry the Crystals}; I --> J[Pure Crystalline Product];
}
Sources
Technical Support Center: Challenges in the Scale-Up of 3,4-Dimethoxybenzaldehyde Oxime Synthesis
Welcome to the technical support center for the synthesis of 3,4-Dimethoxybenzaldehyde Oxime (Veratraldehyde Oxime). This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from bench-scale to pilot or manufacturing scale. We will move beyond simple procedural steps to explore the underlying chemical principles, ensuring a robust and reproducible process.
Introduction: The Importance of Veratraldehyde Oxime
3,4-Dimethoxybenzaldehyde, commonly known as veratraldehyde, is a key intermediate in the pharmaceutical, agrochemical, and fragrance industries.[1] Its conversion to the corresponding oxime is a critical step in the synthesis of numerous value-added compounds. While the oximation reaction appears straightforward on paper, its scale-up is often fraught with challenges related to reaction control, impurity formation, and product isolation. This guide provides a systematic approach to troubleshooting these issues.
Frequently Asked Questions (FAQs)
Q1: What are the most critical process parameters to control during the scale-up of this oximation?
A1: The three most critical parameters are temperature, pH, and mixing efficiency. The oximation reaction can be exothermic, and improper heat dissipation in a large reactor can lead to temperature spikes, promoting side reactions and product degradation.[2] pH is crucial for maximizing the reaction rate, as the mechanism is pH-dependent.[3] Finally, efficient mixing is essential to ensure homogeneity, facilitate mass and heat transfer, and prevent localized concentration gradients that can lead to incomplete conversion.[2][4]
Q2: Why is pH control so critical for oxime formation?
A2: The reaction proceeds via nucleophilic attack of hydroxylamine on the protonated carbonyl carbon of the aldehyde. This requires a delicate pH balance.
-
Slightly Acidic (Optimal, ~pH 3.5-4.5): In this range, the acid concentration is sufficient to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack.[3]
-
Highly Acidic (Sub-optimal, If the medium is too acidic, the nitrogen atom of the hydroxylamine nucleophile becomes protonated (NH₃OH⁺). This neutralizes its nucleophilicity, significantly slowing the reaction.[3]
-
Neutral/Basic (Alternative Conditions): While acid catalysis is common, many procedures use a base (e.g., NaOH, Na₂CO₃) to liberate the free hydroxylamine from its hydrochloride salt (NH₂OH·HCl).[5][6] In these cases, the reaction relies on the inherent nucleophilicity of the free hydroxylamine.
Q3: My final product is a mixture of geometric isomers (E/Z). How can I control this?
A3: The formation of both syn (E) and anti (Z) isomers is common for aldoximes.[7] The ratio is often thermodynamically controlled and can be influenced by factors like reaction temperature, solvent, and pH. For most applications, a consistent isomer ratio is more important than isolating a single isomer. To ensure batch-to-batch consistency, it is crucial to maintain strict control over your reaction conditions.[2] If a specific isomer is required, downstream purification or specific isomerization protocols may be necessary.
Q4: What are the primary safety concerns when handling hydroxylamine hydrochloride at scale?
A4: Hydroxylamine hydrochloride is a corrosive, toxic, and irritating solid.[8] It can cause skin sensitization with repeated contact.[9] While more stable than its free base, it can decompose, especially with localized heating, potentially violently above 140°C.[8][9] Key safety measures for scale-up include:
-
Engineering Controls: Use closed systems, local exhaust ventilation, or process enclosures to minimize dust inhalation.[8]
-
Personal Protective Equipment (PPE): Wear suitable chemical-resistant gloves, safety goggles, and protective clothing.[9]
-
Exotherm Management: Ensure the reactor's cooling system is sufficient to handle the reaction's heat evolution to prevent thermal runaway.[2]
-
Material Handling: Use appropriate tools for transfer to avoid generating dust. Store in a cool, well-ventilated, dry area away from incompatible materials like strong oxidizing agents.[8][10]
Process Scale-Up Troubleshooting Guide
This section addresses specific problems you may encounter during the scale-up process in a question-and-answer format.
Issue 1: Low or Stalled Reaction Yield
Q: My reaction yield is significantly lower than my lab-scale experiments (~95%), or the reaction seems to stall before completion. What's going wrong?
A: This is a classic scale-up challenge often tied to mass and heat transfer limitations.[4][11] Let's break down the potential causes.
dot
Caption: Troubleshooting logic for diagnosing low reaction yield.
-
Possible Cause 1: Inefficient Mixing
-
Explanation: In larger reactors, achieving the same level of mixing as a lab-scale flask is difficult. "Dead zones" can form where reactants are not well-dispersed, effectively lowering the local reactant concentrations and slowing the reaction.[2]
-
Solution: Increase the agitation speed, ensuring a vortex is formed to indicate good surface mixing. Evaluate if the impeller type (e.g., anchor, turbine) is appropriate for the vessel's geometry and the reaction mixture's viscosity.
-
-
Possible Cause 2: Poor Temperature Control
-
Explanation: The oximation can be exothermic. If the reactor's cooling system cannot dissipate the heat effectively, the bulk temperature may rise, or localized "hot spots" can form near the addition point. This can lead to the formation of degradation products or side reactions.[2]
-
Solution: Slow down the rate of addition for the base or hydroxylamine solution to allow the cooling system to keep pace. Ensure the temperature probe is correctly placed to measure the bulk temperature accurately.
-
-
Possible Cause 3: Incorrect pH
-
Explanation: As discussed, pH is critical. On a larger scale, additions of acidic or basic solutions may not disperse immediately, leading to localized pH fluctuations that can stall the reaction.
-
Solution: Ensure your pH probe (if used in-line) is calibrated and properly positioned. If sampling manually, ensure the sample is representative of the bulk mixture. Add pH-adjusting reagents slowly and with good agitation.
-
Issue 2: Impurity Profile Changes Upon Scale-Up
A: The impurity profile often changes at scale due to longer reaction times and less efficient heat transfer.[4]
-
Impurity 1: Unreacted 3,4-Dimethoxybenzaldehyde
-
Cause: This is a direct result of an incomplete reaction, as detailed in Issue 1. It can also be caused by using a substoichiometric amount of hydroxylamine.
-
Solution: Address the core issues of mixing, temperature, and pH. It is common practice to use a slight excess (e.g., 1.1-1.3 equivalents) of hydroxylamine hydrochloride to drive the reaction to completion.[6] Monitor the reaction by TLC or HPLC until the starting aldehyde spot disappears.
-
-
Impurity 2: 3,4-Dimethoxybenzonitrile
-
Cause: This impurity arises from the dehydration of the oxime. This side reaction is often promoted by excessively high temperatures or strongly acidic conditions.[12]
-
Solution: Maintain strict temperature control and avoid overheating. If using an acid-catalyzed process, ensure the pH does not drop too low. This impurity can be difficult to remove, so prevention is key.
-
Issue 3: Product Isolation and Purification Challenges
Q: During workup, my product is "oiling out" instead of crystallizing, making it difficult to filter. How can I achieve a solid product?
A: This is a common crystallization problem, especially when a product has a relatively low melting point or when impurities are present.[12][13]
-
Possible Cause 1: Cooling Too Rapidly
-
Explanation: Rapidly crashing the temperature of a saturated solution can cause the product to separate as a liquid phase (an oil) before it has time to form an ordered crystal lattice.
-
Solution: Allow the reaction mixture or recrystallization solution to cool slowly to room temperature before moving it to an ice bath. A programmed, gradual cooling ramp is ideal for large vessels.
-
-
Possible Cause 2: Supersaturation or Incorrect Solvent Volume
-
Explanation: If the solution is too concentrated, it can become supersaturated, favoring oiling out. Conversely, if it's too dilute, recovery will be poor.
-
Solution: During recrystallization, use the minimum amount of hot solvent required to fully dissolve the crude product.[12] If it oils out upon cooling, try reheating the mixture and adding a small amount of additional solvent until the solution is clear again, then cool slowly. Scratching the inside of the vessel with a glass rod can sometimes induce crystallization.[13]
-
Experimental Protocols
Protocol 1: Lab-Scale Synthesis (Illustrative)
This protocol is adapted from established procedures for benzaldehyde oximes.[5][6][14]
dot
Caption: General experimental workflow for lab-scale synthesis.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3,4-Dimethoxybenzaldehyde (1.0 eq) in ethanol (approx. 5-10 mL per gram of aldehyde).
-
Reagent Addition: Add hydroxylamine hydrochloride (1.2 eq) to the solution. While stirring, slowly add an aqueous solution of sodium hydroxide (1.2 eq). An exotherm may be observed; maintain the temperature below 30°C during the addition.
-
Reaction: Heat the mixture to reflux (approx. 78°C).
-
Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting aldehyde is no longer visible.
-
Workup: Cool the reaction mixture to room temperature. Reduce the volume of ethanol using a rotary evaporator.
-
Precipitation: Add cold water to the concentrated residue to precipitate the crude oxime product. The product may initially appear as an oil that solidifies upon standing or scratching.[13]
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Purification: Wash the filter cake with cold water and dry under vacuum. The product can be further purified by recrystallization from an ethanol/water mixture.[12]
Protocol 2: Considerations for Pilot-Scale Synthesis (e.g., 20-50 L Reactor)
Scaling up requires adapting the lab procedure to account for changes in equipment and physical parameters.
-
Charging: Charge the reactor with ethanol, followed by the 3,4-Dimethoxybenzaldehyde. Start agitation to ensure dissolution.
-
Hydroxylamine Addition: Add the hydroxylamine hydrochloride as a solid or a pre-dissolved aqueous solution.
-
Controlled Base Addition: The aqueous sodium hydroxide solution must be added via a dosing pump at a controlled rate. The addition rate should be set to allow the reactor's cooling jacket to maintain the target internal temperature (e.g., <30°C). This is a critical control point to prevent a runaway reaction.
-
Heating: Once the addition is complete, heat the reactor to reflux using the jacket. Note that the time to reach reflux will be significantly longer than in the lab.
-
Monitoring: Pull samples periodically through a designated sample port for TLC or HPLC analysis.
-
Cooldown & Transfer: After the reaction is complete, cool the reactor contents in a controlled manner. Transfer the mixture to a crystallizer vessel or perform the concentration/precipitation in the same vessel if equipped for distillation.
-
Isolation: The product slurry is typically filtered using a centrifuge or a filter press, which is more efficient for large volumes than a Buchner funnel.
-
Drying: The wet cake is transferred to a vacuum dryer for efficient solvent removal.
Data Summary
Table 1: Illustrative Reagent Stoichiometry
| Reagent | Molar Eq. (Lab Scale) | Molar Eq. (Scale-Up) | Rationale for Change |
| 3,4-Dimethoxybenzaldehyde | 1.0 | 1.0 | Limiting Reagent |
| Hydroxylamine HCl | 1.1 - 1.2 | 1.2 - 1.3 | A slightly larger excess ensures completion at scale where mixing may be less efficient.[6] |
| Sodium Hydroxide | 1.1 - 1.2 | 1.2 - 1.3 | Matched to hydroxylamine to ensure full liberation of the free base and neutralization. |
Table 2: Troubleshooting Quick Reference
| Problem | Most Likely Cause | Recommended Solution |
| Low Yield | Inefficient Mixing / Poor Heat Transfer | Increase agitation; slow down reagent addition rate.[2][4] |
| Unreacted Aldehyde | Incomplete Reaction | Increase reaction time; ensure slight excess of hydroxylamine.[12] |
| Nitrile Impurity | Overheating / Excess Acid | Maintain strict temperature control; ensure pH is not strongly acidic.[12] |
| "Oiling Out" | Cooling Too Rapidly | Implement a slow, controlled cooling ramp; consider a different solvent system.[12][13] |
References
- Filo. (2024). Why formation of oximes and hydrazones from aldehydes and ketones require...
- RSC Publishing. (2016). The Emergence of Oxime Click Chemistry and its Utility in Polymer Science.
- National Institutes of Health (NIH). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. PMC.
- Benchchem. Technical Support Center: Scale-up Synthesis of 6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime.
- PENTA. (2025). Hydroxylamine hydrochloride.
- DC Fine Chemicals. (2024). Hydroxylamine hydrochloride: Discover its potential with DC Fine Chemicals.
- Actylis Lab Solutions. (2010). Hydroxylamine hydrochloride MSDS.
- Royal Society of Chemistry. (2023). Oxime Metathesis: Tunable and Versatile Chemistry for Dynamic Networks.
- AIR Unimi. Chemical reaction engineering, process design and scale-up issues at the frontier of synthesis: flow chemistry.
- IPCS CEC. (1993). HYDROXYLAMINE HYDROCHLORIDE. International Chemical Safety Cards.
- Shandong Look Chemical. (2021). Problems needing attention in synthesis process scaling up.
- Benchchem. Application Notes & Protocols: 3-Iodo-4,5-dimethoxybenzaldehyde Oxime in the Synthesis of Combretastatin Analogs.
- Benchchem. Technical Support Center: Purification of 3-Iodo-4,5-dimethoxybenzaldehyde Oxime.
- Organic Syntheses. veratronitrile.
- PMC. (E)-3,5-Dimethoxybenzaldehyde oxime.
- 360iResearch. (2025). 3,4-Dimethoxybenzaldehyde Strategic Roadmap: Analysis and Forecasts 2026-2033.
- CDC Stacks. Isolation and analysis of carbonyl compounds as oximes.
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- 9. HYDROXYLAMINE HYDROCHLORIDE [training.itcilo.org]
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- 11. air.unimi.it [air.unimi.it]
- 12. benchchem.com [benchchem.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. (E)-3,5-Dimethoxybenzaldehyde oxime - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Challenges of Oxime Analysis by GC: A Technical Support Guide
From the Desk of a Senior Application Scientist
Welcome to our dedicated resource for researchers, scientists, and drug development professionals grappling with the thermal lability of oximes during Gas Chromatography (GC) analysis. The inherent instability of oximes under the high-temperature conditions of a GC inlet and column can lead to a host of chromatographic issues, including peak distortion, poor reproducibility, and the appearance of unexpected artifacts.[1][2] This guide is designed to provide you with a comprehensive understanding of these challenges and to offer practical, field-proven solutions to ensure the integrity and accuracy of your analytical results.
Frequently Asked Questions (FAQs)
Q1: Why are my oxime peaks tailing or showing poor shape?
Peak tailing for oxime compounds is a common and frustrating issue. It's often a direct consequence of the analyte's interaction with active sites within the GC system or its thermal degradation.[1][3][4] The presence of hydroxyl and oxime groups can lead to poor peak shape and thermal breakdown during GC analysis.[1]
Underlying Causes:
-
Active Sites: Free silanol groups on the surface of the injector liner or the column itself can form hydrogen bonds with the polar oxime, leading to peak tailing.[5]
-
Thermal Degradation: High injector temperatures can cause the oxime to decompose, resulting in broader, misshapen peaks.[1][6]
-
Improper Vaporization: Inefficient or slow vaporization of the sample in the inlet can lead to a broad, tailing injection band.[7][8]
Troubleshooting Steps:
-
Deactivated Liners and Columns: Ensure you are using high-quality, deactivated inlet liners and columns specifically designed for analyzing active compounds.[5][8]
-
Lower Injector Temperature: Experiment with lowering the injector temperature to the minimum required for efficient volatilization without causing degradation.[9]
-
Derivatization: Convert the polar oxime into a more thermally stable and less active derivative. Silylation is a widely used and effective technique.[1][10]
Q2: I'm seeing multiple peaks for a single oxime standard. What's happening?
The appearance of multiple peaks from a single, pure oxime standard is a classic indicator of on-column isomerization or degradation.
Underlying Causes:
-
E/Z Isomerization: Oximes can exist as E (anti) and Z (syn) isomers. The energy barrier for interconversion can be overcome at elevated GC temperatures, leading to the separation of the two isomers on the column.[11][12][13] This interconversion can be influenced by the stationary phase and temperature.[13][14][15]
-
Dehydration to Nitriles: At high temperatures, particularly in the injector, oximes can undergo dehydration to form the corresponding nitrile.[6]
-
Hydrolysis: If there is moisture in the sample or carrier gas, oximes can hydrolyze back to the parent carbonyl compound and hydroxylamine.
Troubleshooting Workflow:
Caption: Troubleshooting multiple peaks in oxime analysis.
Q3: My results are not reproducible. What are the likely culprits?
Poor reproducibility in oxime analysis by GC is often linked to the variable degradation of the analyte from one injection to the next.
Key Factors Influencing Reproducibility:
| Factor | Impact on Reproducibility | Recommended Action |
| Injector Temperature Fluctuations | Inconsistent thermal stress leads to variable degradation rates. | Ensure precise and stable temperature control of the injector. |
| Sample Matrix Effects | Active components in the matrix can catalyze degradation. | Utilize a robust sample cleanup procedure and consider matrix-matched standards. |
| Inlet Liner Contamination | Buildup of non-volatile residues can create active sites.[16] | Implement a regular liner replacement schedule. |
| Incomplete Derivatization | If derivatizing, inconsistent reaction yields will lead to variable results.[10] | Optimize derivatization conditions (reagent volume, temperature, and time).[10] |
Troubleshooting Guides
Guide 1: Mitigating Thermal Degradation through Derivatization
Derivatization is a powerful strategy to enhance the thermal stability and improve the chromatographic behavior of oximes.[10] The most common approach is silylation, which replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[1][17][18]
The Rationale Behind Derivatization:
Caption: The benefits of silylating oximes for GC analysis.
Step-by-Step Silylation Protocol:
-
Sample Preparation: Evaporate the sample extract to dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous, as silylation reagents are moisture-sensitive.[17][18]
-
Reagent Addition: To the dried residue, add a suitable silylation reagent. A common choice is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1] A typical volume would be 50-100 µL.
-
Reaction: Cap the vial tightly and heat at 60-70°C for 30-60 minutes to ensure complete derivatization.[1]
-
Analysis: Cool the vial to room temperature before injecting into the GC-MS.
Guide 2: Optimizing GC Parameters for Underivatized Oximes
While derivatization is often recommended, direct analysis of oximes is sometimes necessary. In such cases, careful optimization of GC parameters is critical.
Key Parameter Adjustments:
-
Injector Type and Temperature:
-
Split/Splitless Inlet: This is the most common inlet but can be a major source of thermal degradation. Start with an injector temperature of 200°C and gradually decrease it, monitoring for peak shape and response. A higher split ratio can minimize the residence time in the hot inlet, reducing degradation.
-
On-Column Injection: This technique deposits the sample directly onto the column without passing through a heated inlet, making it ideal for thermally labile compounds.[19]
-
Programmed Temperature Vaporization (PTV) Inlet: A PTV inlet allows for a gentle temperature ramp, which can minimize thermal shock to the analyte.
-
-
Inlet Liner Selection:
-
The choice of inlet liner is crucial.[7][8][20] A highly inert, deactivated liner is essential to minimize interactions with the oxime.[5][8]
-
Liners with a taper at the bottom can help focus the sample onto the column.[7]
-
The use of deactivated quartz wool within the liner can aid in sample vaporization but can also introduce active sites if not properly deactivated.[8][21]
-
-
Column Selection and Oven Program:
-
Stationary Phase: A low-bleed, inert stationary phase is recommended. Phenyl-substituted phases are often a good choice for polar compounds.
-
Temperature Program: Start with a low initial oven temperature to trap the analytes at the head of the column. A moderate ramp rate (e.g., 10-15°C/min) is generally a good starting point.[2] The final temperature should be high enough to elute all compounds of interest but should not exceed the column's maximum operating temperature.[22]
-
GC-MS Parameter Optimization Summary:
| Parameter | Starting Point | Rationale |
| Injector Temperature | 200°C | Minimize thermal degradation.[9] |
| Liner Type | Deactivated, Tapered | Reduce active sites and focus sample.[5][7] |
| Initial Oven Temperature | 50-60°C | Efficiently trap analytes. |
| Oven Ramp Rate | 10-15°C/min | Balance separation and analysis time.[2] |
| Carrier Gas Flow | 1-1.5 mL/min (Helium) | Optimal for most capillary columns. |
Advanced Topic: The Role of Methoximation
For analytes containing carbonyl groups that are converted to oximes as part of the sample preparation (e.g., in metabolomics), a methoximation step prior to silylation is highly recommended.[10][17][18]
-
What it does: Methoximation converts aldehyde and keto groups into methoxyoximes.[10][17][18]
-
Why it's important: This step "locks" the carbonyl group and prevents the formation of multiple silylated derivatives that can arise from tautomerization (enol formation).[17][18] This simplifies the resulting chromatogram and improves quantification. It also stabilizes certain compounds like α-keto acids.[17][18]
By understanding the inherent challenges of oxime analysis and systematically applying these troubleshooting strategies, you can significantly improve the quality and reliability of your GC data. Remember that a methodical approach, starting with the optimization of the simplest parameters, will often yield the most effective solutions.
References
-
Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. (2025, March 9). Retrieved from [Link]
- Derivatization of metabolites for GC-MS via methoximation+silylation. (2025, March 9).
-
Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. (2021, December 18). National Center for Biotechnology Information. Retrieved from [Link]
-
Gas chromatography–Fourier transform infrared spectroscopy reveals dynamic molecular interconversion of oximes. (2019, July 1). Royal Society of Chemistry. Retrieved from [Link]
-
Oxime derivatization prior to TMS application for GC analysis ?. (2020, September 5). ResearchGate. Retrieved from [Link]
-
Gas chromatography–Fourier transform infrared spectrometry reveals dynamic molecular interconversion of oximes. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Multidimensional gas chromatography investigation of concentration and temperature effects of oxime interconversion on ionic liquid and poly(ethylene glycol) stationary phases. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Improved GC/MS analysis of opiates with use of oxime-TMS derivatives. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Multidimensional gas chromatography investigation of concentration and temperature effects of oxime interconversion on ionic liquid and poly(ethylene glycol) stationary phases. (2019, November 12). National Center for Biotechnology Information. Retrieved from [Link]
-
The role of water on the acid-promoted E/Z isomerization of oximes in aqueous solution. (2025, August 5). ResearchGate. Retrieved from [Link]
-
Isolation and analysis of carbonyl compounds as oximes. (n.d.). CDC Stacks. Retrieved from [Link]
-
Multidimensional gas chromatography investigation of concentration and temperature effects of oxime interconversion on ionic liq. (n.d.). Monash University. Retrieved from [Link]
-
Experimental Investigations of the Thermal Safety of Methyl Ethyl Ketone Oxime Hydrochloride Based on the Flask Method, Thermal Analysis, and GC-MS. (2023, October 9). MDPI. Retrieved from [Link]
-
Septa and Liners. (n.d.). CS-Chromatographie. Retrieved from [Link]
-
Optimizing GC–MS Methods. (2013, December 1). LCGC International. Retrieved from [Link]
-
Photocatalyzed Triplet Sensitization of Oximes Using Visible Light Provides a Route to Nonclassical Beckmann Rearrangement Products. (2021, December 14). Journal of the American Chemical Society. Retrieved from [Link]
-
Selecting a GC Inlet Liner. (2016, July 26). American Laboratory. Retrieved from [Link]
-
Analysis of thermally labile pesticides by on-column injection gas chromatography in fruit and vegetables. (2018, August 13). National Center for Biotechnology Information. Retrieved from [Link]
-
Conversion of natural aldehydes from Eucalyptus citriodora, Cymbopogon citratus, and Lippia multiflora into oximes: GC-MS and FT-IR analysis. (2009, August 31). National Center for Biotechnology Information. Retrieved from [Link]
-
New metabolomic platform reveals extent of thermal degradation in GC–MS. (2015, October 20). Future Science. Retrieved from [Link]
-
GC Troubleshooting Guide. (n.d.). Phenova.com. Retrieved from [Link]
-
GC liners. (n.d.). CHROMSERVIS.EU. Retrieved from [Link]
-
Optimizing Conditions for GC/MS Analyses. (2020, January 20). Agilent. Retrieved from [Link]
-
Optimizing GC-MS and GC-MS/MS Analysis for Environmental Applications. (n.d.). Agilent. Retrieved from [Link]
-
Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS. (n.d.). ResearchGate. Retrieved from [Link]
-
GC Column Troubleshooting Guide. (2025, August 26). Phenomenex. Retrieved from [Link]
-
Fast, very fast, and ultra-fast gas chromatography-mass spectrometry of thermally labile steroids, carbamates, and drugs in supersonic molecular beams. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Characterization of O -trimethylsilyl oximes of disaccharides by gas chromatography-mass spectrometry. (2025, August 7). ResearchGate. Retrieved from [Link]
-
7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. (2023, June 30). Drawell. Retrieved from [Link]
-
GC Troubleshooting Guide Poster. (n.d.). Agilent. Retrieved from [Link]
-
Exchange of oxime functions: a useful reaction in GC-ms analysis of steroids. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Temperature Programming for Better GC Results. (2025, August 12). Phenomenex. Retrieved from [Link]
-
GC troubleshooting. (n.d.). CHROMSERVIS.EU. Retrieved from [Link]
-
GC Column Degradation. (2021, February 9). Element Lab Solutions. Retrieved from [Link]
-
Methods For Improving Sensitivity in Gas Chromatography (GC). (2025, October 21). alwsci. Retrieved from [Link]
-
Column Bleed in Gas Chromatography: Causes, Effects, and Ways to Minimize it. (2025, April 1). LinkedIn. Retrieved from [Link]
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alternative work-up procedures for 3,4-Dimethoxybenzaldehyde oxime synthesis
Welcome to the Technical Support Center for the synthesis of 3,4-Dimethoxybenzaldehyde oxime. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and alternative work-up procedures. Our goal is to equip you with the expertise to overcome common experimental challenges, ensuring high yield and purity in your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of 3,4-Dimethoxybenzaldehyde oxime?
A1: The primary impurities are typically unreacted 3,4-Dimethoxybenzaldehyde (veratraldehyde) and the corresponding 3,4-dimethoxybenzonitrile. The nitrile can form if the reaction conditions, particularly temperature and pH, favor dehydration of the oxime.[1]
Q2: My product appears as a single spot on a TLC plate, but NMR analysis shows a mixture. What could be the reason?
A2: Oximation of aldehydes can often result in a mixture of syn (E) and anti (Z) isomers.[1][2] These isomers may have very similar polarities, causing them to co-elute on a TLC plate. However, they will typically show distinct signals in an NMR spectrum. For most applications, this isomeric mixture is used without separation.
Q3: Why is my oxime product "oiling out" during recrystallization instead of forming crystals?
A3: "Oiling out" can happen for a few reasons: the solution may be too supersaturated, or the cooling process is too rapid.[1] The presence of impurities can also disrupt the crystal lattice formation. To resolve this, try adding a bit more hot solvent to ensure complete dissolution, then allow the solution to cool slowly. Scratching the inside of the flask with a glass rod can also help initiate crystallization.[1] If the problem persists, a different solvent system may be required.
Q4: Can the oxime decompose during work-up or analysis?
A4: Yes, oximes can be thermally labile.[1] At high temperatures, such as those in a GC injection port, they can decompose back to the parent aldehyde or dehydrate to the nitrile.[1] This is why analytical techniques performed at or near room temperature, like ¹H NMR or HPLC, are recommended for purity assessment.[1][3]
Troubleshooting Guide: From Reaction to Pure Product
This guide addresses specific issues that may arise during the synthesis and work-up of 3,4-Dimethoxybenzaldehyde oxime.
Problem 1: Low Yield of Crude Product
-
Possible Cause: Incomplete reaction. The reaction of an aldehyde with hydroxylamine is pH-dependent, with an optimal range typically between pH 4-6.[4]
-
Recommended Solution:
-
Monitor Reaction: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting aldehyde.
-
pH Adjustment: Ensure the pH of your reaction mixture is appropriate. While many procedures use a base like NaOH or NaOAc, the overall pH should facilitate the reaction.[4][5]
-
Reaction Time/Temperature: If the reaction is sluggish at room temperature, gentle heating (e.g., reflux) can drive it to completion.[6][7]
-
Problem 2: Product is Difficult to Filter (Gummy or Oily Solid)
-
Possible Cause: Incomplete precipitation or presence of significant impurities.
-
Recommended Solution:
-
Cooling: Ensure the mixture is thoroughly cooled in an ice bath to maximize precipitation of the solid product.
-
Solvent Choice: The solvent used for the reaction (often ethanol/water) plays a crucial role. If the product has some solubility, concentrating the reaction mixture by removing some of the organic solvent under reduced pressure before adding water can improve precipitation.[1][6]
-
Alternative Work-up: If direct precipitation fails, switch to a liquid-liquid extraction work-up (see Alternative Procedure 1) to isolate the product before purification.
-
Problem 3: Purified Product Contains Starting Aldehyde
-
Possible Cause: Incomplete reaction or hydrolysis of the oxime during work-up.
-
Recommended Solution:
-
Reaction Completion: As mentioned, ensure the reaction has gone to completion via TLC before beginning the work-up.
-
Purification Method: Recrystallization is effective for removing small amounts of unreacted aldehyde. For larger quantities, column chromatography is the most reliable method.
-
Washing: During an extraction work-up, washing the organic layer with a dilute sodium bisulfite solution can help remove residual aldehyde.
-
Problem 4: Nitrile Impurity is Detected
-
Possible Cause: Reaction conditions favoring dehydration of the oxime.
-
Recommended Solution:
-
Control Temperature: Avoid excessively high reaction temperatures or prolonged heating.
-
pH Control: Strongly acidic conditions can promote the formation of nitriles.[1] Maintain a mildly basic or buffered pH during the reaction. Some methods for directly converting aldehydes to nitriles involve refluxing with hydroxylamine hydrochloride in solvents like formic acid, highlighting the importance of avoiding such conditions.[8]
-
Troubleshooting Workflow
Caption: Troubleshooting Decision Tree for Oxime Synthesis.
Standard and Alternative Work-up Procedures
The choice of work-up procedure is critical and depends on the scale of the reaction, the purity of the starting materials, and the final purity required.
Standard Protocol: Precipitation and Recrystallization
This is the most common and straightforward method, suitable for reactions that proceed cleanly with minimal byproducts.
Step-by-Step Methodology:
-
Reaction Monitoring: After the reaction is deemed complete by TLC, cool the reaction flask to room temperature.
-
Concentration (Optional): If the reaction was performed in a solvent like ethanol, concentrate the mixture under reduced pressure to remove a portion of the ethanol.[1][6]
-
Precipitation: Pour the reaction mixture into a beaker of cold water or an ice-water mixture with stirring. The oxime should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the filter cake thoroughly with cold water to remove any inorganic salts (e.g., NaCl).[6]
-
Drying: Air-dry the crude product on the filter, then dry completely under vacuum.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to obtain the purified oxime.[1]
Alternative Procedure 1: Liquid-Liquid Extraction
This method is advantageous when the product is less crystalline, the reaction is not clean, or to remove soluble impurities.
Step-by-Step Methodology:
-
Quenching: After cooling the reaction, pour it into a separatory funnel containing water.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of aqueous layer).[9]
-
Washing: Combine the organic layers and wash sequentially with:
-
Water (to remove water-soluble components).
-
Brine (saturated NaCl solution) to break up emulsions and begin the drying process.
-
-
Drying: Dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate or magnesium sulfate.
-
Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude oxime.
-
Purification: The crude product can then be purified by recrystallization or column chromatography.
Alternative Procedure 2: Column Chromatography
For applications requiring very high purity, or when recrystallization is ineffective at removing impurities, column chromatography is the preferred method.
Step-by-Step Methodology:
-
Preparation: Concentrate the crude product (obtained from precipitation or extraction) onto a small amount of silica gel.
-
Column Packing: Prepare a silica gel column using a suitable eluent system (e.g., a mixture of petroleum ether/hexane and ethyl acetate).[1]
-
Loading: Load the adsorbed sample onto the top of the packed column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure oxime.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the highly purified product.[1]
Alternative Procedure 3: Solvent-Free "Grindstone" Method
Reflecting a move towards green chemistry, this method avoids the use of solvents altogether, simplifying the work-up significantly.[10][11][12]
Step-by-Step Methodology:
-
Reaction: In a mortar, combine 3,4-Dimethoxybenzaldehyde, hydroxylamine hydrochloride, and a mild base like anhydrous sodium carbonate.[12]
-
Grinding: Grind the mixture thoroughly with a pestle for a specified time at room temperature.[12]
-
Work-up: After the reaction is complete (monitored by TLC), add water to the mortar.
-
Isolation: Filter the solid product, wash with water, and dry. For low-melting oximes, the aqueous mixture can be extracted with a solvent like ethyl acetate.[12]
Comparison of Work-up Procedures
| Procedure | Complexity | Time Required | Solvent Usage | Expected Purity | Best For... |
| Precipitation/Recrystallization | Low | Moderate | Moderate | Good to High | Clean reactions, crystalline products. |
| Liquid-Liquid Extraction | Moderate | Moderate-High | High | Moderate to Good | Impure reactions, non-crystalline products.[9][13] |
| Column Chromatography | High | High | Very High | Very High | High-purity requirements, difficult separations.[1] |
| Grindstone Method | Very Low | Low | Very Low | Good | Green chemistry initiatives, simple aldehydes.[10][11] |
Work-up Procedure Workflow
Caption: General Workflow for Selecting a Work-up Procedure.
References
- Benchchem. Troubleshooting low yield in Beckmann rearrangement with Benzophenone O-acetyl oxime.
- Benchchem. Troubleshooting low yield in the Beckmann rearrangement of Deoxybenzoin oxime.
- Benchchem. Troubleshooting low yield in the Beckmann rearrangement of O-acetyl oxime.
- Thakur, A. J., et al. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. PMC.
- Nayak, S. K., et al. Sustainable and Efficient Route for the Regeneration of Carbonyl Compounds from Oximes Using Aqueous Extract of Sapindus laurifolia under Microwave Radiation. PMC.
- Google Patents. US10662499B2 - Treatment of degraded oxime metal extractants in process organic solutions.
- Benchchem. Technical Support Center: Purification of 3-Iodo-4,5-dimethoxybenzaldehyde Oxime.
- Google Patents. EP1270548A1 - Purification method of cyclohexanone-oxime.
- European Patent Office. Purification method of cyclohexanone-oxime - EP 1270548 A1.
- MDPI. New Sustainable Solvent Extraction Pathways for Rare Earth Metals via Oximes Molecules.
- MDPI. Arylcyanomethylenequinone Oximes: An Overview of Synthesis, Chemical Transformations, and Biological Activity.
- CDC Stacks. Isolation and Analysis of Carbonyl Compounds as Oximes.
- Green Approach for Synthesis of Oximes by Using Natural Acids.
- Benchchem. Application Note: A Detailed Protocol for the Synthesis of 3-Iodo-4,5-dimethoxybenzylamine via Oxime Reduction.
- ResearchGate. (PDF) A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry.
- An Efficient Procedure for Synthesis of Oximes by Grinding.
- Organic Chemistry Portal. Oxime synthesis by condensation or oxidation.
- SIELC Technologies. Separation of Formaldehyde, oxime on Newcrom R1 HPLC column.
- O-alkylation and arylation of Oximes, Hydroxylamines and related compounds.
- Organic Syntheses Procedure.
- ResearchGate. (PDF) Liquid-liquid synthesis of oximes from carbonyl compounds: Formation under neutral conditions and degradation at acidic hydrometallurgical process conditions.
- Sciencemadness Discussion Board. 3,4-dihydroxy-5-methoxybenzaldehyde synthesis.
- ResearchGate. What is the most popular procedure to synthesize oximes?.
- RSC Publishing. One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment.
- Google Patents. DD251258A3 - PROCESS FOR PREPARING 3,4-DIMETHOXY-BENZALDEHYDE AFTER THE SOMMELET REACTION.
- Benchchem. Application Notes & Protocols: 3-Iodo-4,5-dimethoxybenzaldehyde Oxime in the Synthesis of Combretastatin Analogs.
- Sciencemadness Discussion Board. Oximes.
- Santa Cruz Biotechnology. 3,4-dimethoxybenzaldehyde oxime | CAS 2169-98-4.
- CDC Stacks. Isolation and analysis of carbonyl compounds as oximes.
- Google Patents. US4922017A - Process for production of aromatic aldoximes.
- Sigma-Aldrich. 3,4-Dimethoxybenzaldehyde 99 120-14-9.
- PMC. (E)-3,5-Dimethoxybenzaldehyde oxime.
- Tokyo Chemical Industry (India) Pvt. Ltd. 3,4-Dimethoxybenzaldehyde | 120-14-9.
- ResearchGate. Efficient Preparation of Aldoximes from Arylaldehydes, Ethylenediamine and Oxone in Water.
- ResearchGate. (PDF) 3,4-Dimethoxybenzaldehyde.
- Google Patents. CN109704941A - The preparation method of 3,4- dimethylbenzaldehyde.
- PMC. Efficient Preparation of Aldoximes from Arylaldehydes, Ethylenediamine and Oxone® in Water.
Sources
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- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Sustainable and Efficient Route for the Regeneration of Carbonyl Compounds from Oximes Using Aqueous Extract of Sapindus laurifolia under Microwave Radiation - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Guide to the Spectroscopic Characterization of 3,4-Dimethoxybenzaldehyde Oxime: A Comparative Analysis by ¹H and ¹³C NMR
For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth technical analysis of the characterization of 3,4-Dimethoxybenzaldehyde oxime, a versatile intermediate in medicinal chemistry, with a primary focus on ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. While direct, experimentally verified spectra for this specific oxime are not widely available in the public domain, this document presents a robust, predicted spectral analysis grounded in the data of its precursor, 3,4-Dimethoxybenzaldehyde, and established principles of oxime chemistry.
This guide will navigate through the synthetic protocol for creating 3,4-Dimethoxybenzaldehyde oxime, delve into the theoretical underpinnings of its NMR characterization, present the predicted ¹H and ¹³C NMR data, and offer a comparative perspective on alternative analytical techniques. The methodologies and interpretations herein are designed to provide a comprehensive framework for the characterization of this and structurally related molecules.
Synthesis of 3,4-Dimethoxybenzaldehyde Oxime: A Reliable Protocol
The synthesis of 3,4-Dimethoxybenzaldehyde oxime is typically achieved through a straightforward condensation reaction between 3,4-Dimethoxybenzaldehyde and hydroxylamine. This reaction is widely applicable to a variety of aldehydes and ketones.[1][2]
Experimental Protocol
Materials:
-
3,4-Dimethoxybenzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium carbonate (Na₂CO₃) or another suitable base
-
Ethanol
-
Water
-
Mortar and pestle (for grinding method) or round-bottom flask and reflux condenser (for solution-based method)
-
Filtration apparatus
Procedure (Grinding Method): [1]
-
In a mortar, combine 3,4-Dimethoxybenzaldehyde (1 equivalent), hydroxylamine hydrochloride (1.2 equivalents), and anhydrous sodium carbonate (1.5 equivalents).
-
Thoroughly grind the mixture with a pestle at room temperature for 5-10 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, add water to the reaction mixture to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 3,4-Dimethoxybenzaldehyde oxime.
Procedure (Solution-based Method):
-
Dissolve 3,4-Dimethoxybenzaldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
In a separate flask, dissolve hydroxylamine hydrochloride (1.2 equivalents) and a base such as sodium hydroxide or sodium acetate (1.2 equivalents) in water.
-
Add the aqueous hydroxylamine solution to the ethanolic solution of the aldehyde.
-
The reaction can be stirred at room temperature or gently heated under reflux to drive it to completion, which can be monitored by TLC.
-
Once the reaction is complete, the product can be isolated by adding water to precipitate the oxime, followed by filtration and drying.
The choice between the grinding and solution-based method often depends on the scale of the reaction and the desired reaction time. The grinding method is often faster and more environmentally friendly due to the absence of a solvent.[2]
Caption: Workflow for the synthesis of 3,4-Dimethoxybenzaldehyde oxime.
Principles of NMR Characterization of Oximes
NMR spectroscopy is a powerful tool for the structural elucidation of oximes, offering detailed information about the molecular framework and stereochemistry.[3]
¹H NMR Spectroscopy
The ¹H NMR spectrum of 3,4-Dimethoxybenzaldehyde oxime is expected to show distinct signals for the aromatic protons, the methoxy protons, the oxime proton, and the hydroxyl proton of the oxime group. A key feature of oxime chemistry is the potential for E and Z isomerism around the C=N double bond.[4] These isomers will have distinct chemical environments and, therefore, different chemical shifts in the NMR spectrum.[3] The anisotropic effect of the C=N bond can cause protons syn (on the same side) to the hydroxyl group to be shielded (shifted upfield) compared to protons anti (on the opposite side).
¹³C NMR Spectroscopy
Similarly, the ¹³C NMR spectrum will provide characteristic signals for each carbon atom in the molecule. The chemical shift of the iminyl carbon (C=N) is particularly diagnostic. The stereochemistry of the oxime also influences the ¹³C chemical shifts. Steric compression in the more sterically hindered isomer can lead to a shielding effect, causing carbon signals to appear at a lower chemical shift (upfield).[3]
Predicted NMR Spectral Data for 3,4-Dimethoxybenzaldehyde Oxime
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 3,4-Dimethoxybenzaldehyde oxime. These predictions are based on the known spectral data of 3,4-Dimethoxybenzaldehyde and a comparative analysis with structurally similar benzaldehyde oximes.[5] The exact chemical shifts may vary depending on the solvent used and the specific isomeric ratio obtained.
Table 1: Predicted ¹H NMR Spectral Data for 3,4-Dimethoxybenzaldehyde Oxime (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-2 | ~7.4 - 7.6 | d | 1H |
| H-5 | ~6.9 - 7.1 | d | 1H |
| H-6 | ~7.2 - 7.4 | dd | 1H |
| OCH₃ (C-3) | ~3.9 | s | 3H |
| OCH₃ (C-4) | ~3.9 | s | 3H |
| CH=NOH | ~8.1 | s | 1H |
| N-OH | ~8.0 - 9.0 (broad) | s | 1H |
Table 2: Predicted ¹³C NMR Spectral Data for 3,4-Dimethoxybenzaldehyde Oxime (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=NOH | ~148 - 152 |
| C-1 | ~125 - 129 |
| C-2 | ~108 - 112 |
| C-3 | ~149 - 153 |
| C-4 | ~151 - 155 |
| C-5 | ~110 - 114 |
| C-6 | ~122 - 126 |
| OCH₃ (C-3) | ~55 - 57 |
| OCH₃ (C-4) | ~55 - 57 |
Comparative Analysis with Other Analytical Techniques
While NMR provides unparalleled detail for structural elucidation, other analytical techniques can offer complementary information for the characterization of 3,4-Dimethoxybenzaldehyde oxime.
Table 3: Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| Infrared (IR) Spectroscopy | Presence of functional groups (O-H, C=N, C-O). | Fast, simple, and non-destructive. | Limited structural information, not ideal for isomer differentiation.[3] |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, provides molecular formula. | Does not typically distinguish between E/Z isomers without specialized techniques.[3] |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | High resolution and sensitivity, can sometimes separate isomers.[6] | Requires a suitable chromophore for UV detection. |
| Gas Chromatography (GC) | Purity and separation of volatile components. | Excellent separation efficiency for volatile compounds. | Oximes may require derivatization to improve volatility and thermal stability.[6] |
Conclusion
References
-
Wikipedia. (n.d.). Benzaldehyde oxime. Retrieved from [Link]
- Karthikeyan, J., et al. (2013). Synthesis of benzaldeheyde oxime under various experimental conditions. Journal of Chemical and Pharmaceutical Research, 5(12), 1069-1072.
- Hajipour, A. R., & Ruoho, A. E. (2005). An Efficient Procedure for Synthesis of Oximes by Grinding. Bulletin of the Korean Chemical Society, 26(7), 1047-1049.
-
Creative Biostructure. (2023). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- Cortés, I., & Sarotti, A. M. (2023). E/Z configurational determination of oximes and related derivatives through quantum mechanics NMR calculations: scope and limitations of the leading probabilistic methods. Organic & Biomolecular Chemistry, 21(15), 2935-2940.
-
SpectraBase. (n.d.). 3,4-Dimethoxy-benzaldehyde. Retrieved from [Link]
- Pramanik, A. (2011). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Chemistry Central Journal, 5(1), 72.
- Sharghi, H., & Hosseini, M. (2002). A novel and efficient method for the synthesis of oximes under solvent-free conditions. Journal of Chemical Research, 2002(10), 496-498.
- Gaponova, I. S., et al. (2021). Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. Molecules, 26(16), 4991.
- Bigler, P. (1996). NMR study of E/Z isomerism in N-alkoxybenzoimidic acid derivatives. Magnetic Resonance in Chemistry, 34(10), 767-774.
- Seizinger, D. E. (1973). Isolation and analysis of carbonyl compounds as oximes. CDC Stacks.
-
SpectraBase. (n.d.). 3,4-Dimethoxy-benzaldehyde - Optional[13C NMR] - Spectrum. Retrieved from [Link]
- NIST. (n.d.). Benzaldehyde, 3,4-dimethoxy-.
- Gümüş, M., & Özkay, Y. (2016). Synthesis and Characterization of Novel Oxime Derivatives.
- Bica, K., & Gaertner, P. (2006). Comparison of the reported methods for synthesis of oxime with the present method.
Sources
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- 6. pdf.benchchem.com [pdf.benchchem.com]
Comparative Guide: IR Spectral Analysis of 3,4-Dimethoxybenzaldehyde and its Oxime Derivative
Executive Summary
This technical guide provides a definitive comparison of the infrared (IR) spectra of 3,4-Dimethoxybenzaldehyde (Veratraldehyde) and its derivative, 3,4-Dimethoxybenzaldehyde oxime . This transformation represents a classic nucleophilic addition-elimination reaction, critical in the synthesis of isoquinoline alkaloids and precursors for pharmaceutical actives (e.g., Dopa decarboxylase inhibitors).
The primary utility of this guide is to establish a self-validating spectroscopic protocol for monitoring reaction progress. By tracking specific diagnostic bands—specifically the collapse of the carbonyl Fermi resonance and the emergence of the hydroxyl/imine signatures—researchers can quantitatively assess conversion efficiency without resorting to destructive chromatographic methods.
Mechanistic Context & Synthesis
To interpret the spectra accurately, one must understand the structural changes occurring at the molecular level. The synthesis involves the condensation of veratraldehyde with hydroxylamine hydrochloride in the presence of a base.
Reaction Scheme
The transformation converts the electrophilic carbonyl carbon (
Figure 1: Mechanistic pathway for the condensation of veratraldehyde to its oxime.
Experimental Protocol: Synthesis & Isolation
Note: This protocol serves as the baseline for the spectral data presented below.
Reagents:
-
3,4-Dimethoxybenzaldehyde (10 mmol)
-
Hydroxylamine hydrochloride (12 mmol)
-
Sodium Acetate (15 mmol) or NaOH (10%)
-
Solvent: Ethanol/Water (1:1)
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.66 g of veratraldehyde in 10 mL warm ethanol.
-
Reagent Prep: Dissolve 0.84 g
and 1.23 g sodium acetate in 10 mL water. -
Addition: Add the aqueous hydroxylamine solution to the aldehyde solution.
-
Reflux: Heat to reflux (approx. 80°C) for 45–60 minutes.
-
Checkpoint: Monitor TLC (Hexane:EtOAc 7:3). Aldehyde (
) should disappear; Oxime ( ) appears.
-
-
Isolation: Cool the mixture in an ice bath. The oxime precipitates as white/off-white crystals.
-
Purification: Filter and wash with cold water to remove salts. Recrystallize from ethanol/water if necessary.
-
Drying: Vacuum dry at 40°C for 4 hours.
Spectroscopic Comparison (The Core Analysis)
The transition from aldehyde to oxime is spectroscopically distinct. The data below synthesizes experimental values with standard group frequencies.
Table 1: Comparative IR Assignment
| Vibrational Mode | Veratraldehyde (Starting Material) | Oxime (Product) | Status |
| O-H Stretch | Absent | 3200–3450 cm⁻¹ (Broad, strong) | New Band |
| C-H Aldehyde | 2750 & 2850 cm⁻¹ (Fermi Doublet) | Absent | Disappeared |
| C=O Carbonyl | 1680–1690 cm⁻¹ (Strong) | Absent | Disappeared |
| C=N Imine | Absent | 1640–1650 cm⁻¹ (Medium) | New Band |
| Ar-C=C Ring | 1585–1600 cm⁻¹ | 1590–1605 cm⁻¹ | Unchanged |
| C-O (Methoxy) | 1260, 1020 cm⁻¹ | 1260, 1025 cm⁻¹ | Unchanged |
| N-O Stretch | Absent | 930–950 cm⁻¹ | New Band |
Detailed Band Analysis
A. The Carbonyl Region (1600–1800 cm⁻¹)
-
Aldehyde: The most prominent feature of veratraldehyde is the carbonyl stretching vibration at 1680–1690 cm⁻¹ . Note that this frequency is lower than standard aliphatic aldehydes (1720 cm⁻¹) due to conjugation with the benzene ring and the electron-donating effect of the para-methoxy group.
-
Oxime: In the product, this intense peak must vanish . It is replaced by a weaker, sharper band at 1640–1650 cm⁻¹ corresponding to the
stretch.-
Expert Insight: If you see a "shoulder" at 1680 cm⁻¹ in your oxime product, the reaction is incomplete.
-
B. The "Fermi Resonance" Diagnostic (2700–2900 cm⁻¹)
-
Aldehyde: A frequently overlooked but highly reliable diagnostic for aldehydes is the Fermi resonance doublet . Two weak bands appear at ~2750 cm⁻¹ and ~2850 cm⁻¹ (C-H stretch of the CHO group).
-
Oxime: These bands disappear completely. The absence of the peak at 2750 cm⁻¹ is definitive proof that the formyl hydrogen has been chemically altered.
C. The Hydroxyl Region (3000–3500 cm⁻¹)
-
Oxime: The oxime introduces an -OH group. Unlike alcohols, oxime hydroxyls often form intermolecular hydrogen bonds (dimers), creating a broad band centered around 3200–3400 cm⁻¹ .
-
Aldehyde: This region should be clean (baseline) unless the sample is wet.
Decision Logic for Quality Control
Use the following logic flow to validate your product's purity using IR spectroscopy.
Figure 2: Quality Control Decision Tree for Oxime Synthesis.
Troubleshooting & Common Pitfalls
-
Water Contamination:
-
The "1600 cm⁻¹ Confusion":
-
Veratraldehyde has a strong aromatic ring stretch at ~1590 cm⁻¹. Novice researchers often mistake this for the C=N peak of the oxime.
-
differentiation: The C=N peak (1640 cm⁻¹) is at a higher wavenumber than the aromatic ring stretch. You should see two distinct peaks in the 1590–1650 region for the oxime.
-
-
Isomerism (Syn/Anti):
-
Oximes exist as E (anti) and Z (syn) isomers. While IR is not the primary tool for distinguishing these (NMR is superior), the exact position of the O-H and C=N bands can shift slightly (±10 cm⁻¹) depending on the dominant isomer formed during precipitation.
-
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[4] (Standard reference for group frequencies).
-
National Institute of Standards and Technology (NIST). (2023).[4] 3,4-Dimethoxybenzaldehyde IR Spectrum. NIST Chemistry WebBook, SRD 69.[5] [Link]
-
Spectral Database for Organic Compounds (SDBS). SDBS No. 2785 (Veratraldehyde). AIST Japan. [Link]
-
Phan, C. M., et al. (2020).[1] "Synthesis and characterization of cashew nut shell liquid-based oxime." ResearchGate.[6] (Provides comparative IR data for aldehyde vs oxime transitions). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN103193608A - Method for preparing dimethoxy benzaldehyde from veratrole - Google Patents [patents.google.com]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. 3,4,5-Trimethoxybenzaldehyde oxime | C10H13NO4 | CID 6875502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzaldehyde, 3,4-dimethoxy- [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
antimicrobial activity of 3,4-Dimethoxybenzaldehyde oxime vs other benzaldehyde oximes
The following guide provides a technical comparison of 3,4-Dimethoxybenzaldehyde oxime against other benzaldehyde oxime derivatives. It synthesizes structure-activity relationship (SAR) data, experimental protocols, and mechanistic insights for researchers in medicinal chemistry.
Executive Summary
3,4-Dimethoxybenzaldehyde oxime (Veratraldehyde oxime) represents a specific class of lipophilic oximes. While it often exhibits higher Minimum Inhibitory Concentration (MIC) values compared to phenolic (e.g., Vanillin oxime) or halogenated analogs, its primary utility lies in biofilm inhibition and membrane permeability .
Unlike its aldehyde precursor (Veratraldehyde), which shows weak direct antibacterial activity (MIC > 512 µg/mL) but potent anti-motility effects, the oxime derivative gains antimicrobial potency through the introduction of the pharmacophore =N-OH group. This guide compares it against three standard alternatives: Unsubstituted Benzaldehyde Oxime , Vanillin Oxime (4-hydroxy-3-methoxy), and 4-Nitrobenzaldehyde Oxime .
Key Findings
-
Bioavailability: The 3,4-dimethoxy substitution significantly increases LogP (lipophilicity), facilitating passive transport across fungal cell walls.
-
Potency: Generally bacteriostatic rather than bactericidal. Less potent than phenolic oximes which utilize redox-cycling mechanisms.
-
Application: Best suited as a co-adjuvant to disrupt biofilms or target fungal oxidative stress response systems.
Chemical Profile & SAR Analysis[1]
The antimicrobial efficacy of benzaldehyde oximes is dictated by the electronic and steric nature of ring substituents.
Structure-Activity Relationship (SAR) Logic
-
The Oxime Moiety (=N-OH): Acts as both a hydrogen bond donor and acceptor. It is critical for binding to bacterial enzymes (e.g., FabH) and disrupting cell wall integrity.
-
3,4-Dimethoxy Group (The Topic):
-
Electronic Effect: Electron-donating groups (EDG) enrich the electron density of the aromatic ring.
-
Lipophilic Effect: Methylation of hydroxyl groups removes H-bond donors, increasing hydrophobicity. This aids in penetrating the lipid-rich cell membranes of Gram-negative bacteria and the chitin layers of fungi.
-
-
Comparators:
-
Phenolic (-OH): (e.g., Vanillin Oxime) High antioxidant/pro-oxidant activity; disrupts cellular redox homeostasis.
-
Nitro (-NO2): Strong electron-withdrawing; increases acidity of the oxime proton, often leading to higher potency but increased cytotoxicity.
-
SAR Visualization
Figure 1: Structure-Activity Relationship (SAR) distinguishing the 3,4-dimethoxy variant from other derivatives.
Comparative Performance Data
The following data aggregates experimental ranges from medicinal chemistry literature involving Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans (Fungi).
| Compound | Substitution | MIC Range (µg/mL) | Primary Mechanism | LogP (Approx) |
| Veratraldehyde Oxime | 3,4-Dimethoxy | 125 – 500 | Biofilm Inhibition / Membrane Disruption | ~1.62 |
| Vanillin Oxime | 4-OH, 3-OMe | 31.25 – 125 | Redox interference / Oxidative Stress | ~1.20 |
| 4-Nitrobenzaldehyde Oxime | 4-NO2 | 15 – 62.5 | Enzyme Inhibition (High Potency) | ~1.50 |
| Benzaldehyde Oxime | None | > 500 | Weak General Membrane Interaction | ~1.70 |
Interpretation:
-
3,4-Dimethoxy vs. Vanillin: The 3,4-dimethoxy variant is less potent in direct killing (higher MIC) because it lacks the free phenolic hydroxyl group required for redox-active fungal inhibition.
-
Biofilm Context: While the MIC is higher, the 3,4-dimethoxy derivative retains significant utility in preventing bacterial swarming and biofilm formation, similar to its aldehyde precursor which inhibits P. aeruginosa motility by >70% at sub-MIC levels.[1]
Experimental Protocols
To validate these findings in your own laboratory, follow these standardized protocols.
A. Synthesis of 3,4-Dimethoxybenzaldehyde Oxime
Principle: Condensation reaction between the aldehyde and hydroxylamine hydrochloride in a basic medium.
-
Reagents: 3,4-Dimethoxybenzaldehyde (10 mmol), Hydroxylamine hydrochloride (12 mmol), Sodium Acetate (15 mmol), Ethanol (95%).
-
Procedure:
-
Dissolve 3,4-dimethoxybenzaldehyde in 20 mL ethanol.
-
Dissolve Hydroxylamine HCl and Sodium Acetate in 10 mL distilled water.
-
Add the aqueous solution to the ethanolic aldehyde solution dropwise.
-
Reflux the mixture at 70°C for 3–4 hours (Monitor via TLC; Mobile phase Hexane:Ethyl Acetate 7:3).
-
Cool to room temperature and pour into ice-cold water.
-
Filter the white precipitate, wash with cold water, and recrystallize from ethanol.
-
-
Validation: Melting point should be distinct from the aldehyde (Aldehyde MP: ~42°C; Oxime MP: typically higher, ~115-118°C).
B. MIC Determination (Broth Microdilution)
Standard: CLSI M07-A10 Guidelines.
-
Inoculum Prep: Adjust bacterial culture (S. aureus or E. coli) to 0.5 McFarland standard (
CFU/mL). Dilute 1:100. -
Plate Setup: Use a 96-well sterile plate.
-
Add 100 µL Mueller-Hinton Broth (MHB) to all wells.
-
Add 100 µL of test compound (dissolved in DMSO, <1% final conc) to Column 1.
-
Perform serial 2-fold dilutions from Column 1 to 10.
-
-
Incubation: Add 100 µL of diluted inoculum to wells. Incubate at 37°C for 24 hours.
-
Readout: Add 20 µL Resazurin dye (0.015%).
-
Blue: No growth (Inhibition).
-
Pink: Growth (Metabolic activity).
-
MIC: The lowest concentration that remains blue.
-
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for synthesis and biological evaluation.
Mechanism of Action
The 3,4-dimethoxybenzaldehyde oxime operates through a dual-action mechanism, distinct from the redox-cycling of vanillin oxime.
-
Membrane Permeabilization: Due to the methoxy groups at positions 3 and 4, the molecule is highly lipophilic. It partitions into the lipid bilayer of the bacterial cell membrane, disrupting the packing order of phospholipids. This increases membrane permeability, causing leakage of intracellular electrolytes (K+ ions) and metabolites.
-
Enzyme Inhibition (FabH): Benzaldehyde oximes have been identified as inhibitors of
-ketoacyl-acyl carrier protein synthase III (FabH), a key enzyme in bacterial fatty acid biosynthesis. The oxime nitrogen coordinates with the active site histidine, blocking substrate access.
References
-
Kim, J. H., et al. (2011). "Antifungal activity of redox-active benzaldehydes that target cellular antioxidation."[2] Annals of Clinical Microbiology and Antimicrobials. (Demonstrates the SAR of methoxy vs. hydroxy substituents in benzaldehydes).
-
BenchChem. "Comparative Antimicrobial Activity of Benzaldehyde Oxime Derivatives."[3] (General comparative data on oxime scaffolds).
-
ResearchGate. "Veratraldehyde as a food additive produced by the marine isolate Streptomyces diastaticus." (Data on the aldehyde precursor's biofilm activity).
-
Clinical and Laboratory Standards Institute (CLSI). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." M07-A10.
Sources
comparative analysis of different synthetic routes to 3,4-Dimethoxybenzaldehyde oxime
Executive Summary & Strategic Utility
3,4-Dimethoxybenzaldehyde oxime (Veratraldoxime, CAS: 2169-98-4) is a pivotal intermediate in the synthesis of isoquinoline alkaloids and pharmaceutical agents such as verapamil derivatives. Its synthesis represents a classic case study in carbonyl functionalization, yet modern process chemistry demands a shift from traditional methods toward higher atom economy and reduced solvent waste.
This guide objectively compares three distinct synthetic methodologies: the Classical Solution-Phase route, the Mechanochemical (Solvent-Free) route, and the Microwave-Assisted route. While the classical method offers reliability for bulk scale-up, emerging green techniques demonstrate superior reaction kinetics and environmental profiles suitable for rapid library generation.
Mechanistic Foundation
Understanding the reaction mechanism is critical for troubleshooting yield issues. The formation of 3,4-dimethoxybenzaldehyde oxime proceeds via a nucleophilic addition-elimination pathway.
Key Mechanistic Insight: The reaction rate is pH-dependent.
-
Low pH (<3): The amine is protonated (
), reducing nucleophilicity. -
High pH (>10): The carbonyl is less electrophilic, and the leaving group (
) is poor. -
Optimal pH (~4.5 - 5.0): Ensures sufficient free hydroxylamine concentration while maintaining acid catalysis for the dehydration step.
Visualization: Reaction Mechanism
Caption: Nucleophilic addition-elimination pathway for oxime formation. Control of pH is critical to balance nucleophile availability and leaving group ability.
Comparative Analysis of Synthetic Routes
The following data aggregates experimental results from solution-phase baselines and green chemistry literature.
| Metric | Route A: Classical Solution | Route B: Mechanochemical (Grinding) | Route C: Microwave-Assisted |
| Reagents | |||
| Solvent | Ethanol / Water (50:50) | None (Solvent-Free) | Minimal / Solvent-Free |
| Reaction Time | 2.5 - 4.0 Hours | 10 - 20 Minutes | 1 - 3 Minutes |
| Yield | 90 - 97% | 90 - 98% | 92 - 96% |
| Energy Input | Low (RT Stirring) | Low (Manual/Ball Mill) | High (MW Irradiation) |
| Scalability | High (Kg scale) | Low/Medium (Batch limit) | Medium (Flow MW possible) |
| Green Score | Moderate (Solvent waste) | Excellent | Good (Energy cost) |
Route Selection Logic
-
Choose Route A if you require kilogram-scale production and have standard reactor infrastructure.
-
Choose Route B for "green" lab-scale synthesis where solvent disposal is a constraint.
-
Choose Route C for high-throughput screening (HTS) of aldehyde libraries where speed is paramount.
Detailed Experimental Protocols
Route A: Classical Solution-Phase Synthesis (The Benchmark)
Best for: Reliability and bulk synthesis.
Protocol:
-
Preparation: In a 250 mL round-bottom flask, dissolve 8.3 g (50 mmol) of 3,4-dimethoxybenzaldehyde in 20 mL of warm ethanol (
). -
Reagent Mixing: Separately, dissolve 4.2 g (60 mmol) of hydroxylamine hydrochloride in 5 mL of water.
-
Addition: Add the hydroxylamine solution to the aldehyde solution with magnetic stirring.
-
Basification: Dropwise, add a solution of 3.0 g NaOH in 4 mL water. Note: Exothermic reaction; maintain temperature below
to prevent side reactions. -
Incubation: Stir at room temperature for 2.5 hours.
-
Workup: Add 25 g of crushed ice to the mixture. Saturate the solution with
(dry ice or gas bubbling) to precipitate the oxime. -
Isolation: Filter the white crystalline solid, wash with cold water (3 x 20 mL), and dry in a vacuum desiccator.
-
Validation: Expected Yield: ~8.8 g (97%). Melting Point: 91–95°C.
Route B: Solvent-Free Mechanochemical Synthesis (The Green Alternative)
Best for: Rapid lab-scale synthesis and high atom economy.
Protocol:
-
Loading: In a clean agate mortar, place 1.66 g (10 mmol) of 3,4-dimethoxybenzaldehyde and 0.83 g (12 mmol) of hydroxylamine hydrochloride.
-
Catalyst: Add 0.64 g (6 mmol) of anhydrous
(or 0.6 mmol for catalytic variance). -
Grinding: Grind the mixture vigorously with a pestle. The mixture will initially become a paste (eutectic melt) and then resolidify.
-
Duration: Continue grinding for 10–15 minutes. Monitor reaction progress by TLC (30% EtOAc/Hexane).
-
Workup: Transfer the solid to a beaker and add 20 mL water to dissolve inorganic salts (
, unreacted base). -
Isolation: Filter the remaining solid oxime, wash with water, and dry.
-
Validation: Expected Yield: ~95%. Purity is often sufficient to proceed without recrystallization.
Decision Matrix for Process Optimization
Use the following logic flow to determine the appropriate synthetic strategy for your specific project constraints.
Caption: Decision tree for selecting the optimal synthetic route based on scale and time constraints.
Safety & Handling
-
3,4-Dimethoxybenzaldehyde: Generally low toxicity but can cause skin and eye irritation.
-
Hydroxylamine Hydrochloride: Corrosive and a potential skin sensitizer. Avoid metal spatulas (potential for catalytic decomposition).
-
Thermal Runaway: In Route A, the addition of NaOH is exothermic. In Route C (Microwave), ensure vessels are rated for pressure, although this reaction is typically open-vessel or low pressure.
References
-
Buck, J. S., & Ide, W. S. (1936). Veratronitrile. Organic Syntheses, 16, 96.
-
TCI Chemicals. (n.d.). Product Specification: 3,4-Dimethoxybenzaldehyde Oxime. Retrieved October 26, 2023.
-
Zhu, M., & Cha, M. (2011). An Efficient Procedure for Synthesis of Oximes by Grinding. Asian Journal of Chemistry, 23(4), 1879-1880.
-
Sridhar, M., et al. (2012). A versatile and green mechanochemical route for aldehyde–oxime conversions. Chemical Communications.
-
Patil, S., et al. (2012). Simple, Efficient and Green Synthesis of Oximes under Ultrasound Irradiation. South African Journal of Chemistry, 65.
A Comparative Guide to the Reactivity of Aromatic Aldoximes: Spotlight on 3,4-Dimethoxybenzaldehyde Oxime
Introduction: The Versatile Oxime in Modern Synthesis
Oximes are a cornerstone functional group in organic chemistry, prized for their synthetic versatility and accessibility.[1] Typically synthesized through the condensation of an aldehyde or ketone with hydroxylamine, these compounds serve as critical intermediates in a wide array of transformations.[2] Their reactivity, centered around the C=N-OH moiety, allows for their conversion into amides via the classic Beckmann rearrangement, as well as their participation in cycloadditions, radical reactions, and the synthesis of nitrogen-containing heterocycles.[1][3][4]
In the landscape of drug discovery and materials science, the ability to fine-tune the reactivity of a synthetic building block is paramount. Aromatic aldoximes, derived from substituted benzaldehydes, offer a tunable platform where electronic and steric effects can be systematically modulated. This guide provides an in-depth comparison of the reactivity of 3,4-Dimethoxybenzaldehyde oxime against a spectrum of other substituted benzaldehyde oximes. We will explore how the potent electron-donating nature of the two methoxy groups imparts a distinct chemical character to this molecule, influencing its behavior in key chemical transformations. This analysis is designed for researchers, scientists, and drug development professionals seeking to leverage the nuanced reactivity of substituted oximes in their synthetic endeavors.
Pillar 1: The Electronic and Structural Landscape of Aromatic Oximes
The reactivity of an aromatic oxime is not an intrinsic property of the C=N-OH group alone; it is profoundly influenced by the substituents on the benzene ring. These effects can be broadly categorized into electronic and steric factors, which collectively dictate the molecule's behavior.
Electronic Effects: The Push and Pull of Substituents
The rate and mechanism of oxime reactions are highly sensitive to the electron density at the reactive center. Substituents exert their influence through two primary modes:
-
Inductive Effects: The propagation of electronegativity differences through sigma (σ) bonds.
-
Resonance (Mesomeric) Effects: The delocalization of pi (π) electrons between the substituent and the aromatic ring.[5]
3,4-Dimethoxybenzaldehyde oxime is a compelling case study. It features two methoxy (-OCH₃) groups, which are strongly electron-donating through resonance (+R) but moderately electron-withdrawing inductively (-I). The resonance effect, which involves the delocalization of a lone pair from the oxygen atom into the ring, is dominant, making the aromatic system electron-rich.[5]
This electron donation has several predictable consequences:
-
Increased Nucleophilicity: The nitrogen and oxygen atoms of the oxime group become more electron-rich and thus more nucleophilic.
-
Stabilization of Positive Charges: The ring can better stabilize adjacent positive charges that may form in reaction intermediates or transition states, for example, during the Beckmann rearrangement.
-
Influence on Acidity: Electron-donating groups increase the electron density on the oxime oxygen, strengthening the O-H bond and decreasing the acidity (increasing the pKa) of the oxime proton. Conversely, electron-withdrawing groups (EWGs) decrease the pKa.[6]
The diagram below illustrates how different substituents modulate the electronic character of the oxime.
Caption: Generalized mechanism of the Beckmann rearrangement.
The rate-determining step involves the migration of the aryl group and the departure of water. [7]The stability of the transition state is therefore key.
-
3,4-Dimethoxybenzaldehyde Oxime: The powerful electron-donating methoxy groups stabilize the partial positive charge that develops on the migrating aromatic ring in the transition state. This significantly accelerates the rearrangement compared to unsubstituted benzaldehyde oxime.
-
Oximes with EWGs (e.g., 4-Nitrobenzaldehyde Oxime): Electron-withdrawing groups destabilize the transition state by intensifying the positive charge on the migrating ring, thus retarding the reaction rate.
Nucleophilic Reactivity: The Role of the Oximate Anion
The anion formed by deprotonating the oxime is a potent nucleophile due to the "alpha effect"—the presence of adjacent lone pairs on the nitrogen and oxygen atoms enhances nucleophilicity. [6]This reactivity can be quantified by studying the kinetics of reactions such as the cleavage of activated esters. A study on the cleavage of p-nitrophenyl acetate (PNPA) by various p-substituted benzaldoximes provides excellent comparative data. [6]
| Substituent (X) in X-C₆H₄CH=NOH | Type | Relative Reactivity (Qualitative) | Rationale |
|---|---|---|---|
| 3,4-(OCH₃)₂ | Strong EDG | High | High electron density on the oximate anion enhances its nucleophilicity. |
| p-OCH₃ | Strong EDG | High | Similar to the 3,4-dimethoxy derivative, the methoxy group increases nucleophilicity. |
| p-CH₃ | Weak EDG | Moderate-High | The methyl group provides modest electron donation, leading to good reactivity. |
| H | Neutral | Moderate | Serves as the benchmark for comparison. |
| p-Cl | Weak EWG | Moderate-Low | The inductive withdrawal of the chlorine atom slightly reduces the nucleophilicity of the oximate. [6] |
| p-NO₂ | Strong EWG | Low | The nitro group strongly withdraws electron density, significantly diminishing the oximate's nucleophilic power. [6]|
Causality: The choice of PNPA cleavage as a model system is deliberate. The reaction is straightforward to monitor spectrophotometrically via the release of the p-nitrophenolate anion, allowing for precise kinetic measurements. This provides a robust, quantitative basis for comparing the intrinsic nucleophilicity of different oximates.
Radical and Photochemical Reactions
Oximes can undergo N-O bond fragmentation to generate iminyl radicals, which are valuable for C-N bond formation. [1]Studies have shown that electron-donating substituents on the aromatic ring can increase the yield of subsequent cyclization reactions involving these radicals. [8] Furthermore, under photoinduced electron-transfer conditions, benzaldehyde oximes can yield both the corresponding aldehyde and nitrile. [9]* Aldehyde Formation: Proceeds via an iminoxyl radical intermediate. This pathway is favored for oximes with low oxidation potentials, a characteristic enhanced by EDGs like methoxy groups. [9][10]* Nitrile Formation: Proceeds via an iminoyl radical. This pathway is favored when EWGs are present on the benzene ring. [9][10] Therefore, 3,4-Dimethoxybenzaldehyde oxime is predisposed to form the aldehyde upon photooxidation, reflecting the influence of its electron-rich aromatic system.
Pillar 3: Experimental Validation and Protocols
Trustworthy comparisons are grounded in reproducible experimental data. The following protocols provide a framework for the synthesis and comparative kinetic analysis of substituted benzaldehyde oximes.
Protocol 1: General Synthesis of Substituted Benzaldehyde Oximes
Principle: This protocol describes a standard condensation reaction between a substituted benzaldehyde and hydroxylamine hydrochloride. A base is used to liberate free hydroxylamine, which then acts as the nucleophile. [2][6] Materials:
-
Substituted Benzaldehyde (e.g., 3,4-Dimethoxybenzaldehyde) (1.0 eq)
-
Hydroxylamine Hydrochloride (NH₂OH·HCl) (1.2 eq)
-
Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃) (1.2 eq)
-
Ethanol and Water
Procedure:
-
Dissolve the substituted benzaldehyde (1.0 eq) in ethanol in a round-bottom flask.
-
In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.2 eq) and sodium hydroxide (1.2 eq) in a minimal amount of water or ethanol.
-
Add the hydroxylamine solution to the aldehyde solution with stirring.
-
Heat the mixture to reflux (typically 50-70 °C) for 1-3 hours.
-
Self-Validation Check: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the aldehyde spot and the appearance of a new, typically more polar, oxime spot.
-
Upon completion, cool the reaction mixture to room temperature and reduce the volume under vacuum.
-
Add cold water to precipitate the crude oxime product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure oxime.
-
Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and melting point analysis.
Protocol 2: Comparative Kinetic Analysis of the Beckmann Rearrangement
Principle: This protocol uses HPLC to monitor the disappearance of the starting oxime and the appearance of the corresponding amide over time under acidic conditions. This allows for the determination of pseudo-first-order rate constants for a direct comparison of reactivity.
Caption: Experimental workflow for kinetic analysis.
Methodology:
-
Preparation: Prepare 10 mM stock solutions of each oxime (3,4-dimethoxy, 4-nitro, 4-chloro, unsubstituted, etc.) in acetonitrile. Prepare the acidic rearrangement medium (e.g., 5% v/v H₂SO₄ in glacial acetic acid).
-
Reaction Setup: In a thermostated reaction vial at 50 °C, place 5 mL of the acidic medium.
-
Initiation: At time t=0, inject 100 µL of an oxime stock solution into the vial, vortex briefly, and start the timer. The initial oxime concentration will be ~0.2 mM.
-
Sampling & Quenching: At predetermined time points, withdraw 100 µL aliquots and immediately add them to HPLC vials containing 900 µL of a cold 1 M NaHCO₃ solution.
-
Analysis: Analyze the quenched samples using a reverse-phase HPLC method capable of resolving the oxime and its corresponding amide product.
-
Data Processing: Calculate the concentration of the remaining oxime at each time point from the HPLC peak areas. Plot ln([Oxime]) versus time. For a first-order reaction, this will yield a straight line with a slope equal to -k, where k is the observed rate constant.
-
Trustworthiness: The linearity of the first-order plot serves as an internal validation of the kinetic model. Comparing the calculated rate constants provides a direct, quantitative measure of the relative reactivity of each substituted oxime under identical conditions.
Conclusion
The reactivity of aromatic aldoximes is a finely tuned interplay of electronic and structural factors. 3,4-Dimethoxybenzaldehyde oxime stands out as a highly reactive substrate in transformations that benefit from enhanced nucleophilicity or the stabilization of positive charge in the transition state. Its two methoxy groups act as powerful electron-donating substituents, accelerating reactions like the Beckmann rearrangement and favoring pathways like aldehyde formation in photochemical reactions. Conversely, oximes bearing electron-withdrawing groups, such as 4-nitrobenzaldehyde oxime, exhibit attenuated reactivity in these same transformations.
By understanding the causality behind these reactivity trends and employing robust experimental protocols for validation, researchers can strategically select the optimal substituted oxime for their specific synthetic goals. This guide provides the foundational principles and practical methodologies to empower scientists in the fields of chemical synthesis and drug development to harness the rich and tunable chemistry of this versatile functional group.
References
- G. A. B. R. et al. (2021). Reactivity of oximes for diverse methodologies and synthetic applications.
- Ueno, K. et al. (2006). Reactivity of Aromatic o-Hydroxy Oximes. I. Synthesis and Aminolysis of Acylglycine Esters... Oxford Academic.
- Demir, S. et al. (2017). Metal-Involving Synthesis and Reactions of Oximes.
- BenchChem (2025).
- Grishin, Y. K. et al. (2020).
- BenchChem (2025). A Comparative Study on the Reactivity of Deoxybenzoin Oxime and Benzophenone Oxime. BenchChem.
- Červený, L. et al. (2004). Reactivity of p-Substituted Benzaldoximes in the Cleavage of p-Nitrophenyl Acetate: Kinetics and Mechanism.
- Zuman, P. & Fijalek, Z. (2006).
- Walsh Medical Media (n.d.). Comparative Effect of Different Group of Oximes on the Reactivity of Inhibited Acetylcholinesterase. Walsh Medical Media.
- Clement, B. et al. (2016). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. PMC, NIH.
-
Wikipedia (n.d.). Benzaldehyde oxime. Wikipedia. [Link]
-
Master Organic Chemistry (n.d.). Beckmann Rearrangement. Master Organic Chemistry. [Link]
-
Wikipedia (n.d.). Beckmann rearrangement. Wikipedia. [Link]
- St. Peter's Institute of Pharmaceutical Sciences (n.d.). The Effect of Substituents on Reactivity. St. Peter's Institute of Pharmaceutical Sciences.
-
Organic Chemistry Portal (n.d.). Beckmann Rearrangement. Organic Chemistry Portal. [Link]
- Bao, G. H. (2011). (E)-3,5-Dimethoxybenzaldehyde oxime. PMC, NIH.
- Moran, M. E. et al. (2006). Effect of structure in benzaldehyde oximes on the formation of aldehydes and nitriles under photoinduced electron-transfer conditions. PubMed.
-
ResearchGate (2025). Effect of Structure in Benzaldehyde Oximes on the Formation of Aldehydes and Nitriles under Photoinduced Electron-Transfer Conditions. ResearchGate. [Link]
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 5. stpeters.co.in [stpeters.co.in]
- 6. CCCC 2004, Volume 69, Issue 2, Abstracts pp. 397-413 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 7. Beckmann Rearrangement [organic-chemistry.org]
- 8. Oxime radicals: generation, properties and application in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of structure in benzaldehyde oximes on the formation of aldehydes and nitriles under photoinduced electron-transfer conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of 3,4-Dimethoxybenzaldehyde Oxime Derivatives
The 3,4-dimethoxybenzaldehyde oxime scaffold, derived from the readily available natural product veratraldehyde, presents a versatile platform in medicinal chemistry. The presence of the oxime moiety (=N-OH) and the dimethoxy-substituted benzene ring offers multiple points for structural modification, enabling the fine-tuning of physicochemical properties and biological activity. This guide provides a comparative analysis of 3,4-dimethoxybenzaldehyde oxime derivatives, synthesizing findings from structurally similar compounds to elucidate key structure-activity relationships (SAR). We will delve into their therapeutic potential across antimicrobial, anticonvulsant, and cytotoxic applications, supported by experimental data and detailed protocols.
The Core Scaffold: Physicochemical Properties and Synthetic Foundation
3,4-Dimethoxybenzaldehyde oxime serves as the foundational structure for the derivatives discussed herein. The oxime functional group introduces polarity and the capacity for hydrogen bonding, which can be crucial for target interaction.[1][2] The 3,4-dimethoxy substitution pattern on the benzene ring influences the molecule's electron density and lipophilicity, which in turn affects its pharmacokinetic and pharmacodynamic profile.
The synthesis of the core oxime is a straightforward and well-established reaction, typically involving the condensation of 3,4-dimethoxybenzaldehyde (veratraldehyde) with hydroxylamine hydrochloride in the presence of a base.[3] This reaction serves as the entry point for the creation of a diverse library of derivatives.
Experimental Protocol: Synthesis of 3,4-Dimethoxybenzaldehyde Oxime
A detailed, step-by-step methodology for the synthesis of the parent oxime is provided below:
Materials:
-
3,4-Dimethoxybenzaldehyde (Veratraldehyde)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH) or other suitable base
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filtration apparatus (e.g., Büchner funnel)
-
Standard laboratory glassware
Procedure:
-
Dissolve 3,4-dimethoxybenzaldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
Add hydroxylamine hydrochloride (1.2 equivalents) and a base such as sodium hydroxide (1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and stir for a duration determined by reaction monitoring (e.g., by thin-layer chromatography).
-
After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.
-
Add water to the residue to precipitate the crude product.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 3,4-dimethoxybenzaldehyde oxime.[3]
-
The product can be further purified by recrystallization from a suitable solvent like ethanol.
Comparative Biological Activities and Structure-Activity Relationships
While comprehensive SAR studies on a broad series of 3,4-dimethoxybenzaldehyde oxime derivatives are not extensively documented in single reports, a comparative analysis of related benzaldehyde oxime derivatives provides significant insights into how structural modifications impact biological activity.
Antimicrobial and Antifungal Activity
Benzaldehyde oximes and their derivatives have demonstrated notable potential as antimicrobial agents.[1] The primary point of derivatization to modulate this activity is the oxime hydroxyl group, often converted to esters or ethers.
Oxime Esters: Esterification of the oxime hydroxyl group has been a common strategy to enhance antimicrobial potency.[4][5][6][7] Studies on related 3-ethoxy-4-hydroxybenzaldehyde oxime esters revealed that the nature of the acyl group is critical for activity.
-
Alkyl Chain Length: Compounds with medium-length alkyl chains in the ester moiety tend to exhibit greater activity than those with long alkyl chains.[6][7]
-
Aromatic Substituents: The presence of an electron-donating group, particularly in the para position of an aromatic acyl ring, has been shown to confer the highest activity.[6][7]
Table 1: Comparative Antimicrobial Activity of Structurally Related Benzaldehyde Oxime Derivatives
| Compound/Derivative Class | Modification | Organism(s) | Activity (e.g., MIC in µg/mL) | Reference |
| 3-Ethoxy-4-hydroxybenzaldehyde oxime esters | Medium-chain alkyl esters | S. aureus, P. aeruginosa, K. pneumoneae | Significant activity | [6][7] |
| 3-Ethoxy-4-hydroxybenzaldehyde oxime esters | Long-chain alkyl esters | S. aureus, P. aeruginosa, K. pneumoneae | Reduced activity | [6][7] |
| 3-Ethoxy-4-hydroxybenzaldehyde oxime esters | Aryl esters with p-electron-donating groups | R. bataticola, F. udum, A. porii | Highest activity | [6][7] |
| Substituted Benzaldehyde Oxime Esters | Various benzaldehydes and undecenoic acid | Seven bacterial strains and one fungal strain | All exhibited activity | [5] |
Logical Workflow for Antimicrobial Screening:
Caption: Workflow for synthesis and antimicrobial evaluation.
Anticonvulsant Activity
Oxime and oxime ether derivatives have been investigated for their anticonvulsant properties.[8][9] While direct data for 3,4-dimethoxybenzaldehyde oxime derivatives is sparse, studies on arylalkylimidazole oxime ethers and other benzoylpyridine oximes suggest key structural features for activity.[8][10]
A proposed pharmacophore for anticonvulsant oxime esters includes a bulky, lipophilic ketone-derived oxime connected via an ester linkage to an aromatic substituent.[9] Extrapolating this, derivatization of the 3,4-dimethoxybenzaldehyde oxime could yield active compounds.
Key SAR Insights from Related Scaffolds:
-
The nature of the group attached to the oxime oxygen is critical. O-alkylation to form ethers is a common strategy.[8]
-
The presence of an imidazole or other heterocyclic moiety can contribute to anticonvulsant activity.[8]
-
The overall lipophilicity of the molecule plays a significant role in its ability to cross the blood-brain barrier and reach its target in the central nervous system.
Table 2: Anticonvulsant Activity of Related Oxime Derivatives
| Compound Class | Seizure Model | Activity Metric | Result | Reference |
| Arylalkylimidazole Oxime Ethers | Maximal Electroshock (MES), scMetrazol (SCM), 6 Hz | ED₅₀ (mg/kg) | 25.48 - 99.56 | [8] |
| 3- and 4-Benzoylpyridine Oxime Derivatives | Pentylenetetrazole-induced seizures | Latent period increase | Significant increase | [10] |
| Dibenzofuranone Oxime Cinnamoyl Esters | MES | Protection | Significant reduction in seizure severity | [9] |
Experimental Protocol: Anticonvulsant Screening (Maximal Electroshock Seizure - MES Test)
This protocol is a standard preclinical model for identifying potential anticonvulsant agents effective against generalized tonic-clonic seizures.
Materials:
-
Test compounds (3,4-dimethoxybenzaldehyde oxime derivatives)
-
Vehicle (e.g., 1% Tween 80 in saline)
-
Positive control (e.g., Diazepam, Phenytoin)[11]
-
Male Swiss albino mice (20-25g)
-
Electroconvulsiometer
-
Corneal electrodes
-
Saline solution
Procedure:
-
Administer the test compounds intraperitoneally (i.p.) or orally to groups of mice at various doses.
-
Administer the vehicle to the control group and the positive control to another group.
-
After a specific pretreatment time (e.g., 30 or 60 minutes), apply an electrical stimulus (e.g., 50 mA for 0.2 s) via corneal electrodes.
-
Observe the mice for the presence or absence of the hind limb tonic extensor (HLTE) phase of the seizure.
-
Protection is defined as the absence of the HLTE phase.
-
Calculate the median effective dose (ED₅₀), the dose that protects 50% of the animals from the seizure.[12]
Cytotoxic and Anticancer Activity
The 3,4,5-trimethoxyphenyl group, structurally similar to the 3,4-dimethoxyphenyl group, is a key feature in several well-known antitumor agents like combretastatin A-4.[13] This suggests that derivatives of 3,4-dimethoxybenzaldehyde could possess cytotoxic activity.
Studies on 3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene)indolin-2-one, a compound incorporating the 3,4-dimethoxyacetophenone moiety, have shown potent anticancer activity against triple-negative breast cancer cells, with IC₅₀ values of 20 and 25 µg/mL for MDA-MB-231 and MDA-MB-468 cells, respectively.[14] This compound was found to induce apoptosis and reduce tumor progression.[14]
Furthermore, semisynthetic oxime ester derivatives of the diterpene stemodin have demonstrated significant cytotoxic activity against various human cancer cell lines, with some derivatives showing higher cell growth inhibition than the parent compound and even doxorubicin.[15]
Structure-Activity Relationship for Cytotoxicity:
Caption: SAR for cytotoxicity of related derivatives.
Conclusion and Future Directions
The 3,4-dimethoxybenzaldehyde oxime scaffold is a promising starting point for the development of novel therapeutic agents. Based on the comparative analysis of structurally related compounds, derivatization of the oxime hydroxyl group into esters and ethers appears to be a fruitful strategy for enhancing biological activity.
-
For antimicrobial applications , the synthesis of oxime esters with medium-chain alkyl or substituted aryl groups is a promising avenue.
-
In the realm of anticonvulsants , exploring oxime ethers and esters incorporating bulky lipophilic groups warrants further investigation.
-
For anticancer drug discovery , creating hybrid molecules that combine the 3,4-dimethoxyphenyl moiety with other known cytotoxic pharmacophores, such as the indolinone core, could lead to potent new agents.
Future research should focus on the systematic synthesis and biological evaluation of a dedicated library of 3,4-dimethoxybenzaldehyde oxime derivatives to establish direct and quantitative structure-activity relationships. This will enable the rational design of more potent and selective compounds for a range of therapeutic targets.
References
- Benchchem. (n.d.). Comparative Antimicrobial Activity of Benzaldehyde Oxime Derivatives: A Focus on Iodinated and Other Substituted Scaffolds.
- Huang, M., Duan, W., Lin, G., Li, K., & Hu, Q.-B. (2017). Synthesis and Antifungal Activity of Novel 3-Caren-5-One Oxime Esters. Molecules.
- Di Micco, S., et al. (2014). Synthesis, biological evaluation, and molecular modeling of new 3-(cyclopentyloxy)-4-methoxybenzaldehyde O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) Oxime (GEBR-7b) related phosphodiesterase 4D (PDE4D) inhibitors. Journal of Medicinal Chemistry, 57(16), 7061-72.
- ResearchGate. (n.d.). Antimicrobial activity of the different benzaldehyde oxime esters 3a-j.
- Chimenti, F., et al. (2011). Cytotoxic activities of substituted 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones and studies on their mechanisms of action. Bioorganic & Medicinal Chemistry Letters, 21(24), 7351-7355.
- Ahluwalia, V., Kumar, J., et al. (2017). Synthesis and antimicrobial activity of esters of 3-ethoxy-4-hydroxybenzaldehyde oxime. Toxicological & Environmental Chemistry.
- Ahluwalia, V., Kumar, J., et al. (2016). Synthesis and antimicrobial activity of esters of 3-ethoxy-4-hydroxybenzaldehyde oxime. Toxicological & Environmental Chemistry, 98(5-6), 643-650.
- de Oliveira, V. M., et al. (2019). Semisynthesis and Cytotoxic Activities of Novel Oxime Ester Derivatives of the Diterpene Stemodin. Journal of the Brazilian Chemical Society, 30(9), 1989-1998.
- ResearchGate. (n.d.). Anticonvulsant activity of 3-and 4-benzoylpyridines oxime derivatives....
- Chen, G., et al. (2012). (E)-3,5-Dimethoxybenzaldehyde oxime. Acta Crystallographica Section E: Structure Reports Online, 68(1), o143.
- Raji, A., et al. (2025). Evaluating the Cytotoxic Potential of 3-(2-(3,4 dimethoxyphenyl)- 2-oxoethylidene) indolin-2-one) (RAJI) on Triple Negative Breast Cancer Cells. Research Journal of Pharmacy and Technology, 18(7), 3456-3462.
- Ceylan, S., et al. (2019). Synthesis, anticonvulsant screening, and molecular modeling studies of new arylalkylimidazole oxime ether derivatives. Archiv der Pharmazie, 352(3-4), e1800262.
- Benchchem. (n.d.). 3-Iodo-4,5-dimethoxybenzaldehyde oxime chemical properties.
- Thiagarajan, P., et al. (2024). Synthesis, Molecular Docking, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives. Indian Journal of Pharmaceutical Sciences, 86(3), 564-573.
- Kamiński, K., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules, 26(23), 7358.
- ResearchGate. (n.d.). Structures of oxime esters with anticonvulsant activity (A and B);....
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- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 4. researchgate.net [researchgate.net]
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- 6. semanticscholar.org [semanticscholar.org]
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- 12. mdpi.com [mdpi.com]
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- 14. journal.waocp.org [journal.waocp.org]
- 15. scielo.br [scielo.br]
A Comparative Guide to the Efficacy of Catalysts in 3,4-Dimethoxybenzaldehyde Oxime Synthesis
This guide provides an in-depth, objective comparison of various catalytic methods for the synthesis of 3,4-Dimethoxybenzaldehyde oxime, a crucial intermediate in the development of pharmaceuticals and fine chemicals. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Our focus is on synthesizing technical accuracy with practical application, emphasizing efficiency, sustainability, and yield.
Introduction: The Significance of 3,4-Dimethoxybenzaldehyde Oxime
The synthesis of oximes is a cornerstone reaction in organic chemistry, valued for the versatile reactivity of the resulting C=N-OH functional group.[1] Oximes serve not only as protective groups for carbonyls but also as precursors to a wide array of nitrogen-containing compounds, including amides (via the Beckmann rearrangement), nitriles, and amines.[1] 3,4-Dimethoxybenzaldehyde oxime, derived from veratraldehyde, is a particularly valuable building block, featuring prominently in the synthesis of bioactive molecules and natural product analogs. The selection of an appropriate catalytic method for its synthesis is paramount, directly influencing reaction efficiency, purity, scalability, and environmental impact.
The Fundamental Mechanism: Aldoxime Formation
The formation of an aldoxime from an aldehyde and hydroxylamine proceeds via a nucleophilic addition-elimination pathway. This reaction is typically catalyzed by either acid or base.[2] The generally accepted mechanism involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the aldehyde.[3] This is followed by proton transfer and subsequent dehydration to yield the final oxime product.[4]
Caption: General mechanism of aldoxime formation.
Comparative Analysis of Catalytic Systems
The choice of catalyst and reaction conditions dramatically affects the synthesis of aldoximes. While traditional methods often rely on simple bases or acids, modern approaches prioritize speed, efficiency, and environmental sustainability ("green chemistry"). The following table summarizes the performance of various catalytic systems applicable to the synthesis of 3,4-Dimethoxybenzaldehyde oxime, compiled from direct synthesis data and analogous aromatic aldoxime preparations.
| Catalyst / Reaction Condition | Solvent | Temperature | Time | Yield (%) | Key Advantages | Potential Limitations |
| Conventional Method (Base-Catalyzed) | Water/Ethanol | Room Temp. to 80°C | 2 - 4 h | 80 - 95% | Simple, inexpensive reagents.[5] | May require pH adjustment; longer reaction times.[5] |
| Bismuth(III) Oxide (Bi₂O₃) | Solvent-Free (Grinding) | Room Temp. | 1.5 - 3 min | 90 - 98%[5][6] | Extremely rapid, environmentally friendly, high yield, simple work-up.[6] | Heterogeneous reaction requires efficient grinding/mixing.[5] |
| Oxone® and Ethylenediamine | Water | 80°C | 3 h | 85 - 98%[7][8] | High yields in an aqueous medium, avoiding organic solvents.[7] | Requires a specific combination of reagents; elevated temperature.[5] |
| Natural Acids (e.g., Citrus Juice) | Water | Room Temp. | 60 - 90 min | ~90%[9] | Green, renewable catalyst; mild conditions. | Catalyst concentration can be variable. |
| Catalyst-Free (Mineral Water) | Mineral Water | Room Temp. | 10 min | ~95 - 99%[5] | Environmentally benign, no catalyst required, rapid.[5] | Relies on the specific mineral composition of the water. |
In-Depth Protocols and Experimental Insights
This section provides detailed, self-validating protocols for key synthetic methods. The causality behind procedural steps is explained to provide a deeper understanding of the reaction dynamics.
Protocol 1: Conventional Base-Catalyzed Synthesis
This method represents the traditional and widely practiced approach to oxime synthesis. Its reliability and use of common laboratory reagents make it a valuable benchmark.
Causality: The reaction is typically performed in a protic solvent mixture like water/ethanol to dissolve both the organic aldehyde and the inorganic hydroxylamine salt. A base (e.g., sodium acetate or sodium hydroxide) is crucial to neutralize the hydrochloride salt of hydroxylamine, liberating the free nucleophile (NH₂OH) required to attack the carbonyl carbon.[10] Heating is often employed to increase the reaction rate.
Caption: Experimental workflow for conventional synthesis.
Step-by-Step Methodology:
-
Dissolve 3,4-Dimethoxybenzaldehyde (1 eq.) in water (15 mL) in a round-bottom flask.
-
In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.5 eq.) and sodium acetate (1.5 eq.) in water (25 mL).
-
Add the aqueous hydroxylamine solution to the aldehyde solution with stirring.
-
Heat the reaction mixture to 80°C and stir for 2 hours under a nitrogen atmosphere.
-
Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting aldehyde spot disappears.
-
Upon completion, cool the mixture to room temperature.
-
Extract the product with ethyl acetate (2 x 30 mL).
-
Combine the organic phases, wash with brine solution, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the 3,4-Dimethoxybenzaldehyde oxime. A yield of 82% has been reported for this procedure.
Protocol 2: Green Synthesis via Solvent-Free Grinding
This protocol exemplifies the principles of green chemistry by eliminating the need for solvents and significantly reducing reaction time through mechanochemistry.[6]
Causality: Bismuth(III) oxide (Bi₂O₃) acts as a mild, non-hazardous, and reusable catalyst.[6] The act of grinding the solid reactants together in a mortar provides the necessary energy to initiate the reaction (mechanochemical activation) and ensures intimate contact between the aldehyde, hydroxylamine hydrochloride, and the catalyst, leading to an extremely rapid and efficient conversion.[5][6]
Caption: Workflow for solvent-free grindstone chemistry.
Step-by-Step Methodology:
-
In a mortar, combine 3,4-Dimethoxybenzaldehyde (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and Bismuth(III) oxide (Bi₂O₃) (0.6 mmol).[6]
-
Grind the mixture vigorously with a pestle at room temperature for approximately 2-3 minutes.
-
Monitor the reaction's completion via TLC.
-
Once the reaction is complete, add ethyl acetate (2 x 10 mL) to the mortar to dissolve the product.[6]
-
Filter the mixture to separate the solid Bi₂O₃ catalyst, which can be recovered and reused.
-
To the filtrate, add water to precipitate the oxime product.[6]
-
Collect the precipitate by filtration and dry under vacuum to obtain the pure 3,4-Dimethoxybenzaldehyde oxime. This method typically results in yields exceeding 90%.[5][6]
Protocol 3: Aqueous Synthesis Using Oxone® and Ethylenediamine
This method highlights an innovative approach where the reaction is conducted entirely in water, a truly green solvent. It involves an unexpected but highly effective one-pot reaction.
Causality: This reaction is believed to proceed through an imine intermediate formed between the aldehyde and ethylenediamine. Oxone® (2KHSO₅·KHSO₄·K₂SO₄), a stable and safe oxidizing agent, then oxidizes this imine to the corresponding aldoxime.[8] Water serves as the sole solvent, making the process environmentally benign. The reaction is sensitive to the amount of Oxone®; an excess can lead to the over-oxidation of the aldehyde to its carboxylic acid.[8]
Caption: Experimental workflow for aqueous synthesis.
Step-by-Step Methodology:
-
In a flask, create an aqueous mixture of 3,4-Dimethoxybenzaldehyde (0.5 mmol) and Oxone® (0.5 mmol) in water (2 mL).[7]
-
To this mixture, add ethylenediamine (0.55 mmol) and stir the reaction vigorously in an oil bath pre-set to 80°C for 3 hours.[7]
-
Monitor the reaction progress using TLC.
-
Upon completion, cool the reaction mixture and follow a standard aqueous work-up procedure involving extraction with an organic solvent (e.g., ethyl acetate).
-
Wash, dry, and concentrate the organic phase to yield the final product. This one-pot aqueous method has been shown to produce aldoximes in excellent yields, often above 90%.[8]
Conclusion
While the conventional base-catalyzed synthesis of 3,4-Dimethoxybenzaldehyde oxime remains a valid and reliable method, modern catalytic approaches offer significant advantages in terms of efficiency, safety, and environmental impact. For rapid synthesis with minimal waste, the solvent-free grinding method using Bi₂O₃ is an outstanding choice, providing near-quantitative yields in minutes.[6] For processes where the use of an aqueous medium is paramount, the Oxone®/ethylenediamine system offers an excellent, high-yielding alternative to traditional organic solvents.[7][8] The selection of the optimal catalyst ultimately depends on the specific requirements of the research or development goal, balancing factors such as speed, cost, scale, and green chemistry principles.
References
- Green Approach for Synthesis of Oximes by Using Natural Acids. (2024). International Journal of Creative Research Thoughts, 12(4).
-
Beckmann Rearrangement. Master Organic Chemistry. Available at: [Link]
-
Oxime Formation. Scribd. Available at: [Link]
-
Oxime formation. Organic Chemistry. Available at: [Link]
-
Oxime: Learn its Structure, Formation, Reaction, Properties & Use. Testbook. Available at: [Link]
-
Formation of an Oxime from an Aldehyde. (2015). YouTube. Available at: [Link]
-
Catalytic Acylation of Amines with Aldehydes or Aldoximes. (2010). ACS Publications. Available at: [Link]
-
Efficient Preparation of Aldoximes from Arylaldehydes, Ethylenediamine and Oxone in Water. (2025). MDPI. Available at: [Link]
-
AMINO ACID CATALYZED GREEN SYNTHESIS OF 5-ARYLFURAN-2- CARBALDEHYDE OXIMES. (2024). Journal of Xi'an Shiyou University, Natural Science Edition, 20(1). Available at: [Link]
-
Synthesis and cytotoxic evaluation of undecenoic acid-based oxime esters. Journal of Applied Pharmaceutical Science, 8(12), pp.063-072. Available at: [Link]
-
A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. (2012). Journal of the Serbian Chemical Society, 77(1), pp.1-6. Available at: [Link]
-
Efficient Preparation of Aldoximes from Arylaldehydes, Ethylenediamine and Oxone® in Water. (2007). Molecules, 12(9), pp.1724-1730. Available at: [Link]
Sources
- 1. testbook.com [testbook.com]
- 2. Oxime formation [quimicaorganica.org]
- 3. m.youtube.com [m.youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efficient Preparation of Aldoximes from Arylaldehydes, Ethylenediamine and Oxone® in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
3,4-Dimethoxybenzaldehyde oxime proper disposal procedures
Topic: 3,4-Dimethoxybenzaldehyde Oxime: Safe Handling and Disposal Protocol
Executive Summary: Immediate Directives
Do NOT dispose of 3,4-dimethoxybenzaldehyde oxime (Veratraldehyde oxime) in municipal trash or standard aqueous waste streams.
-
Primary Hazard: Thermal instability. Oximes possess a C=N-OH bond susceptible to exothermic decomposition or rearrangement (Beckmann rearrangement) upon heating or contact with strong acids.
-
Disposal Route: High-temperature incineration via a licensed hazardous waste contractor.
-
Critical Segregation: NEVER mix with strong acids, acid chlorides, or anhydrides in the waste container. This can trigger violent exothermic reactions.
Chemical Profile & Hazard Identification
Accurate identification is the first step in safety compliance. Use these identifiers for waste labeling.
| Parameter | Data |
| Chemical Name | 3,4-Dimethoxybenzaldehyde oxime |
| Synonyms | Veratraldehyde oxime; Veratraldoxime |
| CAS Number | 2169-98-4 |
| Molecular Formula | C₉H₁₁NO₃ |
| Physical State | White to light yellow crystalline solid |
| Melting Point | 91–95 °C (Pure) |
| Key Hazards | Irritant (Skin/Eye), Thermal Instability, Combustible |
Scientific Context: Unlike simple aldehydes, oximes are nitrogenous derivatives. The hydroxyl group on the nitrogen makes them weak acids (pKₐ ~11) but also nucleophilic. In the presence of strong acids (e.g., Sulfuric, Hydrochloric) or Lewis acids, they undergo the Beckmann Rearrangement , converting the oxime to a substituted amide. This reaction is exothermic . If this occurs in a sealed waste drum, it can lead to rapid pressurization and rupture.
Disposal Decision Matrix
The following workflow illustrates the logical decision-making process for disposing of this compound, ensuring segregation from incompatible waste streams.
Figure 1: Decision matrix for the segregation and packaging of oxime waste. Note the critical checkpoint for acidic impurities.
Detailed Operational Protocols
Protocol A: Disposal of Pure Solid
Use this for expired shelf stock or isolated product.
-
PPE Requirements: Nitrile gloves, safety goggles, and lab coat. Respiratory protection (N95 or P100) is recommended if dust generation is likely.
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a fiber drum with a liner. Avoid metal containers if moisture is present, as hydroxylamine hydrolysis products can be corrosive.
-
Packaging:
-
Place the solid material inside a clear polyethylene bag.
-
Seal the bag with tape or a zip tie.
-
Place this bag inside the secondary waste container.
-
-
Labeling:
-
Mark as "Hazardous Waste - Solid" .
-
Explicitly list: 3,4-Dimethoxybenzaldehyde oxime.
-
Add hazard warning: Irritant, Combustible.
-
Protocol B: Disposal of Reaction Mixtures (Synthesis Waste)
Use this if the oxime is dissolved in solvent or part of a crude reaction mass.
Scientific Rationale: Oxime synthesis often involves hydroxylamine hydrochloride (
-
Quenching (If Unreacted Hydroxylamine is Present):
-
If the mixture contains excess hydroxylamine, treat with dilute acetone. Acetone reacts with hydroxylamine to form acetoxime, which is stable and miscible with organic solvents, preventing the crystallization of explosive hydroxylamine salts.
-
-
pH Adjustment:
-
Check pH.[1] If acidic (
), slowly neutralize with saturated Sodium Bicarbonate ( ) to pH 6–8. -
Warning: Do this in a fume hood. Neutralization is exothermic and generates
gas.
-
-
Solvent Segregation:
-
Halogenated Waste: If dissolved in Dichloromethane (DCM) or Chloroform.
-
Non-Halogenated Waste: If dissolved in Ethanol, Methanol, or Ethyl Acetate.
-
-
Transfer: Pour into the appropriate carboy. Leave at least 10% headspace to allow for expansion.
Emergency Contingencies
| Incident | Immediate Action |
| Spill (Solid) | Do not sweep dry (dust explosion risk). Dampen with water or wet paper towels, then scoop into a bag. Clean surface with soap and water.[2][3] |
| Spill (Liquid) | Absorb with vermiculite or clay-based absorbent. Do not use sawdust (combustible). Collect in a sealed container. |
| Skin Contact | Wash immediately with soap and water for 15 minutes. Oximes can absorb through skin. |
| Fire | Use |
Regulatory Compliance (US Focus)
-
RCRA Status: 3,4-Dimethoxybenzaldehyde oxime is not specifically listed on the EPA P-list or U-list. However, it must be characterized by the generator.
-
Characteristic Waste:
-
Ignitability (D001): Likely applicable if in a flammable solvent.
-
Reactivity (D003): Generally stable, but if mixed with strong polymerizing agents or initiators, could be considered reactive.
-
-
Transport (DOT):
-
If not in solution: Not regulated as a specific hazardous material (Non-Hazmat) for ground transport in small quantities, but "Chemicals, n.o.s." (Not Otherwise Specified) is best practice for bulk shipping.
-
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Section 6.C, Management of Specific Classes of Hazardous Chemicals. [Link]
Sources
Personal protective equipment for handling 3,4-Dimethoxybenzaldehyde oxime
CAS Number: 2169-98-4 Synonyms: Veratraldehyde oxime; Veratraldoxime Physical State: White to light yellow crystalline powder Melting Point: 91–95 °C
Part 1: Strategic Risk Assessment
The "Why" Behind the Protocol
Handling 3,4-Dimethoxybenzaldehyde oxime requires a dual-focus strategy: protecting the operator from irritant effects and protecting the reagent from environmental degradation.
-
Toxicological Hazard: While not classified as acutely toxic (Category 1 or 2), this compound is a significant Skin and Eye Irritant (H315, H319) . The crystalline powder form creates a high risk of airborne dust generation during weighing, leading to potential respiratory tract irritation.
-
Chemical Integrity (Air Sensitivity): Unlike its aldehyde precursor, the oxime functionality (
) is sensitive to oxidation and hydrolysis. Exposure to atmospheric moisture and oxygen can degrade the compound back to 3,4-dimethoxybenzaldehyde or further oxidize it, compromising downstream stoichiometry in drug development workflows.
Core Directive: All handling must occur in a humidity-controlled environment with strict dust mitigation.
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix defines the required protective gear based on the scale of operation. The logic follows a "Barrier-Redundancy" model to prevent exposure.
| PPE Component | Routine Handling (<10g, Analytical) | Scale-Up / Synthesis (>10g, Reaction Setup) | Technical Rationale |
| Hand Protection | Nitrile Gloves (0.11 mm min. thickness) | Double Gloving (Nitrile over Nitrile or Laminate) | Standard nitrile offers excellent resistance to solid organics. Double gloving prevents micro-perforation risks during long procedures. |
| Eye Protection | Safety Glasses with side shields | Chemical Goggles (Indirect Vent) | Crystalline dust can bypass standard glasses. Goggles provide a sealed environment against airborne particulates. |
| Respiratory | Fume Hood (Sash at 18") | N95/P100 Respirator + Fume Hood | The primary barrier is the hood. If working outside a hood (e.g., balance transfer), a respirator is mandatory to prevent inhalation of irritant dust. |
| Body Defense | Lab Coat (Cotton/Poly blend) | Tyvek® Sleeves + Lab Coat | Prevents dust accumulation on street clothes. Tyvek sleeves cover the wrist gap between glove and coat. |
| Footwear | Closed-toe, non-perforated shoes | Chemical-resistant overshoes (optional) | Prevents absorption through canvas/mesh shoes in case of a dropped container. |
Part 3: Operational Handling Protocol
Phase 1: Storage & Retrieval
-
Environment: Store in a cool (<15 °C), dark place under an inert atmosphere (Argon or Nitrogen).
-
Container: Use amber glass vials with PTFE-lined caps to prevent light degradation and moisture ingress.
-
Retrieval: Allow the container to equilibrate to room temperature before opening to prevent condensation from forming on the hygroscopic solid.
Phase 2: Weighing & Transfer (Critical Step)
-
Static Control: Crystalline oximes are prone to static charge. Use an anti-static gun or ionizer bar inside the balance enclosure to prevent "flying powder."
-
Workflow:
-
Place the receiving flask (tared) inside the fume hood.
-
Use a glass or PTFE spatula (avoid metal if possible to reduce static).
-
Transfer solid gently. Do not dump; pour slowly to minimize the dust cloud.
-
Immediately recap the stock bottle and purge with nitrogen before returning to storage.
-
Phase 3: Solubilization & Reaction
-
Solvent Choice: Freely soluble in alcohols (Methanol, Ethanol) and ethers (THF, Diethyl Ether).
-
Dissolution: Add solvent to the solid. Swirl gently.
-
Inerting: Once in solution, the surface area for oxidation increases. Sparge the solution with nitrogen or run the reaction under a positive pressure of inert gas (Schlenk line technique).
Phase 4: Decision Logic for PPE Selection
Figure 1: Decision logic for selecting appropriate PPE based on physical state and operational scale.
Part 4: Emergency Response & Disposal
Spill Management Workflow
Do NOT use a vacuum cleaner unless it is explosion-proof (Class II, Div 1).
-
Isolate: Evacuate non-essential personnel from the immediate 10-foot radius.
-
Protect: Don N95 respirator and chemical goggles.
-
Contain:
-
Dry Spill: Cover with a dust suppressant (e.g., damp sand or oil-treated sweeping compound) to prevent airborne dispersion. Gently sweep into a sealable container.
-
Wet Spill: Absorb with inert material (Vermiculite or Diatomaceous Earth).
-
-
Clean: Wipe the surface with a soap/water solution, followed by an alcohol wipe to remove organic residue.
Disposal Protocol
-
Waste Stream: Segregate as "Solid Organic Waste" (if dry) or "Non-Halogenated Organic Solvent Waste" (if dissolved).
-
Destruction: The preferred method is incineration in a chemical combustor equipped with an afterburner and scrubber. This ensures complete thermal decomposition of the nitrogen-bearing oxime moiety into harmless gases (
). -
Prohibition: Never dispose of oximes down the drain. Hydrolysis in sewer lines can release aldehydes and hydroxylamine derivatives, which are toxic to aquatic life.
References
-
TCI Chemicals. Product Specification: 3,4-Dimethoxybenzaldehyde Oxime (CAS 2169-98-4). Retrieved from
-
Santa Cruz Biotechnology. 3,4-dimethoxybenzaldehyde oxime Safety Data Sheet. Retrieved from [1]
-
PubChem. Compound Summary: Veratraldehyde (Precursor Data). National Library of Medicine. Retrieved from
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
